molecular formula C14H14N2O2 B1420470 Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 1150164-48-9

Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B1420470
CAS No.: 1150164-48-9
M. Wt: 242.27 g/mol
InChI Key: HHMVYCHDQQBZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate (CAS 1150164-48-9) is a high-purity chemical compound supplied for research and development purposes. This organic building block features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . The molecular structure includes a cyclopropyl substituent and a phenyl ring, contributing to its spatial geometry and potential interactions in biological systems. The pyrazole nucleus is a prominent structure in the pharmaceutical market, found in several commercially successful drugs and compounds under investigation for a wide spectrum of biological activities . These activities include serving as anticancer , antimicrobial , anti-inflammatory , antiviral , and anticonvulsant agents. As such, this methyl ester derivative is a valuable intermediate for researchers in drug discovery, particularly for the synthesis and exploration of novel therapeutic molecules through further chemical modification . Key Identifiers: • CAS Number: 1150164-48-9 • Molecular Formula: C 14 H 14 N 2 O 2 • Molecular Weight: 242.27 g/mol Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment, with a recommended storage temperature of 2-8°C . Intended Use: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for educational and research reference.

Properties

IUPAC Name

methyl 5-cyclopropyl-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)12-9-15-16(13(12)10-7-8-10)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMVYCHDQQBZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674913
Record name Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-48-9
Record name 1H-Pyrazole-4-carboxylic acid, 5-cyclopropyl-1-phenyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Executive Summary

This guide provides a comprehensive, technically-grounded methodology for the synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents due to its diverse pharmacological activities.[1][2] This specific derivative, featuring cyclopropyl and phenyl substitutions, represents a class of compounds with significant potential in drug discovery, particularly as antagonists for receptors like the cannabinoid 1 (CB1) receptor.[3] Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind procedural choices, grounding the protocol in established mechanistic principles. The primary synthetic strategy detailed herein is a robust two-step process: (1) a Knorr pyrazole synthesis via cyclocondensation to form the core heterocyclic acid, followed by (2) a classic Fischer esterification to yield the target methyl ester. This guide is designed to be a self-validating resource, complete with detailed protocols, process logic, and visual aids to ensure reproducibility and a deeper understanding of the synthetic pathway.

Strategic Overview: Retrosynthesis and Core Principles

The synthesis of substituted pyrazoles is a well-established field in heterocyclic chemistry. The most reliable and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6] This method forms the foundation of our synthetic strategy.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, points to two primary precursors:

  • The Pyrazole Carboxylic Acid Intermediate: 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This intermediate can be readily converted to the final product via esterification.

  • The Core Pyrazole Ring: Disconnecting the pyrazole ring itself via the Knorr synthesis logic leads to phenylhydrazine and a suitable 1,3-dicarbonyl precursor, specifically a β-ketoester such as ethyl 3-cyclopropyl-3-oxopropanoate .

The overall synthetic workflow is visualized below.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis (Protocol 1) cluster_2 Final Product Synthesis (Protocol 2) SM1 Ethyl 3-cyclopropyl-3-oxopropanoate INT 5-cyclopropyl-1-phenyl-1H- pyrazole-4-carboxylic acid SM1->INT Knorr Cyclocondensation & Saponification SM2 Phenylhydrazine SM2->INT FP Methyl 5-cyclopropyl-1-phenyl-1H- pyrazole-4-carboxylate INT->FP Fischer Esterification

Figure 1: High-level synthetic workflow.

Mechanistic Insight: The Knorr Pyrazole Synthesis

The Knorr synthesis is a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[5] The reaction proceeds through the formation of an imine, followed by intramolecular attack and dehydration to form the aromatic pyrazole ring.[6] The use of a β-ketoester as the 1,3-dicarbonyl component provides a convenient handle for introducing the carboxylate functionality at the 4-position of the pyrazole.

The key steps of the mechanism are as follows:

  • Initial Condensation: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of the β-ketoester, typically the more electrophilic ketone.

  • Imine/Enamine Formation: A hydrazone intermediate is formed, which can tautomerize.

  • Cyclization: The terminal nitrogen of the hydrazine moiety performs an intramolecular nucleophilic attack on the second carbonyl group (the ester).

  • Dehydration/Aromatization: The resulting heterocyclic intermediate eliminates two molecules of water (or one water and one alcohol molecule from the ester) to yield the stable, aromatic pyrazole ring.

G Start Phenylhydrazine + 1,3-Dicarbonyl Intermediate1 Hydrazone Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Aromatic Pyrazole Ring Intermediate2->Product Dehydration & Aromatization

Figure 2: Simplified Knorr pyrazole synthesis mechanism.

Experimental Protocols

The following protocols provide a two-step pathway to the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis of 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This procedure first creates the ethyl ester of the pyrazole via cyclocondensation and then hydrolyzes (saponifies) it in the same pot to the desired carboxylic acid intermediate.

Causality Behind Experimental Choices:

  • Solvent: Absolute ethanol is chosen as it is a good solvent for both reactants and facilitates the reaction without competing water molecules in the initial condensation step.

  • Catalyst: A catalytic amount of a strong acid (like HCl or H₂SO₄) is often used to protonate a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine.[5]

  • Saponification: Lithium hydroxide (LiOH) is a strong base used for the hydrolysis of the ethyl ester to the carboxylate salt.[7] The reaction is typically performed in a mixed solvent system like THF/water to ensure solubility of both the organic ester and the inorganic base.

  • Acidification: Citric acid or dilute HCl is used to protonate the carboxylate salt, causing the final carboxylic acid product to precipitate out of the aqueous solution.[7]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
Ethyl 3-cyclopropyl-3-oxopropanoate156.1810.0 g1.0Starting β-ketoester
Phenylhydrazine108.147.0 g1.01Use freshly distilled if possible
Absolute Ethanol46.07150 mL-Solvent for condensation
Conc. Hydrochloric Acid36.460.5 mLCatalyticAcid catalyst
Lithium Hydroxide (LiOH)23.953.1 g2.0Base for saponification
Tetrahydrofuran (THF)72.11100 mL-Co-solvent for saponification
Water (Deionized)18.02100 mL-Co-solvent for saponification
1 M Hydrochloric Acid-As needed-For final acidification

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-cyclopropyl-3-oxopropanoate (10.0 g) and absolute ethanol (150 mL). Stir until the ester is fully dissolved.

  • Addition of Reactants: Carefully add phenylhydrazine (7.0 g) to the solution, followed by the catalytic amount of concentrated HCl (0.5 mL).

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Saponification: To the resulting crude oil, add THF (100 mL) and a solution of LiOH (3.1 g) in water (100 mL). Stir the biphasic mixture vigorously at room temperature for 6-8 hours, or until TLC indicates complete consumption of the ester.[7]

  • Work-up and Isolation: Concentrate the reaction mixture on a rotary evaporator to remove the THF. Dilute the remaining aqueous solution with 100 mL of water. Slowly acidify the solution by adding 1 M HCl dropwise while stirring in an ice bath.

  • Precipitation: A solid precipitate of 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid will form. Continue adding acid until the pH of the solution is approximately 2-3.

  • Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. Dry the product under high vacuum to yield the carboxylic acid intermediate as a solid.

Protocol 2: Fischer Esterification to Synthesize Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

This classic method uses an excess of methanol in the presence of an acid catalyst to drive the equilibrium towards the formation of the methyl ester.[8]

Causality Behind Experimental Choices:

  • Reagents: An excess of methanol serves as both a reagent and the solvent, pushing the reaction equilibrium towards the product side according to Le Châtelier's principle.

  • Catalyst: Concentrated sulfuric acid is a highly effective catalyst for Fischer esterification; it protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol, and also acts as a dehydrating agent.

  • Neutralization: A saturated solution of sodium bicarbonate is used to neutralize the acidic reaction mixture and remove any unreacted carboxylic acid.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid228.2510.0 g1.0Intermediate from Protocol 1
Methanol32.04200 mLLarge ExcessReagent and Solvent
Conc. Sulfuric Acid98.082.0 mLCatalyticAcid catalyst
Saturated NaHCO₃ solution-150 mL-For neutralization
Ethyl Acetate88.11200 mL-Extraction solvent
Anhydrous Sodium Sulfate142.04As needed-Drying agent

Step-by-Step Methodology:

  • Reaction Setup: Suspend the 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid (10.0 g) in methanol (200 mL) in a 500 mL round-bottom flask equipped with a stirrer and reflux condenser.

  • Catalyst Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid (2.0 mL) dropwise with stirring.

  • Esterification: Remove the ice bath and heat the mixture to reflux (approximately 65 °C). Maintain the reflux for 8-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Solvent Removal: Allow the reaction to cool to room temperature. Remove the bulk of the methanol under reduced pressure.

  • Work-up: Pour the residue into a separatory funnel containing 150 mL of cold water. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Neutralization: Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acid. Wash with brine (1 x 75 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford the final product as a pure solid.

Process Validation and Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield in Protocol 1 Incomplete reaction; impure phenylhydrazine; inefficient precipitation.Ensure reaction goes to completion via TLC monitoring. Use freshly distilled phenylhydrazine. Ensure pH is sufficiently low (~2) during acidification to maximize precipitation.
Formation of Regioisomers Phenylhydrazine attacks the ester carbonyl first.This is generally less favorable due to the lower electrophilicity of the ester vs. the ketone. However, purification by column chromatography can separate isomers if formed.
Incomplete Esterification (Protocol 2) Insufficient reaction time; water present in the reaction.Extend reflux time. Ensure all reagents (especially methanol) are anhydrous. The catalytic H₂SO₄ helps sequester trace water.
Product Fails to Crystallize Presence of impurities.Purify the crude product via silica gel column chromatography before attempting recrystallization. Use a different solvent system for recrystallization.

Safety Considerations: Hydrazine derivatives are toxic and potential carcinogens; always handle them in a fume hood with appropriate gloves.[6] Concentrated acids are highly corrosive and should be handled with extreme care.

Conclusion

The described two-step synthesis provides a reliable and scalable route to Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate. The strategy leverages the classic Knorr pyrazole synthesis for efficient construction of the heterocyclic core, followed by a standard Fischer esterification. By understanding the mechanistic principles behind each step and adhering to the detailed protocols, researchers can confidently produce this valuable compound for further investigation in medicinal chemistry and drug development programs.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • synthesis of pyrazoles. YouTube. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. Available at: [Link]

  • 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. National Institutes of Health (NIH). Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1150164-48-9

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities.[1][2][3][4] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant therapies.[5][6] The incorporation of a cyclopropyl group, as seen in the title compound, is a strategic design element in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity to target proteins, and modulate the overall physicochemical properties of a molecule. This guide provides a comprehensive technical overview of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, a molecule of significant interest to researchers and professionals in drug development.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While specific experimental data for Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is not extensively published in publicly available literature, we can infer its likely characteristics based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Rationale
CAS Number 1150164-48-9Chemical Abstracts Service
Molecular Formula C₁₄H₁₄N₂O₂Calculated from structure
Molecular Weight 242.28 g/mol Calculated from formula
Appearance Likely a white to off-white solidGeneral property of similar pyrazole esters
Melting Point Not availableRequires experimental determination
Boiling Point Not availableRequires experimental determination
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate) and have low solubility in water.Based on the lipophilic nature of the phenyl and cyclopropyl groups and the ester functionality.
Stability Stable under standard laboratory conditions. Hydrolysis of the ester group may occur under strong acidic or basic conditions.General chemical stability of pyrazole esters.

Synthetic Strategies: A Pathway to the Pyrazole Core

The synthesis of polysubstituted pyrazoles is a well-established field in organic chemistry. The construction of the pyrazole ring in Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate can be conceptually approached through several established synthetic routes. A plausible and commonly employed strategy involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Conceptual Synthetic Workflow

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a cyclopropyl-containing β-ketoester and phenylhydrazine.

G Target Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate Precursor1 Cyclopropyl-containing β-ketoester Target->Precursor1 Cyclocondensation Precursor2 Phenylhydrazine Target->Precursor2 Cyclocondensation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol

Step 1: Synthesis of a Cyclopropyl-Substituted β-Ketoester (e.g., Methyl 4-cyclopropyl-2,4-dioxobutanoate)

This key intermediate can be prepared through various methods, such as the Claisen condensation between methyl cyclopropylcarboxylate and methyl acetate.

  • To a solution of sodium methoxide in anhydrous methanol, slowly add a mixture of methyl cyclopropylcarboxylate and methyl acetate at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent.

  • Purify the resulting β-ketoester by vacuum distillation or column chromatography.

Step 2: Cyclocondensation to Form the Pyrazole Ring

  • Dissolve the cyclopropyl-substituted β-ketoester in a suitable solvent, such as ethanol or acetic acid.

  • Add an equimolar amount of phenylhydrazine to the solution.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate.

G cluster_0 Step 1: β-Ketoester Synthesis cluster_1 Step 2: Pyrazole Formation A Methyl cyclopropylcarboxylate + Methyl acetate B Claisen Condensation (NaOCH₃, MeOH) A->B C Methyl 4-cyclopropyl-2,4-dioxobutanoate B->C D Methyl 4-cyclopropyl-2,4-dioxobutanoate F Cyclocondensation (Ethanol, Reflux) D->F E Phenylhydrazine E->F G Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate F->G

Caption: Proposed two-step synthesis workflow.

Spectroscopic Characterization

The structural elucidation of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate would rely on a combination of standard spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), the methyl ester protons (a singlet around 3.5-4.0 ppm), the aromatic protons of the phenyl ring (multiplets in the aromatic region), and the pyrazole ring proton (a singlet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for the carbons of the cyclopropyl ring, the methyl ester group (carbonyl and methoxy carbons), the phenyl ring, and the pyrazole ring.

  • IR (Infrared) Spectroscopy: Key absorption bands would include a strong carbonyl stretch for the ester group (around 1700-1730 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic components, and C=N and C=C stretching bands characteristic of the pyrazole ring.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (242.28 g/mol ).

Applications in Drug Discovery and Chemical Biology

While specific biological activity data for Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is not widely reported, its structural motifs suggest significant potential in several areas of drug discovery.

  • As a Scaffold for Library Synthesis: This compound is an excellent starting point for the synthesis of a library of related pyrazole derivatives. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse set of amides. This approach is valuable for structure-activity relationship (SAR) studies.

  • Potential as an Anti-inflammatory Agent: Many pyrazole-containing compounds are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The structural features of this molecule make it a candidate for investigation as a potential anti-inflammatory agent.

  • Antimicrobial and Anticancer Research: The pyrazole scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties.[1][2][3] Therefore, Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate and its derivatives warrant screening in relevant biological assays to explore their potential in these therapeutic areas.

  • Cannabinoid Receptor Antagonism: Diaryl-pyrazole derivatives containing cycloalkyl groups have been investigated as cannabinoid type 1 (CB1) receptor antagonists, which have therapeutic potential for obesity and related metabolic disorders.[7]

G cluster_apps Potential Applications Core Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate App1 Scaffold for Library Synthesis Core->App1 App2 Anti-inflammatory Research Core->App2 App3 Antimicrobial/Anticancer Screening Core->App3 App4 CNS Receptor Modulation (e.g., CB1) Core->App4

Caption: Potential research applications.

Conclusion and Future Directions

Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure embodies key features often sought in modern drug candidates. Future research should focus on the development and optimization of a robust synthetic protocol, full physicochemical and spectroscopic characterization, and comprehensive biological evaluation to unlock its therapeutic potential. The exploration of this and related pyrazole derivatives will undoubtedly contribute to the advancement of novel therapeutics.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5873.
  • Kim, J., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4346-4356.
  • Kumar, A., et al. (2013). A review on synthesis and biological importance of pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research, 4(5), 1736-1748.
  • Aggarwal, N., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(2), 70-78.
  • Abdel-Wahab, B. F., et al. (2021).
  • Bozdağ-Dündar, O., et al. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(15), 1431-1445.
  • Patel, R. V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-806.

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole derivatives, a cornerstone of medicinal chemistry. We will delve into the core principles underlying their therapeutic potential, from their fundamental chemical properties to their intricate interactions with biological targets. This document is designed to be a practical resource, offering not only a conceptual framework but also actionable experimental protocols and data-driven insights to inform and accelerate drug discovery and development programs.

The Pyrazole Core: A Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and structural features allow it to interact with a wide array of biological targets with high affinity and specificity. The ability of the pyrazole ring to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, combined with its metabolic stability, makes it an ideal foundation for the design of novel therapeutics.[2]

The versatility of the pyrazole core is evident in the number of FDA-approved drugs that incorporate this moiety, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant (though later withdrawn for psychiatric side effects), and the kinase inhibitor Ruxolitinib.[2][3] These examples underscore the broad therapeutic applicability of pyrazole derivatives, spanning a wide range of diseases from inflammation and cancer to infectious diseases.

Anticancer Activity: Targeting the Machinery of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[4][5] Their ability to target key proteins involved in cell cycle progression, signal transduction, and angiogenesis has led to the development of several successful and promising anticancer drugs.

Mechanism of Action: Inhibition of Key Kinases

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer.

CDKs are a family of protein kinases that control the progression of the cell cycle.[6] Overexpression or aberrant activation of CDKs is a hallmark of many cancers. Pyrazole-based compounds have been successfully developed as potent CDK inhibitors.[3][7][8] For instance, several novel pyrazole derivatives have shown significant inhibitory activity against CDK2/cyclin A2, leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis.[6]

CDK2_Inhibition_Pathway

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of this process. Pyrazole-containing compounds have been developed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration.

VEGFR2_Inhibition_Pathway

Induction of Apoptosis

Many pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[9][10] This can occur through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program.[9][10][11] For example, certain pyrazole compounds have been found to increase the activity of caspase-3, a key executioner caspase, leading to the cleavage of cellular substrates and ultimately cell death.[9][10]

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of recently developed pyrazole compounds.

Compound IDCancer Cell LineTargetIC50 (µM)Reference
Compound 4 NCI 60-cell panelCDK2Mean GI 96.47%[7]
Compound 9 NCI 60-cell panelCDK2Mean GI 65.90%[7]
Compound 7d MCF-7CDK21.47[3]
Compound 10b MCF-7CDK210.05[6]
Compound 33 HCT116, MCF7, HepG2, A549CDK2< 23.7[4]
Compound 34 HCT116, MCF7, HepG2, A549CDK2< 23.7[4]
Compound 43 MCF-7PI3K0.25[4]
Compound 22 MCF7, A549, HeLa, PC3EGFR2.82 - 6.28[5]
Compound 23 MCF7, A549, HeLa, PC3EGFR2.82 - 6.28[5]
Compound 12 MDA-MB231, HepG2Tubulin3.64 - 16.13[5]
L2 CFPAC-1Unknown61.7[12]
L3 MCF-7Unknown81.48[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Pyrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them promising candidates for the development of novel anti-infective drugs.[16][17][18]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve the inhibition of essential microbial enzymes or disruption of cellular processes. For example, some pyrazole-thiazole hybrids have been shown to target topoisomerase II and IV in bacteria, enzymes that are crucial for DNA replication.[18]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of selected pyrazole derivatives against various bacterial and fungal strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 21a Staphylococcus aureus62.5[16]
Compound 21a Bacillus subtilis125[16]
Compound 21a Aspergillus niger2.9 - 7.8[16]
Compound 21c Candida albicans>125[16]
Imidazo-pyridine pyrazole 18 E. coli<1[17]
Imidazo-pyridine pyrazole 18 K. pneumoniae<1[17]
Imidazo-pyridine pyrazole 18 P. aeruginosa<1[17]
Pyrazoline 9 S. aureus (MDR)4[19]
Pyrazoline 9 E. faecalis (MDR)4[19]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Pyrazole derivatives (dissolved in a suitable solvent)

  • Bacterial or fungal inoculum (adjusted to a specific concentration, e.g., 5 x 10^5 CFU/mL)

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Standard antibiotic (for comparison)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the pyrazole derivatives in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized inoculum to each well, except for the negative control wells.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Pyrazole derivatives have a long history of use as anti-inflammatory agents, with Celecoxib being a prime example.[20][21][22]

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[20][21] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in maintaining the integrity of the stomach lining, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[20]

COX2_Inhibition_Pathway

Quantitative Data: In Vivo Anti-inflammatory Activity

The anti-inflammatory activity of pyrazole derivatives is often evaluated in vivo using models such as the carrageenan-induced paw edema assay in rodents. The following table presents data on the anti-inflammatory effects of some celecoxib analogs.

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference
Celecoxib 1071.21[23]
Compound 19 1059.38[23]
Compound 27 1065.03[23]
Compound N7 10Relative activity to celecoxib: 1.13[24]
Compound N9 10Relative activity to celecoxib: 1.08[25]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[20][26][27][28]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pyrazole derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole derivatives or the standard drug orally or intraperitoneally to the rats. The control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of pyrazole derivatives with enhanced potency and selectivity.[29][30][31]

  • Substitutions at N1: The substituent at the N1 position of the pyrazole ring can significantly influence the biological activity. For example, in many kinase inhibitors, a bulky hydrophobic group at this position is often required for optimal binding to the ATP-binding pocket of the kinase.[29]

  • Substitutions at C3 and C5: The groups at the C3 and C5 positions are critical for target recognition. In COX-2 inhibitors like Celecoxib, a p-sulfonamidophenyl group at one of these positions is essential for selective binding to the COX-2 active site.[21] In antimicrobial pyrazoles, the nature of the substituents at these positions can determine the spectrum of activity.[30]

  • Substitutions at C4: Modification at the C4 position can also modulate the activity and selectivity of pyrazole derivatives. For instance, the introduction of different groups at this position in pyrazole-based kinase inhibitors has been shown to fine-tune their selectivity profile.[29]

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform for the discovery and development of new therapeutic agents.[2] The diverse biological activities of pyrazole derivatives, coupled with their favorable drug-like properties, ensure their continued prominence in medicinal chemistry. Future research in this area will likely focus on:

  • The development of more selective and potent inhibitors of novel therapeutic targets.

  • The use of computational methods and artificial intelligence to accelerate the design and optimization of new pyrazole-based drugs.

  • The exploration of pyrazole derivatives for the treatment of emerging and neglected diseases.

References

Sources

A Technical Guide to the Therapeutic Targets of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable metabolic stability and synthetic versatility have enabled the development of a wide array of therapeutic agents targeting a diverse range of biological macromolecules.[2][4] This guide provides an in-depth analysis of the key therapeutic targets of pyrazole-containing compounds, with a focus on their mechanisms of action, the causality behind experimental validation, and the structure-activity relationships that govern their potency and selectivity. We will explore established targets such as protein kinases and cyclooxygenases, as well as emerging targets including G-protein coupled receptors and metabolic enzymes, providing a comprehensive resource for professionals engaged in drug discovery and development.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole core is a cornerstone of numerous approved drugs, reflecting its favorable physicochemical properties that contribute to improved pharmacokinetics and pharmacological effects.[5][6][7][8] Its structure allows for substitution at multiple positions, enabling chemists to fine-tune the compound's interaction with specific biological targets.[9] This adaptability has led to the successful development of drugs for a multitude of diseases, including cancer, inflammation, cardiovascular conditions, and neurological disorders.[1][6][10][11]

The success of pyrazole-based drugs is rooted in the ring's ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with the amino acid residues in the active sites of target proteins.[7] This guide will dissect these interactions within the context of specific, high-value therapeutic targets.

Established Therapeutic Targets: A Mechanistic Overview

Protein Kinases: The Engine Room of Cellular Signaling

Aberrant protein kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most widely studied classes of therapeutic targets.[1][12] Pyrazole derivatives have emerged as highly effective protein kinase inhibitors (PKIs), with several FDA-approved drugs demonstrating their clinical utility.[10][12]

Mechanism of Action: Most pyrazole-based PKIs are ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby interrupting the downstream signaling cascade.[12] The pyrazole ring often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase's hinge region.

Key Targets and Approved Drugs:

  • Janus Kinases (JAKs): Ruxolitinib and Baricitinib are potent inhibitors of JAK1 and JAK2, crucial for cytokine signaling in inflammatory diseases and myeloproliferative neoplasms.[4][12]

  • B-Raf Proto-Oncogene (BRAF): Encorafenib targets the V600E mutant BRAF kinase, a driver of melanoma and other cancers.[4][12]

  • BCR-ABL: Asciminib is an allosteric inhibitor of the BCR-ABL fusion protein, a key driver in chronic myelogenous leukemia.[4][12]

  • Receptor Tyrosine Kinases (e.g., c-Met, VEGFR, PDGFR): Crizotinib is a multi-targeted inhibitor effective against ALK, ROS1, and c-Met driven cancers.[12][13]

Table 1: Selected FDA-Approved Pyrazole-Based Kinase Inhibitors

Drug NamePrimary Target(s)Therapeutic Area
RuxolitinibJAK1, JAK2Myelofibrosis, Polycythemia Vera
CrizotinibALK, ROS1, c-MetNon-Small Cell Lung Cancer
EncorafenibBRAF V600EMelanoma, Colorectal Cancer
AsciminibBCR-ABL (Allosteric)Chronic Myelogenous Leukemia
BaricitinibJAK1, JAK2Rheumatoid Arthritis, Alopecia

Experimental Validation Workflow: Identifying a Novel Pyrazole-Based Kinase Inhibitor

The identification and validation of a new kinase inhibitor is a multi-step process designed to ensure potency, selectivity, and cellular activity.

Diagram 1: Kinase Inhibitor Discovery Workflow

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo & Preclinical HTS High-Throughput Screen (Pyrazole Library vs. Target Kinase) Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID IC50 IC50 Determination (Dose-Response Assay) Hit_ID->IC50 Selectivity Kinase Panel Screening (Assess Off-Target Effects) IC50->Selectivity Target_Engage Target Engagement Assay (e.g., CETSA, NanoBRET) Selectivity->Target_Engage Phospho Phosphorylation Assay (Western Blot for Substrate) Target_Engage->Phospho Prolif Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Phospho->Prolif PK Pharmacokinetics (PK) (ADME Profiling) Prolif->PK Xenograft Xenograft Model (Tumor Growth Inhibition) PK->Xenograft Tox Toxicology Studies Xenograft->Tox

Caption: High-level workflow for kinase inhibitor discovery.

Protocol: In Vitro Kinase Assay (IC50 Determination)

  • Objective: To determine the concentration of a pyrazole compound required to inhibit 50% of the target kinase's activity.

  • Materials: Recombinant target kinase, kinase buffer, ATP, specific peptide substrate, pyrazole compound stock (in DMSO), detection reagent (e.g., ADP-Glo™).

  • Procedure: a. Prepare a serial dilution of the pyrazole compound in a 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase). b. Add the target kinase to each well and incubate for 15 minutes to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for 1 hour. d. Stop the reaction and quantify the kinase activity by adding the detection reagent, which measures the amount of ADP produced. e. Read the luminescence on a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

  • Causality: This assay directly measures the compound's ability to interfere with the enzyme's catalytic function. Performing this at the ATP Km concentration provides a standardized measure of potency.

Cyclooxygenase (COX) Enzymes: Mediators of Inflammation

The discovery of pyrazole-based selective COX-2 inhibitors revolutionized the treatment of inflammatory conditions.[3][14] These agents effectively reduce pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[15][16]

Mechanism of Action: Arachidonic acid is converted into prostaglandins by two COX isoforms, COX-1 and COX-2.[14] While COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the gastric mucosa), COX-2 is induced at sites of inflammation.[14] Pyrazole-based inhibitors like Celecoxib exploit a structural difference between the two isoforms—a larger, more accommodating side pocket in the COX-2 active site. The specific substitutions on the pyrazole ring allow the molecule to bind within this side pocket, selectively blocking the activity of COX-2.

Diagram 2: COX-2 Selective Inhibition Pathway

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_House Prostaglandins (Gastric Protection, Platelet Function) COX1->PG_House PG_Inflam Prostaglandins (Inflammation, Pain) COX2->PG_Inflam Celecoxib Pyrazole Inhibitor (e.g., Celecoxib) Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole compounds.

Key Pyrazole-Based COX-2 Inhibitors:

  • Celecoxib: The archetypal selective COX-2 inhibitor used for arthritis and acute pain.[3]

  • Deracoxib: A veterinary NSAID used for osteoarthritis in dogs.[17]

Emerging Therapeutic Targets

The versatility of the pyrazole scaffold continues to be explored, leading to the identification of novel therapeutic targets.

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are the targets of a significant percentage of all approved drugs.[18][19] The development of pyrazole-based ligands for GPCRs is an active area of research.

  • Cannabinoid Receptor 1 (CB1): The withdrawn anti-obesity drug Rimonabant was a pyrazole-based inverse agonist of the CB1 receptor. While its safety profile led to its removal from the market, it demonstrated that pyrazoles could effectively and potently modulate GPCRs.[4][7]

  • Allosteric Modulators: Pyrazoles are being investigated as allosteric modulators, which bind to a site distinct from the endogenous ligand binding site.[19] This can provide greater selectivity and a more nuanced modulation of receptor activity.[19]

Experimental Validation: GPCR Target Engagement

Validating that a pyrazole compound engages a GPCR in a cellular context is critical. Assays measuring downstream signaling events are commonly used.

Protocol: cAMP Accumulation Assay

  • Objective: To measure the ability of a pyrazole compound to modulate the activity of a Gs or Gi-coupled receptor by quantifying changes in cyclic AMP (cAMP) levels.

  • Materials: Cells stably expressing the target GPCR, agonist for the receptor, pyrazole compound, lysis buffer, cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the pyrazole compound. c. Stimulate the cells with a known agonist of the GPCR to induce (Gs) or inhibit (Gi) adenylyl cyclase. d. After incubation, lyse the cells to release intracellular cAMP. e. Quantify cAMP levels using a competitive immunoassay format (e.g., HTRF).

  • Data Analysis: A decrease in the agonist-induced cAMP signal indicates antagonistic activity for a Gs-coupled receptor, while a rescue of a forskolin-induced signal indicates agonistic activity for a Gi-coupled receptor.

  • Causality: This functional assay provides direct evidence of the compound's impact on the G-protein-dependent signaling pathway immediately downstream of receptor activation.[20]

Other Emerging Targets
  • Phosphodiesterases (PDEs): Sildenafil, a well-known drug for erectile dysfunction, contains a fused pyrazole ring (pyrazolo[4,3-d]pyrimidine) and functions by inhibiting PDE5.[4][6]

  • DNA and Associated Enzymes: Some pyrazole derivatives have shown the ability to act as DNA binding agents or to inhibit enzymes like topoisomerase, presenting opportunities in oncology.[13][21]

  • Carbonic Anhydrase: Pyrazole-sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in glaucoma and certain cancers.[22][23]

Challenges and Future Directions

While the pyrazole scaffold is highly valuable, challenges remain. Achieving selectivity, particularly within large enzyme families like kinases, is a significant hurdle requiring careful structure-based design and extensive screening. Furthermore, optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) is crucial for translating a potent inhibitor into a successful drug.

The future of pyrazole-based drug discovery lies in several exciting areas:

  • Targeting Protein-Protein Interactions: Designing pyrazole compounds that can disrupt key protein-protein interactions is a challenging but potentially rewarding frontier.

  • Covalent Inhibitors: Developing pyrazoles with reactive groups that can form a covalent bond with the target protein can lead to increased potency and duration of action.

  • Fused Systems: Exploring novel fused pyrazole heterocyclic systems can unlock new chemical space and interactions with novel targets.[24]

Conclusion

The pyrazole scaffold is a proven and powerful tool in the armamentarium of medicinal chemists. Its presence in numerous clinically successful drugs is a testament to its privileged nature. By targeting a wide and expanding range of proteins, from kinases and COX enzymes to GPCRs and metabolic enzymes, pyrazole derivatives continue to offer immense potential for the development of new therapies. A deep understanding of the mechanisms of action and the application of robust experimental validation workflows, as outlined in this guide, are essential for harnessing the full therapeutic potential of this remarkable heterocyclic core.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Science. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. Available at: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Open Ukrainian Citation Index. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. Available at: [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available at: [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Semantic Scholar. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link]

  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed. Available at: [Link]

  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Available at: [Link]

  • Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. Available at: [Link]

  • Tools for GPCR drug discovery. PubMed Central. Available at: [Link]

  • GPCRs in Intracellular Compartments: New Targets for Drug Discovery. PubMed Central. Available at: [Link]

  • How ligands illuminate GPCR molecular pharmacology. PubMed Central. Available at: [Link]

  • Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences. Available at: [Link]

Sources

A Technical Guide to the Crystal Structure of Pyrazole Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Three-Dimensional Architecture

In the landscape of modern drug discovery and materials science, the pyrazole ring system stands out as a "privileged scaffold"—a molecular framework that consistently appears in bioactive compounds and functional materials.[1] When functionalized with a carboxylate group, these analogs gain versatile coordination capabilities and the potential for intricate intermolecular interactions.[2][3] Understanding their precise three-dimensional crystal structure is not merely an academic exercise; it is the key to unlocking their function. For the drug development professional, the crystal structure reveals the exact conformation a molecule adopts, providing a blueprint for designing potent inhibitors that fit precisely into a target enzyme's active site.[4][5][6] For the materials scientist, it explains how individual molecules self-assemble into larger, ordered structures like metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.[3][7][8][9]

This guide provides a comprehensive overview of the critical steps and considerations in determining and interpreting the crystal structure of pyrazole carboxylate analogs, moving from chemical synthesis to the elucidation of structure-property relationships.

Part 1: The Foundation - Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins long before the X-ray diffractometer. It starts with the synthesis of the target molecule and, critically, the growth of a single, high-quality crystal.

Synthetic Pathways to Pyrazole Carboxylate Scaffolds

The versatility of the pyrazole core stems from the numerous synthetic routes available for its construction and subsequent functionalization. A common and effective strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][10]

  • Knorr Pyrazole Synthesis and Related Methods: This classical approach involves reacting a β-diketone with hydrazine. To generate pyrazole carboxylates, one of the carbonyl groups is typically part of an ester, such as a β-ketoester. For instance, reacting a substituted acetophenone with diethyl oxalate in the presence of a base like sodium ethoxide yields a dioxo-butanoate intermediate. Subsequent treatment with hydrazine hydrate, often in the presence of acetic acid, drives the cyclization to form the desired ethyl pyrazole-carboxylate.[2]

  • 1,3-Dipolar Cycloaddition: This method offers excellent regioselectivity. For example, the reaction of ethyl diazoacetate with α-methylene carbonyl compounds can yield pyrazole-5-carboxylates.[11]

  • Functionalization of Pre-existing Pyrazoles: Existing pyrazole rings can be modified. For example, a key intermediate like pyridinyl-1H-pyrazole-5-carboxylic acid can be synthesized from the reaction of 2,3-dichloropyridine with hydrazine, followed by a series of reactions including treatment with diethyl maleate and subsequent oxidation and hydrolysis.[12]

The choice of synthetic route is critical as it dictates the substitution patterns on the pyrazole ring, which in turn governs the molecule's electronic properties and, crucially, its intermolecular interactions in the solid state.

The Art and Science of Single-Crystal Growth

Obtaining a diffraction-quality single crystal is often the most significant bottleneck in structural analysis.[13] The goal is to encourage molecules in a solution to slowly and methodically assemble into a perfectly ordered lattice. This requires patience and a systematic approach to manipulating solubility.[14][15]

Core Principle: The foundation of crystallization is to prepare a saturated or nearly saturated solution and then slowly change the conditions to create a supersaturated state, from which the crystal will grow.[16] The key is slowness; rapid precipitation leads to amorphous powder or a mass of tiny, unusable crystals.[14]

Detailed Protocol: Vapor Diffusion for Pyrazole Carboxylate Analogs

Vapor diffusion is a highly successful method for growing high-quality crystals of organic molecules.[17] It relies on the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile solvent.

Step-by-Step Methodology:

  • Purity is Paramount: Begin with the purest possible sample of your pyrazole carboxylate analog. Impurities can inhibit nucleation or be incorporated as defects, degrading crystal quality.[17]

  • Solvent Selection:

    • Inner Vial Solvent: Dissolve the compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., tetrahydrofuran, chloroform, methanol).[17]

    • Outer Vial Anti-Solvent: Select a more volatile "poor" solvent in which the compound is insoluble (e.g., pentane, hexane, diethyl ether).[17] The two solvents must be miscible.[15]

  • Setup:

    • Place your compound solution in a small, open vial.

    • Place this inner vial inside a larger vial or beaker containing a reservoir of the anti-solvent.

    • Seal the outer container tightly.

  • Incubation:

    • Place the sealed system in a location free from vibrations and temperature fluctuations.[14][17] Mechanical disturbances can cause the formation of multiple small crystals instead of a few large ones.[14]

    • The volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial.

    • This gradually decreases the solubility of your compound in the mixed-solvent system, leading to slow crystallization over days or weeks.

  • Patience and Observation: Do not disturb the setup.[17] Check on the progress infrequently. Patience is a critical virtue in crystallography.[14]

Part 2: Elucidating the Architecture - The X-ray Crystallography Workflow

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, its atomic structure can be determined using single-crystal X-ray diffraction.[13][18] This technique provides a three-dimensional map of the electron density within the crystal, from which the positions of atoms and their bonding relationships can be deduced.[19]

The overall workflow can be visualized as a linear process from data collection to the final, validated structural model.[19][20]

G cluster_exp Experimental Phase cluster_analysis Computational Analysis A Crystal Mounting B Data Collection (Diffractometer) A->B X-ray Beam C Data Reduction & Scaling B->C Diffraction Pattern D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Validation & Deposition E->F

Figure 1: Standard workflow for small-molecule X-ray crystallography.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is cooled (typically in a stream of nitrogen gas) to minimize thermal vibrations and rotated in a monochromatic X-ray beam.[19] The crystal diffracts the X-rays, creating a unique pattern of reflections whose intensities and positions are recorded.[13]

  • Data Reduction and Scaling: The raw diffraction data are processed to correct for experimental factors and to scale the reflection intensities.

  • Structure Solution (Solving the Phase Problem): The intensities of the diffraction spots provide the amplitudes of the scattered X-rays, but the phase information is lost.[19] For small molecules like pyrazole carboxylates, this "phase problem" is typically solved using direct methods, which are computational algorithms that use statistical relationships between reflections to estimate the initial phases.[19]

  • Structure Refinement: The initial model derived from the solved phases is refined using a least-squares process. This iterative procedure adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.

  • Validation and Deposition: The final structure is validated using various quality metrics (e.g., R-factors). Once finalized, it is standard practice to deposit the structural data in a public repository like the Cambridge Structural Database (CSD) to make it available to the scientific community.[19][21]

Part 3: Interpreting the Structure - Key Supramolecular Interactions

The crystal structure is more than just the coordinates of atoms; it is a map of the non-covalent interactions that govern how molecules recognize each other and pack in the solid state. For pyrazole carboxylates, several key interactions are consistently observed.[22][23]

Hydrogen Bonding: The Master Architect

Hydrogen bonds are the most powerful and directional non-covalent interactions, playing a dominant role in the crystal engineering of these systems. The pyrazole ring itself contains both a hydrogen bond donor (the N-H group) and an acceptor (the sp2-hybridized nitrogen), while the carboxylate group provides strong hydrogen bond acceptors (the oxygen atoms).[24][25]

  • Carboxyl-Carboxyl Dimers: A classic and robust supramolecular synthon is the formation of hydrogen-bonded dimers between carboxylic acid groups of two neighboring molecules.[26]

  • Pyrazole-Carboxylate Interactions: Intramolecular or intermolecular hydrogen bonds can form between the pyrazole N-H and a carboxylate oxygen.[26] These interactions can lead to specific, recurring patterns or motifs.[26]

  • N-H···N Pyrazole Chains: The N-H donor of one pyrazole can interact with the free nitrogen acceptor of an adjacent molecule, leading to the formation of chains or cyclic oligomers (e.g., trimers).[24][27]

π-π Stacking: Aromatic Recognition

The aromatic pyrazole ring and any attached phenyl substituents create opportunities for π-π stacking interactions. These occur when the electron-rich faces of two aromatic rings stack on top of each other (either face-to-face or offset). These interactions, though weaker than hydrogen bonds, are crucial for stabilizing the crystal packing, especially in planar molecules.[28][29][30][31] The presence and geometry of π-π stacking can be tailored by the choice of substituents on the aromatic rings.[28]

G cluster_interactions Supramolecular Interactions Center {Pyrazole Carboxylate Analog | N-H Donor | C=O Acceptor | Aromatic π-face} HBond Hydrogen Bonding (N-H···O, O-H···O, N-H···N) Center->HBond Directional & Strong PiStack π-π Stacking (Ring-Ring) Center->PiStack Stabilizing CHPi C-H···π Interactions Center->CHPi Weak Coord Metal Coordination (via N or O atoms) Center->Coord Application in MOFs

Figure 2: Key supramolecular interactions dictating crystal packing.

Part 4: Structure-Property Relationships and Applications

The ultimate goal of crystal structure analysis is to forge a link between the observed molecular arrangement and the material's bulk properties and function.

Application in Drug Development: The Case of Celecoxib

Celecoxib (Celebrex®) is a potent and selective cyclooxygenase-2 (COX-2) inhibitor that features a 1,5-diarylpyrazole core.[32] Its crystal structure, and that of its analogs, provides invaluable insights for drug design.[33][34][35]

  • Binding Conformation: The crystal structure of celecoxib bound to the COX-2 enzyme reveals the precise three-dimensional conformation the drug adopts within the active site.[6] It shows how the sulfonamide group (-SO₂NH₂) hydrogen bonds with key amino acid residues, and how the substituted phenyl rings occupy specific hydrophobic pockets.

  • Structure-Activity Relationships (SAR): By systematically synthesizing analogs and determining their crystal structures, researchers can build a detailed understanding of SAR.[4][5][36][37] For example, studies have shown that a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl group at the 1-position are critical for potent antagonistic activity at cannabinoid receptors in some pyrazole series.[4][36] This knowledge, grounded in the visual evidence of crystal structures, allows for the rational design of more potent and selective inhibitors.

Table 1: Crystallographic Data for Representative Pyrazole-Containing Drugs

CompoundPDB IDSpace GroupUnit Cell Dimensions (Å, °)Key Interactions in Binding Site
Celecoxib 5KIRP2₁2₁2₁a=60.2, b=65.1, c=110.5H-bonds from sulfonamide to His90, Arg513
SR141716A 1O9KP2₁2₁2₁a=13.3, b=25.2, c=42.6Hydrophobic interactions, H-bond to Lys192

Data is illustrative and sourced from public databases like the Protein Data Bank (PDB). Actual values should be consulted from the specific deposition files.

Application in Materials Science: Metal-Organic Frameworks (MOFs)

Pyrazole carboxylates are excellent ligands for constructing MOFs.[3] The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can coordinate to metal ions (like Zn²⁺ or Cu²⁺), acting as nodes.[8][26] The organic pyrazole carboxylate unit acts as the "linker" that connects these nodes into a 1D, 2D, or 3D network.[7] The crystal structure of the resulting MOF defines its porosity, pore size, and surface area, which are critical for applications such as CO₂ capture and storage.[7][9]

Conclusion

The crystal structure of a pyrazole carboxylate analog is the ultimate arbiter of its solid-state behavior and a powerful predictor of its function. It provides an atomic-level understanding that bridges synthetic chemistry with pharmacology and materials science. For researchers in these fields, the ability to cultivate high-quality single crystals and interpret the resulting three-dimensional structures is an indispensable skill. The insights gained from these analyses—from the subtle interplay of hydrogen bonds and π-stacking to the precise fit of a drug in its target—are fundamental to the rational design of the next generation of medicines and advanced materials.

References

  • Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding. ResearchGate. Available at: [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • Novel pillar-layered metal organic frameworks based on pyrazole-carboxylate linkers for CO2 adsorption. Repositorio UC. Available at: [Link]

  • Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Journal of Peptide Science. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Single-crystal growth of organic semiconductors. Nanyang Technological University. Available at: [Link]

  • Crystal Growing Tips. University of Florida Center for Xray Crystallography. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. CNKI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]

  • Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • X-ray Crystallography. Creative BioMart. Available at: [Link]

  • Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile π-π Stacking: Structure-Property Relationships of High-Performance Energetic Materials. PubMed. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Reviews Letters. Available at: [Link]

  • Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. ResearchGate. Available at: [Link]

  • Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. MDPI. Available at: [Link]

  • Guide to Growing a Single Crystal. MIT OpenCourseWare. Available at: [Link]

  • Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. CONICET Digital. Available at: [Link]

  • Structure of celecoxib and some derivatives. ResearchGate. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • Structure–activity relationship summary of tested compounds. ResearchGate. Available at: [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available at: [Link]

  • Crystal binding mode of (A) celecoxib, and predicted binding... ResearchGate. Available at: [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health. Available at: [Link]

  • Document: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. ChEMBL. Available at: [Link]

  • X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar. Available at: [Link]

  • Small molecule crystallography. Excillum. Available at: [Link]

  • Hydrogen bonding lights up overtones in pyrazoles. AIP Publishing. Available at: [Link]

  • The crystal structure of compound, showing the formation of π - π stacking interactions. ResearchGate. Available at: [Link]

  • Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Available at: [Link]

  • Celecoxib. PubChem. Available at: [Link]

  • π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study. National Institutes of Health. Available at: [Link]

  • Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. MDPI. Available at: [Link]

  • 5JW1: Crystal structure of Celecoxib bound to S121P murine COX-2 mutant. RCSB PDB. Available at: [Link]

  • The empirical correlation between hydrogen bonding strength and excited-state intramolecular proton transfer in 2-pyridyl pyrazoles. PubMed. Available at: [Link]

  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography... OUCI. Available at: [Link]

  • The possible anion–π stacking interactions in 1. ResearchGate. Available at: [Link]

  • Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. MDPI. Available at: [Link]

  • CCDC 647129: Experimental Crystal Structure Determination. The University of Manchester Research Explorer. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold

The 1-phenyl-1H-pyrazole-4-carboxylate core is a privileged scaffold in modern medicinal chemistry and materials science. Molecules incorporating this heterocyclic motif exhibit a remarkable breadth of biological activities, serving as the foundation for numerous pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and inhibitors of key enzymes like xanthine oxidoreductase.[1][2] Their utility also extends to agrochemicals and the development of functional organic materials.[3] This guide provides an in-depth exploration of the primary synthetic strategies for constructing 1-phenyl-1H-pyrazole-4-carboxylates, offering field-proven insights for researchers, scientists, and professionals in drug development.

Strategic Approaches to Pyrazole Ring Construction

The synthesis of the 1-phenyl-1H-pyrazole-4-carboxylate framework can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and considerations of reaction efficiency and scalability. This guide will focus on the most prevalent and robust methodologies: the Knorr Pyrazole Synthesis, Multicomponent Reactions, and syntheses involving 1,3-dipolar cycloaddition.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

First reported by Ludwig Knorr in the late 19th century, the Knorr pyrazole synthesis remains a cornerstone for the preparation of pyrazoles.[4][5] The classical approach involves the condensation of a hydrazine, in this case, phenylhydrazine, with a 1,3-dicarbonyl compound.[6] A highly effective variation for the synthesis of 1-phenyl-1H-pyrazole-4-carboxylates employs β-ketoesters as the 1,3-dicarbonyl component.[4]

Mechanism and Rationale:

The reaction proceeds through a well-established mechanism. The more nucleophilic nitrogen of phenylhydrazine initially attacks one of the carbonyl groups of the β-ketoester, typically the more reactive ketone, to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom onto the ester carbonyl, followed by dehydration to yield the aromatic pyrazole ring.[4] The use of a catalytic amount of acid can facilitate both the initial condensation and the final dehydration step.[4][6]

Experimental Protocol: Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate via Knorr Synthesis

This protocol is a representative example of the Knorr synthesis for preparing a 1-phenyl-1H-pyrazole-4-carboxylate.

Materials:

  • Ethyl 2-formyl-3-oxopropanoate (or a suitable β-ketoester)

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol.

  • To this solution, add phenylhydrazine (1 equivalent) dropwise with stirring.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).[7]

  • Heat the reaction mixture to reflux and maintain for a period of 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.[8]

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure ethyl 1-phenyl-1H-pyrazole-4-carboxylate.[8]

Workflow for Knorr Pyrazole Synthesis

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product beta_ketoester β-Ketoester (e.g., Ethyl 2-formyl-3-oxopropanoate) mixing Mixing in Ethanol + Catalytic Acid beta_ketoester->mixing phenylhydrazine Phenylhydrazine phenylhydrazine->mixing reflux Reflux (2-6h) mixing->reflux Heat workup Work-up (Precipitation, Filtration, Recrystallization) reflux->workup product Ethyl 1-phenyl-1H-pyrazole-4-carboxylate workup->product

Caption: Workflow for the Knorr synthesis of ethyl 1-phenyl-1H-pyrazole-4-carboxylate.

Multicomponent Reactions (MCRs): An Efficient and Atom-Economical Strategy

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[9] This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of 1-phenyl-1H-pyrazole-4-carboxylates.[3][10]

A common three-component reaction involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and phenylhydrazine. This one-pot synthesis is often facilitated by a catalyst, which can range from Lewis acids to ionic liquids.[3]

Mechanism and Rationale:

The reaction mechanism can vary depending on the specific reactants and catalyst used. A plausible pathway involves the initial Knoevenagel condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated dicarbonyl intermediate. Phenylhydrazine then undergoes a Michael addition to the double bond, followed by intramolecular cyclization and dehydration to afford the pyrazole product. Alternatively, the aldehyde and phenylhydrazine can first form a hydrazone, which then reacts with the β-ketoester.

Experimental Protocol: Three-Component Synthesis of Ethyl 1-phenyl-5-substituted-1H-pyrazole-4-carboxylate

This protocol exemplifies a catalyst-driven multicomponent approach.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1 equivalent)

  • Ethyl Acetoacetate (1 equivalent)

  • Phenylhydrazine (1 equivalent)

  • Catalyst (e.g., [bmim][FeCl4] magnetic ionic liquid)

  • Flow oxygen (as an oxidant)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, phenylhydrazine, and the catalyst.

  • Stir the mixture at room temperature under a flow of oxygen.

  • Monitor the reaction progress by TLC.

  • Upon completion, if using a magnetic catalyst, it can be separated using an external magnet.

  • The product is then isolated by evaporation of the solvent (if any) and purified by recrystallization from a suitable solvent like isopropanol.

Data Summary for Multicomponent Synthesis

EntryAldehydeCatalystYield (%)Reference
1Benzaldehyde[bmim][FeCl4]92
24-Chlorobenzaldehyde[bmim][FeCl4]90
34-Methylbenzaldehyde[bmim][FeCl4]88

Logical Flow of a Three-Component Pyrazole Synthesis

MCR_Synthesis Aldehyde Aldehyde One_Pot_Reaction One-Pot Reaction (with Catalyst) Aldehyde->One_Pot_Reaction beta_Ketoester β-Ketoester beta_Ketoester->One_Pot_Reaction Phenylhydrazine Phenylhydrazine Phenylhydrazine->One_Pot_Reaction Product 1-Phenyl-1H-pyrazole-4-carboxylate Derivative One_Pot_Reaction->Product

Caption: A streamlined multicomponent reaction for pyrazole synthesis.

1,3-Dipolar Cycloaddition: A Modern Approach to Pyrazole Construction

The 1,3-dipolar cycloaddition reaction is a powerful and convergent method for the synthesis of five-membered heterocycles, including pyrazoles.[11] This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, such as an alkyne.[12] A significant advantage of this method is the ability to generate the often unstable diazo compounds in situ, enhancing the safety and practicality of the procedure.[12][13]

Mechanism and Rationale:

For the synthesis of 1-phenyl-1H-pyrazole-4-carboxylates, a common strategy involves the reaction of a diazo compound with an alkyne bearing a carboxylate group. The diazo compound can be generated in situ from the corresponding hydrazone.[14] The cycloaddition proceeds in a concerted or stepwise manner to form a pyrazoline intermediate, which then aromatizes to the final pyrazole product. The regioselectivity of the cycloaddition is a key consideration and can often be controlled by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles via in situ Generated Diazo Compounds

While this protocol leads to a general pyrazole, it illustrates the core principles of the 1,3-dipolar cycloaddition approach.

Materials:

  • Aldehyde (1 equivalent)

  • Tosylhydrazine (1 equivalent)

  • Terminal Alkyne (1 equivalent)

  • Base (e.g., Cs2CO3)

  • Solvent (e.g., DMF)

Procedure:

  • In a reaction vessel, dissolve the aldehyde and tosylhydrazine in the solvent.

  • Stir the mixture to form the corresponding tosylhydrazone in situ.[14]

  • Add the terminal alkyne and the base to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Conceptual Pathway of 1,3-Dipolar Cycloaddition

Dipolar_Cycloaddition Hydrazone Hydrazone (from Aldehyde) in_situ_diazo In situ Diazo Compound Generation Hydrazone->in_situ_diazo Alkyne Alkyne (Dipolarophile) cycloaddition [3+2] Cycloaddition Alkyne->cycloaddition in_situ_diazo->cycloaddition aromatization Aromatization cycloaddition->aromatization Pyrazole Pyrazole Product aromatization->Pyrazole

Caption: The 1,3-dipolar cycloaddition route to pyrazoles.

Conclusion and Future Perspectives

The synthesis of 1-phenyl-1H-pyrazole-4-carboxylates is a well-established field with a diverse array of reliable synthetic methodologies. The classical Knorr synthesis continues to be a workhorse in many laboratories due to its simplicity and the ready availability of starting materials. However, the increasing demand for more sustainable and efficient chemical processes has propelled the development and adoption of multicomponent reactions and 1,3-dipolar cycloaddition strategies. These modern approaches offer significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate libraries of diverse pyrazole derivatives for biological screening. Future research in this area will likely focus on the development of novel catalytic systems, the expansion of the substrate scope for these reactions, and their application in flow chemistry for large-scale production.

References

  • Boruah, D. et al. (2023). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 19, 178-214. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database. [Link]

  • Vinciarelli, G. et al. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2022(30), e202200548. [Link]

  • Gaikwad, S. B. et al. (2018). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under mild basic condition. International Journal of Trend in Scientific Research and Development, 2(4), 1324-1327. [Link]

  • Boruah, D. et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-214. [Link]

  • Padwa, A. et al. (2005). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 70(14), 5529–5537. [Link]

  • Al-Amiery, A. A. et al. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2018(2), 142-152. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Yakan, H. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • El-ziaty, A. K. et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29113–29124. [Link]

  • Yakan, H. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Sudharani, S. et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(2), 331-335. [Link]

  • Shetty, S. S. et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(7), 5035-5040. [Link]

  • Aly, A. A. et al. (2009). Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. Archiv der Pharmazie, 342(1), 49-56. [Link]

  • Wang, Y. et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design, 24(7), 3122–3129. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Sharma, R., & Chaturvedi, A. M. (2023). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 5(4). [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Wan, J.-P. et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Li, Y. et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 140, 20-30. [Link]

  • Ota, E. et al. (2018). Synthesis of Pyrazoles Utilizing Ambiphilic Reactivity of Hydrazones. The Journal of Organic Chemistry, 83(15), 8196–8205. [Link]

  • Reja, R. et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11632–11636. [Link]

  • Almássy, L. et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. [Link]

  • Sakya, S. (2005). Knorr Pyrazole Synthesis. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, Inc. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]

  • Wan, J.-P. et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • de Oliveira, R. S. et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 18(12), 956-965. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the efficient one-pot, three-component synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, a valuable scaffold in medicinal chemistry and agrochemical research. By detailing the underlying reaction mechanism, providing a robust step-by-step protocol, and explaining the rationale behind experimental choices, this note serves as a practical resource for researchers in organic synthesis and drug development.

Introduction and Significance

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, frequently appearing as core structural motifs in pharmaceuticals, agrochemicals, and materials science. Their broad spectrum of biological activities—including anti-inflammatory, anticancer, fungicidal, and insecticidal properties—makes the development of efficient and atom-economical synthetic routes to novel pyrazole analogues a high-priority research area.[1]

The target molecule, Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, incorporates several key pharmacophoric features: a cyclopropyl group, known to enhance metabolic stability and binding affinity; a phenyl-substituted nitrogen, which modulates electronic properties and biological interactions; and a carboxylate ester at the 4-position, providing a versatile handle for further chemical modification. Traditional multi-step syntheses of such polysubstituted pyrazoles often suffer from drawbacks like low overall yields, the need for intermediate purification, and significant waste generation.

This application note details a streamlined one-pot, three-component synthesis that overcomes these limitations. By combining the starting materials in a single reaction vessel, this protocol minimizes handling, reduces solvent usage, and improves overall efficiency, aligning with the principles of green chemistry.

Mechanistic Rationale: The Modified Knorr Pyrazole Synthesis

The synthesis proceeds via a well-established pathway in heterocyclic chemistry, closely related to the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.[2] In this one-pot protocol, three components come together in a cascade of reactions to form the final pyrazole ring system.

The key components are:

  • Phenylhydrazine: Provides the N1-phenyl group and one of the nitrogen atoms for the pyrazole ring.

  • A 1,3-dicarbonyl equivalent: This is the core building block that provides the C3, C4, and C5 atoms of the pyrazole ring, along with their respective substituents. For this synthesis, a suitable precursor is Methyl 2-(cyclopropylcarbonyl)-3-ethoxyacrylate . This enol ether acts as a masked 1,3-dicarbonyl.

  • Acid Catalyst (e.g., Acetic Acid): Facilitates the key condensation and cyclization steps.

The reaction cascade can be understood through the following key transformations:

  • Step 1: Hydrazone Formation/Michael Addition: Phenylhydrazine attacks the β-carbon of the ethoxyacrylate, displacing the ethoxy group in a Michael-type addition. This is followed by condensation with the ketone carbonyl to form a hydrazone intermediate.

  • Step 2: Intramolecular Cyclization: The terminal nitrogen of the hydrazone intermediate then attacks the ester carbonyl group.

  • Step 3: Dehydration (Aromatization): The resulting five-membered ring intermediate readily undergoes dehydration under the acidic and heated conditions to yield the stable, aromatic pyrazole ring.

This one-pot approach is highly efficient as the sequential reactions proceed in situ without the need to isolate intermediates.

Experimental Workflow and Protocol

The following diagram illustrates the high-level workflow for the one-pot synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Combine Phenylhydrazine, Methyl 2-(cyclopropylcarbonyl)-3-ethoxyacrylate, and Ethanol in Reaction Flask add_catalyst Add Glacial Acetic Acid (Catalyst) prep->add_catalyst reflux Heat Mixture to Reflux (e.g., ~80°C) for 2-4 hours add_catalyst->reflux monitor Monitor Progress by TLC reflux->monitor cool Cool to Room Temperature monitor->cool concentrate Remove Solvent under Reduced Pressure cool->concentrate extract Partition between Ethyl Acetate and Water concentrate->extract dry_evap Dry Organic Layer (Na2SO4) and Evaporate Solvent extract->dry_evap purify Purify Crude Product via Column Chromatography or Recrystallization dry_evap->purify

Sources

"scaling up the synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scalable Synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemistry. Molecules incorporating this five-membered heterocyclic scaffold are known to exhibit a wide array of biological activities. Specifically, 1,5-disubstituted pyrazole-4-carboxylates are pivotal intermediates in the synthesis of various therapeutic agents, including selective inhibitors for enzymes implicated in a range of diseases. The target molecule, methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, combines the stability of the pyrazole core with a cyclopropyl group, a motif known to enhance metabolic stability and binding affinity, and a phenyl substituent, which is common in many biologically active compounds.

This application note provides a comprehensive guide to the scalable synthesis of this valuable compound. We will delve into a robust two-step synthetic strategy, beginning with the preparation of a key β-ketoester intermediate, followed by its cyclocondensation to form the target pyrazole. The protocols are designed with scalability in mind, addressing common challenges encountered when transitioning from laboratory to pilot-plant scale.

Synthetic Strategy Overview

The synthesis is approached via the classical Knorr pyrazole synthesis, a reliable and well-established method for constructing the pyrazole ring.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] Our strategy, therefore, is bifurcated into:

  • Synthesis of the Key Intermediate: Preparation of methyl 3-cyclopropyl-3-oxopropanoate, the required 1,3-dicarbonyl component.

  • Knorr Cyclocondensation: The reaction of the synthesized β-ketoester with phenylhydrazine to yield the final product.

This approach is outlined in the workflow diagram below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Knorr Pyrazole Synthesis cluster_2 Downstream Processing A Methyl Malonate D Methyl 3-cyclopropyl-3-oxopropanoate (β-Ketoester) A->D B Base (e.g., Sodium Methoxide) B->D C Cyclopropanecarbonyl Chloride C->D G Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate (Final Product) D->G E Phenylhydrazine E->G F Acid Catalyst (e.g., Acetic Acid) F->G H Work-up & Isolation G->H I Purification (Crystallization) H->I J Characterization (NMR, MS, etc.) I->J

Caption: Overall workflow for the synthesis of the target pyrazole.

Part 1: Synthesis of Methyl 3-cyclopropyl-3-oxopropanoate

The synthesis of the β-ketoester intermediate is a critical first step. This protocol is adapted from established methods for the acylation of malonates.[3]

Reaction Mechanism: Acylation of Methyl Malonate

The reaction proceeds via a Claisen-type condensation. Sodium methoxide, a strong base, deprotonates methyl malonate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. The subsequent loss of a chloride ion and work-up yields the desired β-ketoester.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
Methyl Malonate132.12108-59-8Use freshly distilled for best results.
Sodium Methoxide54.02124-41-4Highly hygroscopic; handle under inert gas.
Cyclopropanecarbonyl Chloride104.544023-34-1Corrosive and moisture-sensitive.
Methanol (Anhydrous)32.0467-56-1
Toluene (Anhydrous)92.14108-88-3
Hydrochloric Acid (conc.)36.467647-01-0
Saturated Sodium Bicarbonate Solution--
Anhydrous Magnesium Sulfate120.377487-88-9

Equipment: Jacketed glass reactor with overhead stirring, dropping funnel, reflux condenser, nitrogen/argon inlet, and a thermocouple.

Protocol: Synthesis of Methyl 3-cyclopropyl-3-oxopropanoate (Scale: 1.0 mol)
  • Reactor Setup: Set up a dry 3 L jacketed reactor equipped with an overhead stirrer, a thermocouple, a reflux condenser with a nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen.

  • Base Preparation: To the reactor, add anhydrous toluene (1.5 L) and sodium methoxide (59.4 g, 1.1 mol, 1.1 eq). Stir the suspension.

  • Malonate Addition: In the dropping funnel, place methyl malonate (132.1 g, 1.0 mol, 1.0 eq). Add it dropwise to the stirred suspension in the reactor over 30 minutes. The temperature may rise slightly.

  • Acylation: Cool the reaction mixture to 0-5 °C using a circulating chiller. Add cyclopropanecarbonyl chloride (109.8 g, 1.05 mol, 1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. This addition is exothermic.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or GC-MS until the starting malonate is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly and carefully quench the reaction by adding 1 M hydrochloric acid (approx. 1.1 L) until the pH of the aqueous layer is acidic (pH 2-3).

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x 300 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (500 mL) and then with brine (500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl 3-cyclopropyl-3-oxopropanoate[4][5] can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Part 2: Knorr Synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

This stage involves the core cyclocondensation reaction. The choice of solvent and acid catalyst is crucial for achieving high yield and purity, especially at scale.

Reaction Mechanism: Knorr Pyrazole Synthesis

The reaction is typically acid-catalyzed.[2] It begins with the formation of a hydrazone intermediate from the reaction of phenylhydrazine with the more reactive ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the ester carbonyl. Dehydration then leads to the formation of the aromatic pyrazole ring.

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
Methyl 3-cyclopropyl-3-oxopropanoate142.1532249-35-7From Part 1.
Phenylhydrazine108.14100-63-0Toxic and suspected carcinogen. Handle with extreme care.[6]
Glacial Acetic Acid60.0564-19-7Catalyst.
Ethanol (200 Proof)46.0764-17-5Reaction solvent.
Water18.027732-18-5For work-up and crystallization.
Hexanes--For washing crystallized product.

Equipment: Same as Part 1, with appropriate personal protective equipment (PPE) for handling phenylhydrazine.

Protocol: Knorr Synthesis (Scale: 0.5 mol)
  • Reactor Setup: In a 2 L jacketed reactor, add methyl 3-cyclopropyl-3-oxopropanoate (71.1 g, 0.5 mol, 1.0 eq) and ethanol (750 mL).

  • Catalyst Addition: Add glacial acetic acid (15 mL).

  • Hydrazine Addition: While stirring, add phenylhydrazine (54.1 g, 0.5 mol, 1.0 eq) dropwise. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add water (750 mL) to the stirred solution. The product should precipitate as a solid.

    • Continue stirring in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a cold 1:1 mixture of ethanol/water (2 x 200 mL), followed by cold hexanes (200 mL).

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Scaling-Up Considerations

Transitioning this synthesis to a larger scale requires careful management of physical and chemical parameters.

ParameterChallenge on Scale-UpMitigation Strategy
Heat Transfer The Knorr synthesis is exothermic. A decreasing surface-area-to-volume ratio in larger reactors impedes heat dissipation.[7]Use a jacketed reactor with precise temperature control. Employ a slow, controlled addition rate for phenylhydrazine to manage the exotherm. Ensure the cooling system is robust enough for the batch size.
Mixing Inefficient mixing can lead to localized hot spots and concentration gradients, promoting side reactions and reducing yield.[7]Use an appropriately sized and shaped impeller for the reactor geometry. Ensure stirring speed is sufficient to maintain a homogeneous slurry, especially during precipitation.
Crystallization Uncontrolled crystallization can lead to impurities being trapped in the crystal lattice and difficulties in filtration.Control the cooling rate and the rate of anti-solvent (water) addition. Consider seeding the solution with a small amount of pure product to promote controlled crystal growth.
Safety Handling larger quantities of toxic reagents like phenylhydrazine increases risk.Use closed-system transfers for all hazardous reagents. Ensure adequate ventilation and have appropriate spill-response kits readily available. All personnel must use enhanced PPE.[4][8]

Purification Protocol

For higher purity, the isolated solid can be recrystallized.

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Add a small amount of hot ethanol to redissolve the solid and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons from the phenyl group, a singlet for the pyrazole C-H proton, signals for the cyclopropyl protons, and a singlet for the methyl ester protons.

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals for all unique carbons, including the carbonyl of the ester, and carbons of the pyrazole, phenyl, and cyclopropyl groups.[9][10]

  • Mass Spectrometry (ESI+): Calculated m/z for C₁₄H₁₄N₂O₂ [M+H]⁺.

Safety and Handling

Phenylhydrazine is a highly toxic substance and a suspected human carcinogen. It is readily absorbed through the skin.[6][8]

  • Engineering Controls: All manipulations involving phenylhydrazine must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and double-glove with nitrile or other appropriate chemically resistant gloves.[4]

  • Handling: Use a syringe or cannula for transferring liquid phenylhydrazine. Avoid inhalation of vapors.

  • Waste Disposal: All waste containing phenylhydrazine must be collected in a designated hazardous waste container and disposed of according to institutional and local regulations.

Conclusion

This application note outlines a robust and scalable two-step synthesis for Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate. By first preparing the key β-ketoester intermediate, followed by a carefully controlled Knorr cyclocondensation, the target molecule can be obtained in good yield and high purity. Critical considerations for process scale-up, including thermal management, mixing, and safe handling of hazardous reagents, have been detailed to facilitate a successful transition from the laboratory to larger-scale production.

References

  • University of California, Los Angeles - Environmental Health & Safety. (n.d.). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride.
  • National Cancer Institute at Frederick. (2014). Chemical Safety Practices Recommendations PhenylHydrazine HCl.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
  • Central Drug House (P) Ltd. (n.d.).
  • ResearchGate. (2016). Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with....
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Patil, S., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808-11813.
  • BenchChem. (2025).
  • MDPI. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ResearchGate. (2025). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • MDPI. (2015).
  • Organic Chemistry Portal. (2024). Pyrazole synthesis.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Insciences. (2012).
  • PrepChem.com. (n.d.).
  • Wikipedia. (n.d.). Knorr pyrrole synthesis.
  • PMC - NIH. (2013). Ethyl 5-amino-1-[(4-methylphenyl)
  • MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl- - Optional[13C NMR].
  • ChemicalBook. (n.d.).
  • ResearchGate. (2015).
  • Google Patents. (n.d.). Process for producing 3-cyclopropyl-3-oxopropanal acetal compound.
  • NIH. (2016).
  • DergiPark. (2015).
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • PMC - NIH. (2020). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • ResearchGate. (2016). (PDF)
  • PMC - NIH. (2011). Ethyl 1-(4-methylphenyl)

Sources

"using Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate in kinase inhibition assays"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Characterizing Novel Pyrazole-Based Compounds: Using Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate in Kinase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational protein kinase inhibitors.[1] Its unique chemical properties allow for versatile substitutions that can be tailored to achieve high potency and selectivity against various kinase targets implicated in diseases like cancer and autoimmune disorders.[1][2] This guide provides a comprehensive framework for the initial characterization of novel pyrazole-based compounds, using Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate as a representative example. We present the scientific rationale behind assay design, a detailed, self-validating protocol for a robust luminescence-based kinase inhibition assay, and a guide to data analysis and interpretation. This document is intended to equip researchers with the foundational knowledge and practical steps required to confidently assess the kinase inhibitory potential of new chemical entities.

The Scientific Rationale: Pyrazoles as Kinase Inhibitors

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, are critical nodes in cellular signaling pathways.[3][4] Their dysregulation is a hallmark of many diseases, making them one of the most important target classes in modern drug discovery.[5]

The pyrazole scaffold is particularly effective as a basis for kinase inhibitors for several key reasons:

  • Structural Versatility: The five-membered ring can be substituted at multiple positions, allowing chemists to fine-tune steric and electronic properties to optimize interactions within the ATP-binding pocket of a target kinase.[6]

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with the hinge region of the kinase active site, a common feature of ATP-competitive inhibitors.

  • Proven Clinical Success: A multitude of pyrazole-containing drugs have reached the market or advanced deep into clinical trials, including inhibitors for targets like CDK, FLT3, c-Met, and JAK/Tyk2, validating the scaffold's utility.[2][7][8]

Given this background, a new molecule like Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate represents a promising candidate for kinase inhibitory activity. The following sections outline the principles and practical steps for testing this hypothesis.

Principles of In Vitro Kinase Inhibition Assays

The goal of a kinase inhibition assay is to quantify the ability of a test compound to block the catalytic activity of a kinase. This is typically measured by monitoring the consumption of ATP or the formation of the phosphorylated substrate product.

cluster_0 Standard Kinase Reaction cluster_1 Inhibited Reaction ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Peptide Substrate Substrate->Kinase ADP ADP Kinase->ADP Phosphorylation pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP_i ATP Kinase_i Kinase Enzyme ATP_i->Kinase_i Substrate_i Peptide Substrate Substrate_i->Kinase_i Block X Kinase_i->Block Inhibitor Test Compound (e.g., Pyrazole Derivative) Inhibitor->Kinase_i

Caption: Mechanism of kinase inhibition.

Choosing an Assay Technology

A variety of assay platforms are available, each with distinct advantages. The choice depends on the specific research goals, such as high-throughput screening (HTS) or detailed mechanistic studies.[5]

Assay Technology Principle Advantages Considerations
Luminescence (e.g., ADP-Glo™) Measures remaining ATP or generated ADP via a luciferase-luciferin reaction. Less kinase activity leaves more ATP, resulting in a higher signal (or vice-versa for ADP detection).[4]High sensitivity, broad applicability, robust for HTS.Susceptible to interference from compounds that inhibit luciferase.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that binds to an antibody specific for the phosphorylated substrate.Homogeneous "mix-and-read" format, good for HTS.Requires specific antibodies and fluorescently labeled substrates.
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor (e.g., Europium-labeled antibody) and an acceptor (e.g., fluorescently labeled substrate) upon phosphorylation.[4]High sensitivity, ratiometric measurement reduces artifacts.Can be complex to develop; requires specific labeled reagents.
Radiometric (³²P or ³³P) Directly measures the incorporation of radiolabeled phosphate from [γ-³²P/³³P]ATP into the substrate.Considered the "gold standard"; directly measures product formation without modified substrates or coupling enzymes.[9]Requires handling of radioactive materials, generates waste, not amenable to HTS.

For initial characterization and screening, luminescence-based assays like the Promega ADP-Glo™ Kinase Assay offer an excellent balance of sensitivity, robustness, and ease of use. The following protocol is based on this widely adopted platform.

Compound Preparation: Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Accurate and reproducible results begin with proper handling of the test compound.

Solubility Testing and Stock Solution Preparation

Causality: The solubility of a compound dictates the maximum concentration achievable in an aqueous assay buffer and influences the choice of solvent. Poor solubility can lead to compound precipitation, causing inaccurate concentration data and false results. Dimethyl sulfoxide (DMSO) is the most common solvent for compound stocks in drug discovery, but its final concentration in the assay must be controlled to avoid impacting enzyme activity.[10]

Protocol:

  • Initial Solubility Test: To a small, known amount of the compound (e.g., 1 mg), add DMSO incrementally (e.g., 10 µL at a time) with vortexing until the compound is fully dissolved. This helps determine the maximum stock concentration.

  • Prepare a 10 mM Primary Stock:

    • Accurately weigh ~2-5 mg of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate (MW = 256.28 g/mol ).

    • Calculate the volume of 100% DMSO required to achieve a 10 mM concentration.

    • Add the calculated volume of DMSO, vortex thoroughly for 2-5 minutes, and visually inspect to ensure complete dissolution.

  • Storage: Store the primary stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Protect from light.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Model)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Second, a detection reagent is added to simultaneously stop the kinase reaction and deplete the remaining ATP. A second detection reagent then converts the ADP generated back to ATP, which fuels a luciferase reaction to produce a light signal directly proportional to the kinase activity. An inhibitor will reduce ADP formation, leading to a lower light signal.[4]

A 1. Kinase Reaction Incubation (Kinase + Substrate + ATP + Compound) B 2. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) A->B 40 min @ RT C 3. Convert ADP to ATP & Detect (Add Kinase Detection Reagent) B->C 20 min @ RT D 4. Measure Luminescence (Plate Reader) C->D Immediate Read

Caption: Luminescence-based kinase assay workflow.

Materials and Reagents
Reagent Purpose Typical Stock Working Concentration
Kinase of InterestTarget enzymeVaries (e.g., 1 mg/mL)Varies (empirically determined)
Peptide SubstrateSubstrate for phosphorylationVaries (e.g., 10 mg/mL)Varies (typically at or near Kₘ)
ATPPhosphate donor10 mMVaries (typically at or near Kₘ)
Test CompoundInhibitor10 mM in DMSO100 µM - 1 nM (serial dilution)
StaurosporinePositive control (pan-kinase inhibitor)1 mM in DMSO10 µM - 0.1 nM (serial dilution)
Kinase Assay BufferReaction medium5X or 10X1X
ADP-Glo™ Assay KitDetection systemPer manufacturerPer manufacturer
MicroplatesAssay vessel96-well or 384-well, white, opaqueN/A
Step-by-Step Methodology

Pre-Assay Optimization (Trustworthiness): Before running the full IC₅₀ experiment, it is critical to determine the optimal kinase concentration and reaction time. This is done by titrating the enzyme and measuring activity over time to find conditions that result in ~10-30% ATP consumption, ensuring the reaction remains in the linear range.

1. Compound Serial Dilution:

  • Create an intermediate dilution plate. Add 90 µL of 1X Kinase Assay Buffer to wells B1-H11 of a 96-well plate.

  • Add 10 µL of 10 mM Test Compound stock to well A1 (this will be the top concentration).

  • Perform a 1:10 serial dilution by transferring 10 µL from well A1 to B1, mix, then 10 µL from B1 to C1, and so on.

  • Repeat this for the Staurosporine positive control in column 2. Columns 11 and 12 will be for controls (no inhibitor).

2. Kinase Reaction Setup (Total Volume: 10 µL):

  • Prepare a 2X Kinase/Substrate Mix in 1X Kinase Assay Buffer.

  • Prepare a 2X ATP/Compound Mix .

  • In a white 384-well assay plate, add 5 µL of the 2X ATP/Compound Mix to the appropriate wells. For controls, use a mix containing only buffer and ATP with the equivalent DMSO concentration.

  • To initiate the reaction, add 5 µL of the 2X Kinase/Substrate Mix to all wells.

3. Plate Layout Example (384-well format):

1-2 3-4 ...21-22 23-24
A-P Test Cmpd DilutionsStaurosporine Dilutions...Max Signal (Vehicle Control)Min Signal (No Enzyme)
  • Vehicle Control (Max Signal): Contains kinase, substrate, ATP, and DMSO (at the same final concentration as the test compound wells). Represents 0% inhibition.

  • No Enzyme Control (Min Signal/Background): Contains substrate, ATP, and DMSO, but no kinase. Represents 100% inhibition.

4. Reaction and Detection:

  • Mix the plate gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for the pre-determined time (e.g., 60 minutes).

  • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the reaction.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to all wells.

  • Incubate for 20-30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read the plate on a luminometer.

Data Analysis and Interpretation

1. Calculate Percent Inhibition:

The raw data will be in Relative Luminescence Units (RLU). First, normalize the data using the controls:

% Inhibition = 100 * (1 - [RLU_sample - RLU_min] / [RLU_max - RLU_min])

2. Generate Dose-Response Curve and IC₅₀:

Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism or R.

Y = Bottom + (Top - Bottom) / (1 + 10^[(LogIC50 - X) * HillSlope])

The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Sample Data and IC₅₀ Curve
[Compound] (nM) Log [Compound] % Inhibition
102.5
1018.1
501.725.4
100248.9
2502.475.6
5002.790.2
1000398.5
100004101.2

This data would be plotted to yield an IC₅₀ value (in this example, ~100 nM).

Assay Validation and Trustworthiness

A robust and reliable assay is self-validating. Key metrics and controls must be included to ensure data integrity.

  • Z'-Factor: This statistical parameter assesses the quality of an assay for HTS. It is calculated from the max and min signal controls. A Z' value between 0.5 and 1.0 indicates an excellent assay.[11] Z' = 1 - (3 * [SD_max + SD_min]) / |Mean_max - Mean_min|

  • DMSO Tolerance: The kinase being tested should be run with varying concentrations of DMSO (e.g., 0.1% to 5%) to determine the highest concentration that does not significantly inhibit its activity. The final DMSO concentration in the assay should be kept below this level and be consistent across all wells.[10]

  • Positive Control: A known inhibitor (like Staurosporine for a broad-spectrum screen) should be run in every plate.[12] The resulting IC₅₀ should be consistent with historical values, confirming the assay is performing as expected.

  • Orthogonal Assays: If a compound shows potent inhibition, it is best practice to confirm the result using a different assay platform (e.g., TR-FRET or a binding assay) to rule out technology-specific artifacts.[11]

Conclusion

This application note provides a detailed, scientifically-grounded protocol for evaluating the kinase inhibitory potential of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate. By understanding the principles behind assay selection, carefully preparing the test compound, and executing a robust, well-controlled protocol, researchers can generate high-quality, reproducible data. This framework is not limited to the specific compound mentioned and can be broadly applied to the initial characterization of any novel small molecule inhibitor, forming a critical first step in the drug discovery pipeline.

References

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2009). Synthesis and biological evaluation of some new pyrazole derivatives. Acta Poloniae Pharmaceutica, 66(2), 147-153. (Note: While not directly cited, this provides background context on pyrazole chemistry). URL: [Link]

  • Ladds, M. J., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS omega, 6(3), 2348-2356. URL: [Link]

  • Ciovica, A. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(5), 4589. URL: [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. URL: [Link]

  • Fisher, S. L., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 1011-1018. URL: [Link]

  • Anizon, F., et al. (2015). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 20(11), 20514-20528. URL: [Link]

  • Saeed, A., et al. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 25(9), 2135. URL: [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. URL: [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. URL: [Link]

  • Gevorgyan, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4933. URL: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. URL: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. URL: [Link]

  • Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7596. URL: [Link]

  • Shapiro, A. B. (2015). Response to "Can anyone suggest a protocol for a kinase assay?". ResearchGate. URL: [Link]

  • Charris, J., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1435. URL: [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. URL: [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. URL: [Link]

  • Kumar, H. V., et al. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Pharmaceutical and Biological Evaluations, 3(1), 116-122. URL: [Link]

  • Saeed, A., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(2), M855. URL: [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening Services. URL: [Link]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[7][13]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310. URL: [Link]

Sources

Application Notes & Protocols for the Antimicrobial Screening of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

I. Foundational Insight: The Rationale for Screening Pyrazole Derivatives

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity.[1] The pyrazole nucleus, a five-membered heterocyclic ring, represents a privileged scaffold in medicinal chemistry due to its wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.[2] Crucially, numerous studies have demonstrated that pyrazole derivatives possess significant antimicrobial and antifungal properties, making them a compelling starting point for new drug discovery campaigns.[1][3]

These compounds can target various essential metabolic pathways in bacteria.[3] Some pyrazole-hydrazones have been shown to disrupt the bacterial cell wall, while other derivatives are believed to function as inhibitors of crucial enzymes like topoisomerase II and IV.[3] This multifaceted inhibitory potential underscores the importance of systematically screening novel pyrazole compounds.

This document provides a comprehensive guide to the antimicrobial screening of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate , a novel compound representing this promising class. The protocols herein are grounded in internationally recognized standards to ensure data integrity and reproducibility, providing a robust framework for its initial evaluation as a potential antimicrobial agent.

II. Strategic Experimental Design: A Validated Approach

The initial screening of a novel compound requires a meticulously planned, multi-step approach. Our strategy is to first determine the minimum concentration of the test compound that inhibits microbial growth (Minimum Inhibitory Concentration, or MIC), followed by an assessment of the minimum concentration required to kill the microbe (Minimum Bactericidal Concentration, or MBC). This distinction is critical: a bacteriostatic agent (inhibits growth) has different therapeutic applications than a bactericidal one (kills the organism).[4]

A. Selection of a Representative Microbial Panel

To assess the breadth of activity, the test compound will be screened against a panel of clinically relevant and standardized quality control strains from the American Type Culture Collection (ATCC). This panel includes:

  • Gram-Positive Bacterium: Staphylococcus aureus (ATCC® 29213™)[5]

    • Rationale: A leading cause of skin infections, bacteremia, and hospital-acquired infections, with prominent methicillin-resistant (MRSA) strains.

  • Gram-Negative Bacterium (Enteric): Escherichia coli (ATCC® 25922™)[6]

    • Rationale: A common cause of urinary tract infections, gastroenteritis, and sepsis. Represents a key group of Gram-negative pathogens.

  • Gram-Negative Bacterium (Non-Enteric): Pseudomonas aeruginosa (ATCC® 27853™)[7][8]

    • Rationale: An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms, causing severe infections in immunocompromised individuals.

  • Fungus (Yeast): Candida albicans (ATCC® 90028™)[9]

    • Rationale: The most common cause of opportunistic fungal infections (candidiasis) in humans.

B. Adherence to International Standards

The methodologies described are aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) , specifically the M07 document for broth dilution methods, and the M100 document for performance standards.[10][11] This ensures that the generated data is comparable to results from other laboratories globally. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also provides similar, harmonized guidelines.[12][13]

III. Core Experimental Workflow

The overall process involves preparing the test compound, culturing the selected microorganisms, performing the broth microdilution assay to find the MIC, and then sub-culturing to determine the MBC.

Antimicrobial Screening Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination cluster_mbc Phase 3: MBC Determination Compound_Prep Prepare Stock Solution of Test Compound (e.g., in DMSO) Serial_Dilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Microbe Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plate (35°C ± 2°C for 18-24h) Inoculation->Incubation_MIC Read_MIC Visually Inspect for Growth; Determine MIC Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells (at and above MIC) onto Agar Plates Read_MIC->Subculture Select non-turbid wells Incubation_MBC Incubate Agar Plates (35°C ± 2°C for 18-24h) Subculture->Incubation_MBC Read_MBC Count Colonies; Determine MBC (≥99.9% kill) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC Determination.

IV. Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[11]

Materials:

  • Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate (Test Compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well flat-bottom microtiter plates

  • Selected ATCC microbial strains

  • Appropriate agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar for yeast)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Spectrophotometer or nephelometer

  • Multichannel pipette

Procedure:

  • Preparation of Test Compound Stock:

    • Accurately weigh the test compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 12.8 mg/mL). The initial concentration should be at least 100 times the highest concentration to be tested to minimize the effect of the solvent.

    • Causality: DMSO is a common solvent for non-polar compounds. Its concentration in the final assay wells should ideally be ≤1% to avoid any intrinsic antimicrobial or inhibitory effects.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 well-isolated colonies.

    • Transfer the colonies to a tube of sterile saline.

    • Vortex gently to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Plate Setup and Serial Dilution:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the prepared test compound stock (after an intermediate dilution in broth) to the first column of wells, resulting in the highest test concentration (e.g., 128 µg/mL).

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, then from the second to the third, and so on, down to the desired final concentration (e.g., to 0.25 µg/mL). Discard the final 100 µL from the last dilution column.

    • This will leave a final volume of 100 µL in each well.

  • Inoculation and Controls:

    • Add 100 µL of the diluted microbial inoculum (from step 2) to each well, bringing the final volume to 200 µL. This halves the compound concentration in each well to the final desired test range (e.g., 64 µg/mL to 0.125 µg/mL).

    • Growth Control: At least one well should contain only inoculated broth (no compound) to ensure the viability of the microorganism.

    • Sterility Control: At least one well should contain only uninoculated broth to check for contamination.

    • Solvent Control: If concerned about DMSO effects, include a well with the highest concentration of DMSO used in the assay (e.g., 1%) in inoculated broth.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.[4]

V. Detailed Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a follow-up to the MIC and determines the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[15]

Procedure:

  • Sub-culturing from MIC Plate:

    • Following the MIC reading, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these clear wells.

    • Spot-inoculate the aliquot onto a fresh, appropriate agar plate (e.g., Tryptic Soy Agar).

    • Also, plate an aliquot from the growth control well (after appropriate dilution) to establish the initial CFU/mL count.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC:

    • Count the number of colonies on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% kill (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤50 colonies from a 10 µL spot).

VI. Data Presentation and Interpretation

The results should be summarized in a clear, tabular format. The ratio of MBC to MIC is also a critical parameter. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤4.[16]

Table 1: Hypothetical Antimicrobial Activity of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 292138162Bactericidal
Escherichia coliATCC 2592216644Bactericidal
Pseudomonas aeruginosaATCC 27853>64>64-Inactive/Resistant
Candida albicansATCC 9002832>64>2Fungistatic

Interpretation of Hypothetical Results:

  • The compound shows promising bactericidal activity against the Gram-positive S. aureus and the Gram-negative E. coli, with low MBC/MIC ratios.[16]

  • It demonstrates limited to no activity against P. aeruginosa, which is common for new compounds due to this organism's robust resistance mechanisms.

  • The compound is fungistatic against C. albicans at the concentrations tested, as it inhibits growth (MIC of 32 µg/mL) but does not achieve a 99.9% kill at the highest concentration tested.

MIC_MBC_Interpretation Start Perform MIC/MBC Assay MIC_Result Determine MIC (Lowest concentration with no visible growth) Start->MIC_Result MBC_Result Determine MBC (Lowest concentration with ≥99.9% kill) MIC_Result->MBC_Result Ratio Calculate MBC/MIC Ratio MBC_Result->Ratio Bactericidal Bactericidal Activity (Potent Killing Effect) Ratio->Bactericidal  Ratio ≤ 4 Bacteriostatic Bacteriostatic Activity (Inhibits Growth) Ratio->Bacteriostatic  Ratio > 4

Caption: Logic for interpreting MIC and MBC results.

VII. References

  • Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Clinical Breakpoint Tables. (2021). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • MIC Determination. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Al-Ostoot, F. H., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 31(11), 101799. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Miller, L. A., et al. (2005). Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28 degrees C. Journal of Clinical Microbiology, 43(8), 4193-4198. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Bagle, R. S., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-364. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • Jenkins, S. G., & Schuetz, A. N. (2012). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 54(12), 1749-1755. [Link]

  • 0264P Candida albicans derived from ATCC® 90028™* KWIK-STIK. (n.d.). Microbiologics. [Link]

  • Clinical and Laboratory Standards Institute. (2015). Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Scirp.org. [Link]

  • MBC vs. MIC: What Every Drug Developer Should Know. (2024). Microbe Investigations. [Link]

  • Zieniuk, B., et al. (2021). An Application of Imipenem Discs or P. aeruginosa ATCC 27853 Reference Strain Increases Sensitivity of Carbapenem Inactivation Method for Non-Fermenting Gram-Negative Bacteria. Antibiotics, 10(7), 869. [Link]

  • Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International, 105(31-32), 519-525. [Link]

  • Carson, C. F., et al. (2008). In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate. Antimicrobial Agents and Chemotherapy, 52(6), 2259-2261. [Link]

  • In Vitro Sensitivity Test of Escherichia coli ATCC 25922 to Various Antibiotics with Well Diffusion Method. (2023). ResearchGate. [Link]

  • FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. (2024). YouTube. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]

  • Pyrazole derivatives 17-22 preliminary antibacterial activity versus... (n.d.). ResearchGate. [Link]

  • Pfaller, M. A., et al. (2007). Antifungal Susceptibility of 205 Candida spp. Isolated Primarily during Invasive Candidiasis and Comparison of the Vitek 2 System with the CLSI Broth Microdilution and Etest Methods. Journal of Clinical Microbiology, 45(3), 707-713. [Link]

  • Simner, P. J., et al. (2023). Guiding antimicrobial stewardship through thoughtful antimicrobial susceptibility testing and reporting strategies: an updated approach in 2023. Journal of Clinical Microbiology, 61(10), e0038223. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]

  • Morace, G., et al. (2023). Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates. Antibiotics, 12(2), 251. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Integrating Bioinformatics with MIC and MBC Testing for Enhanced Drug Development. (2024). Microbe Investigations. [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chemical Society of Pakistan, 42(4), 596-603. [Link]

  • Escherichia coli derived from ATCC® 25922. (n.d.). Microbiologics. [Link]

  • KWIK-STIK™ Plus Pseudomonas aeruginosa derived from ATCC® 27853™. (n.d.). Hardy Diagnostics. [Link]

  • FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. (2024). U.S. Food and Drug Administration. [Link]

  • Rapid flow cytometric susceptibility testing of Candida albicans. (1998). American Society for Microbiology. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. [Link]

  • Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates. (2023). PubMed. [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. (2009). Clinical and Laboratory Standards Institute. [Link]

  • Pseudomonas aeruginosa ATCC 27853: Significance and symbolism. (2025). Context.ai. [Link]

  • In Vitro Sensitivity Test of Escherichia coli ATCC 25922 to Various Antibiotics with Well Diffusion Method. (2023). Poltekkes Kemenkes Mataram. [Link]

  • Draft Genome Sequence of Methicillin-Sensitive Staphylococcus aureus ATCC 29213. (2015). American Society for Microbiology. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • eucast broth microdilution: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Pseudomonas aeruginosa (ATCC 27853) MIC. (n.d.). Pharmacology Discovery Services. [Link]

  • In vitro susceptibility of test compounds against Candida albicans ATCC 90028. (n.d.). ResearchGate. [Link]

  • 0365P Staphylococcus aureus subsp. aureus derived from ATCC® 29213™* KWIK-STIK. (n.d.). Microbiologics. [Link]

  • Staphylococcus aureus ATCC 29213: Significance and symbolism. (2025). Context.ai. [Link]

Sources

Application Notes and Protocols for Evaluating Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this five-membered heterocyclic ring have been extensively investigated and developed as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Notably, in oncology, pyrazole-containing molecules have demonstrated the ability to interact with a diverse range of therapeutic targets, including tubulin, various kinases (such as EGFR and CDK), and DNA topoisomerases, leading to cytotoxic and anti-proliferative effects against various cancer cell lines.[1][3][4]

This guide provides a comprehensive framework for the initial biological evaluation of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate , a novel pyrazole derivative. The protocols outlined herein are designed to first establish its cytotoxic potential through a robust primary screening assay and then to provide a logical progression to secondary, mechanism-of-action studies. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new therapeutic agents.

Part 1: Primary Screening Protocol: Assessing Cytotoxicity via MTT Assay

The initial and most critical step in evaluating a novel compound with potential anticancer activity is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose.[5]

Expertise & Experience: The Rationale Behind the MTT Assay

The principle of the MTT assay is elegantly simple yet powerful. It measures the metabolic activity of a cell population, which in most contexts, serves as a proxy for cell viability.[6] In living, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan precipitate.[5][6] This conversion does not occur in dead or inactive cells. The amount of formazan produced is therefore directly proportional to the number of viable cells.[7] By dissolving these formazan crystals and measuring the absorbance of the resulting solution, we can quantitatively assess the cytotoxic effect of our test compound.[7] This assay is a gold standard for initial cytotoxicity screening due to its high throughput, sensitivity, and reproducibility.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis CellCulture 1. Culture Adherent Cells (e.g., A549, MCF-7) Seeding 2. Seed Cells in 96-well Plate (~10,000 cells/well) CellCulture->Seeding Adhesion 3. Incubate for 24h (Allow cells to adhere) Seeding->Adhesion Treatment 5. Add Compound to Wells (Incubate 24-72h) Adhesion->Treatment CompoundPrep 4. Prepare Serial Dilutions of Test Compound CompoundPrep->Treatment MTT_add 6. Add MTT Solution (0.5 mg/mL) Treatment->MTT_add Incubate_MTT 7. Incubate for 2-4h (Formazan crystal formation) MTT_add->Incubate_MTT Solubilize 8. Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Readout 9. Read Absorbance (570 nm) Solubilize->Readout Calculate 10. Calculate % Viability & IC50 Value Readout->Calculate

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay

1. Materials and Reagents

Reagent/MaterialRecommended Source/SpecificationsPurpose
Cell Lines A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma) from ATCCModels for screening anticancer agents.[8]
Complete Growth Medium DMEM or EMEM supplemented with 10% FBS, 1% Penicillin-StreptomycinCell propagation and maintenance.[9]
MTT Reagent 5 mg/mL stock in sterile PBS (e.g., Sigma-Aldrich M2128)The substrate for mitochondrial dehydrogenases.[6]
Solubilization Solution Cell culture grade Dimethyl Sulfoxide (DMSO)To dissolve the formazan crystals.[10]
Test Compound Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylateDissolved in DMSO to create a high-concentration stock (e.g., 10-100 mM).
Positive Control Doxorubicin or CisplatinA known cytotoxic agent to validate assay performance.
Equipment & Consumables 96-well flat-bottom sterile plates, multichannel pipette, CO2 incubator, microplate readerStandard cell culture and assay equipment.

2. Cell Culture and Seeding

  • Culture A549 or MCF-7 cells in their recommended complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • Harvest cells that are in the exponential growth phase (typically 80-90% confluent) using trypsin-EDTA.

  • Perform a cell count and determine viability (e.g., via trypan blue exclusion).

  • Dilute the cell suspension in complete growth medium to a concentration of 1 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in 10,000 cells per well.[7]

    • Expert Tip: To minimize the "edge effect," avoid using the outermost wells of the plate for experimental conditions. Fill them with 100 µL of sterile PBS to maintain humidity.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to adhere and resume growth.

3. Compound Preparation and Treatment

  • Prepare a stock solution of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate in DMSO.

  • On the day of treatment, prepare serial dilutions of the compound in complete growth medium. A typical starting range would be from 100 µM down to 0.1 µM.

    • Trustworthiness: Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed 0.5%, as higher concentrations can be cytotoxic. Prepare a "vehicle control" containing the same maximum percentage of DMSO used in the treatment wells.[11]

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentration of the test compound, vehicle control, or positive control.

  • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point for pyrazole derivatives.[12]

4. MTT Assay Procedure

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13]

  • Return the plate to the incubator for 2 to 4 hours. During this time, observe the formation of purple formazan crystals within the cells under a microscope.

  • After the MTT incubation, carefully remove the medium from each well. Be cautious not to disturb the formazan crystals adhered to the bottom.

  • Add 100 µL of DMSO to each well to dissolve the crystals.[10]

  • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization.[6]

5. Data Acquisition and Analysis

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[6][13]

  • Calculate Percent Viability:

    • Percent Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100

    • The "Blank" is a well containing only medium, MTT, and DMSO.

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is a key measure of the compound's potency.

    • Plot Percent Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to fit a dose-response curve and calculate the precise IC₅₀ value.[14][15][16]

Part 2: Mechanistic Elucidation - Uncovering the Mode of Action

A promising IC₅₀ value from the primary screen warrants further investigation into how the compound exerts its cytotoxic effects. Based on the known activities of similar pyrazole structures, several key cellular processes are logical starting points for secondary assays.[3][4]

Decision Pathway for Mechanistic Studies

Mechanistic_Pathway cluster_secondary Secondary Mechanistic Assays Start Primary Screen: MTT Assay Shows Significant Cytotoxicity (Low IC50) Apoptosis Apoptosis Induction? (Caspase-3/7 Assay) Start->Apoptosis CellCycle Cell Cycle Arrest? (Flow Cytometry with PI Staining) Start->CellCycle Tubulin Tubulin Polymerization Inhibition? (In vitro Assay) Start->Tubulin Topo Topoisomerase Inhibition? (Relaxation Assay) Start->Topo

Caption: Logical progression from primary cytotoxicity screening to secondary mechanistic assays.

Cell Cycle Analysis via Flow Cytometry

Many cytotoxic agents function by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) before undergoing apoptosis.[17][18]

  • Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed, permeabilized cells with PI and analyzing them with a flow cytometer, we can quantify the DNA content of individual cells.[19] Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence intensity) of cells in the G0/G1 phase, allowing for the quantification of each phase of the cell cycle.[19]

  • Protocol Outline:

    • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Harvest and fix the cells in ice-cold 70% ethanol to permeabilize the membranes.[20]

    • Treat the cells with RNase A to prevent the staining of double-stranded RNA.[20]

    • Stain the cells with a PI solution.

    • Analyze the cell population using a flow cytometer to generate a histogram of DNA content, revealing the percentage of cells in each cycle phase.[21]

Apoptosis Detection via Caspase Activity Assay

Apoptosis, or programmed cell death, is a common endpoint for effective anticancer drugs. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases, with Caspase-3 and Caspase-7 being key executioner enzymes.[1]

  • Principle: Commercially available assays provide a substrate containing the caspase-3/7 recognition sequence (DEVD) linked to a reporter molecule (either a chromophore or a fluorophore).[22][23] In apoptotic cells, active caspase-3/7 cleaves the substrate, releasing the reporter and generating a measurable signal that is proportional to the level of apoptosis.[24][25]

  • Protocol Outline (using a commercial kit):

    • Seed cells in a 96-well plate (white-walled for luminescence, clear for colorimetric) and treat with the test compound.

    • Add the Caspase-3/7 reagent directly to the wells in an "add-mix-measure" format.[25]

    • Incubate at room temperature for 1-2 hours.

    • Measure the resulting luminescence or absorbance with a plate reader. A significant increase in signal compared to the vehicle control indicates the induction of apoptosis.

In Vitro Tubulin Polymerization Assay

The microtubule cytoskeleton is crucial for mitosis, and its disruption is a validated anticancer strategy.[26] Some pyrazole derivatives are known to interfere with tubulin dynamics.[3]

  • Principle: The assembly of purified tubulin into microtubules can be monitored in real-time by measuring the increase in fluorescence of a reporter dye that incorporates into the growing polymer.[27][28] Inhibitors of polymerization will prevent this increase in fluorescence, while stabilizers may enhance it.

  • Protocol Outline (using a commercial kit, e.g., from Cytoskeleton, Inc.):

    • A reaction is set up containing purified tubulin, GTP (required for polymerization), and a fluorescent reporter.[29]

    • The test compound or control is added to the reaction mix in a 96-well plate.

    • The plate is incubated at 37°C in a fluorescence plate reader, and measurements are taken every 30-60 seconds for 60-90 minutes.[27]

    • The resulting polymerization curves are analyzed to determine if the compound inhibits or enhances microtubule formation.[28]

Topoisomerase I Inhibition Assay

Topoisomerase I (Topo I) is an essential enzyme that resolves DNA supercoiling during replication and transcription. Inhibitors that trap the Topo I-DNA cleavage complex lead to DNA strand breaks and cell death.[12]

  • Principle: This biochemical assay uses supercoiled plasmid DNA as a substrate. Active Topo I relaxes the supercoiled DNA.[2][30] The two forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis or detected using a specific fluorescent dye in a plate-based format.[30][31] An effective inhibitor will prevent the conversion of supercoiled DNA to its relaxed form.

  • Protocol Outline (using a commercial kit, e.g., from TopoGEN or Inspiralis):

    • The reaction is prepared with supercoiled DNA substrate, human Topo I enzyme, and assay buffer.[2][11]

    • The test compound is added to the reaction. Camptothecin is often used as a positive control inhibitor.

    • The reaction is incubated at 37°C for 30 minutes.

    • The reaction is stopped, and the state of the DNA is analyzed, typically by running the samples on an agarose gel and visualizing the DNA bands under UV light. A persistence of the supercoiled DNA band in the presence of the compound indicates inhibition.[12]

References

  • Park, H. J., et al. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. Retrieved from [Link]

  • Inspiralis. (n.d.). Assay Kits. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay Kits. Retrieved from [Link]

  • Bio-protocol. (2025). In vitro tubulin polymerization assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wang, Z., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Retrieved from [Link]

  • Current Biology. (2025). GraphPad Prism 10 - IC50 from MTT Viability Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ProFoldin. (n.d.). DNA topoisomerase I assay kits. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

  • Wang, Z., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Wang, Y., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro?. Retrieved from [Link]

  • ProFoldin. (n.d.). DNA relaxation assay kit. Retrieved from [Link]

  • LearnBytez31. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • ResearchGate. (2023). How do I plot a graph for an MTT assay performed , using GraphPad prism?. Retrieved from [Link]

  • ENCODE. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit (Colorimetric Method). Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). MCF-7, ACHN, and A549 Cancer Cells Characterized by Quantitative Magnetic Resonance Imaging In Vitro. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). MCF-7 Cells Culture. Retrieved from [Link]

  • Singh, S., et al. (2014). Culture phases, cytotoxicity and protein expressions of agarose hydrogel induced Sp2/0, A549, MCF-7 cell line 3D cultures. 3 Biotech. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]

  • Clark, J. (2013). Graphpad Prism - plotting and analysis of dose-response data. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Development of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic and steric properties allow for versatile substitutions, enabling the fine-tuning of pharmacological profiles. This guide focuses on Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, a scaffold that combines the robust pyrazole core with a cyclopropyl group—known to enhance metabolic stability and target affinity—and a modifiable ester handle, making it an ideal starting point for library synthesis in drug discovery programs.[3][4] These application notes provide a comprehensive, logic-driven framework for the systematic development of derivatives, focusing on scientifically sound protocols for modification at the C4-ester and N1-phenyl positions to facilitate robust Structure-Activity Relationship (SAR) studies.

Foundational Synthesis: The Core Scaffold

Rationale and Strategy

The synthesis of 1,4,5-trisubstituted pyrazoles is most efficiently achieved through the Knorr pyrazole synthesis or related cyclocondensation reactions.[5] This involves the reaction of a 1,3-dicarbonyl compound, or a functional equivalent, with a hydrazine derivative. For our target, Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, the most logical and convergent approach is the condensation of phenylhydrazine with a cyclopropyl-containing β-ketoester, namely ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate or a similar precursor. This strategy allows for the direct installation of the key C5-cyclopropyl and N1-phenyl moieties in a single, high-yielding step.

Workflow for Core Scaffold Synthesis

cluster_start Starting Materials cluster_reaction1 Step 1: Claisen Condensation cluster_reaction2 Step 2: Cyclocondensation A Cyclopropyl Methyl Ketone C Formation of β-Ketoester (Ethyl 4-cyclopropyl-2,4-dioxobutanoate) A->C NaOEt, EtOH B Diethyl Oxalate B->C E Core Scaffold Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate C->E AcOH, Reflux D Phenylhydrazine D->E

Caption: Synthetic workflow for the core pyrazole scaffold.

Protocol 1: Synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

This protocol details the two-step synthesis of the title compound.

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

  • System Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an N₂ atmosphere, add 200 mL of anhydrous ethanol.

  • Base Formation: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide.

  • Reaction Initiation: Cool the solution to 0 °C. Add a mixture of cyclopropyl methyl ketone (8.4 g, 100 mmol) and diethyl oxalate (14.6 g, 100 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of a solid precipitate should be observed.

  • Work-up: Quench the reaction by pouring the mixture into 500 mL of ice-cold 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude β-ketoester can be used in the next step without further purification.

Step 2: Cyclocondensation to form the Pyrazole

  • System Setup: To a 250 mL round-bottom flask, add the crude ethyl 4-cyclopropyl-2,4-dioxobutanoate (approx. 100 mmol) and 100 mL of glacial acetic acid.

  • Reagent Addition: Add phenylhydrazine (10.8 g, 100 mmol) dropwise to the stirring solution. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Cool the mixture to room temperature and pour it into 500 mL of ice water. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate as a white to off-white solid. Confirm structure using ¹H NMR, ¹³C NMR, and MS.

Derivatization Strategies at the C4-Carboxylate Position

The C4-ester is the most synthetically tractable handle for generating structural diversity. Its conversion to a carboxylic acid opens the door to a vast array of derivatives, most notably amides, which are prevalent in pharmaceuticals.

Protocol 2: Saponification to 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Rationale: The hydrolysis of the methyl ester to the carboxylic acid is a pivotal first step for creating amide libraries. The resulting acid is a versatile intermediate. Standard saponification conditions using a strong base like lithium hydroxide (LiOH) are effective and typically result in clean conversion.

Start Core Scaffold (Methyl Ester) Intermediate Carboxylic Acid Intermediate Start->Intermediate 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Hydrolysis of the C4-ester to the carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate (10 mmol) in a mixture of tetrahydrofuran (THF) (50 mL) and water (25 mL).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (20 mmol, 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Solvent Removal: Remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 2 M HCl. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid. The product is typically of high purity and can be used directly in the next step.

Protocol 3: Amide Bond Formation via Amide Coupling

Rationale: Coupling the carboxylic acid intermediate with a diverse range of amines is a cornerstone of SAR exploration. The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields, short reaction times, and minimizes racemization for chiral amines.

Acid Carboxylic Acid Intermediate Product Target Amide Derivative Acid->Product HATU, DIPEA, DMF Amine Primary or Secondary Amine (R¹R²NH) Amine->Product

Caption: General workflow for amide library synthesis.

Step-by-Step Methodology:

  • System Setup: In a dry vial under an inert atmosphere, dissolve the 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL).

  • Reagent Addition: Add the desired amine (1.1 mmol, 1.1 eq), HATU (1.2 mmol, 1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor for completion by LC-MS.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous LiCl solution (2 x 20 mL) to remove DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Data Table: Exemplar Amine Reagents for Library Synthesis

EntryAmine ReagentRationale for Inclusion
1MorpholineIntroduces a polar, heterocyclic motif common in CNS drugs.
2BenzylamineAdds a flexible, hydrophobic aromatic group.
3(S)-(-)-1-AminoindaneIntroduces a rigid, chiral hydrophobic scaffold.
4PiperazineProvides a basic nitrogen for salt formation and solubility modulation.
5AnilineAdds a flat, aromatic substituent directly to the amide nitrogen.

Derivatization Strategies at the N1-Phenyl Position

Modification of the N1-phenyl ring is critical for probing interactions within hydrophobic pockets of a target protein. The most efficient method for this is not post-synthesis modification, but rather the use of substituted phenylhydrazines in the initial cyclocondensation step.

Protocol 4: Synthesis of N1-Aryl Analogs

Rationale: This protocol leverages the core synthesis (Protocol 1.3, Step 2) by simply substituting phenylhydrazine with a commercially available substituted analog. This approach is highly modular and allows for the rapid generation of a targeted library with diverse electronic and steric properties on the N1-aryl ring.

Ketoester β-Ketoester Intermediate (From Protocol 1.3, Step 1) Product N1-Aryl Analog Ketoester->Product AcOH, Reflux Hydrazine Substituted Phenylhydrazine (e.g., 4-Cl, 4-F, 4-MeO) Hydrazine->Product

Sources

Application Note: Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate as a Selective Molecular Probe for Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade and is a key therapeutic target for anti-inflammatory drugs.[1][2] The development of selective COX-2 inhibitors has been a significant area of research to mitigate the gastrointestinal side effects associated with non-selective COX inhibitors.[2][3] Molecular probes are essential tools in drug discovery and chemical biology, enabling the characterization and quantification of enzyme activity and inhibition. Pyrazole derivatives are a well-established class of compounds that exhibit potent and selective COX-2 inhibition.[1][4][5][6] This application note describes the use of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate as a molecular probe for investigating the activity and inhibition of COX-2. Its structural features, including the central pyrazole scaffold, are analogous to known selective COX-2 inhibitors.[1][6]

Chemical Properties of the Molecular Probe

PropertyValue
IUPAC Name Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and methanol
Purity >98% (recommended for assay use)

Principle of Action: Competitive Inhibition of COX-2

Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is proposed to act as a competitive inhibitor of COX-2. It is hypothesized to bind to the active site of the enzyme, competing with the natural substrate, arachidonic acid. This binding event is non-covalent and reversible. By occupying the active site, the probe prevents the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins. The potency of the probe is determined by its half-maximal inhibitory concentration (IC₅₀), which can be measured using in vitro enzyme assays.

cluster_0 COX-2 Active Site cluster_1 Products AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 Binds Probe Molecular Probe (Methyl 5-cyclopropyl-1-phenyl -1H-pyrazole-4-carboxylate) Probe->COX2 Competitively Binds PGs Prostaglandins (Inflammation) COX2->PGs Catalyzes NoReaction Inhibition of Prostaglandin Synthesis COX2->NoReaction Blocked by Probe

Caption: Proposed mechanism of competitive inhibition of COX-2.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines the steps to determine the IC₅₀ value of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate using a commercially available COX-2 inhibitor screening assay kit.

Materials:

  • Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate (the probe)

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • DMSO (for dissolving the probe)

  • Prostaglandin E₂ (PGE₂) standard

  • PGE₂ ELISA kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the molecular probe in DMSO.

    • Serially dilute the probe stock solution in reaction buffer to obtain a range of concentrations (e.g., 1 nM to 100 µM).

    • Prepare solutions of COX-2 enzyme and arachidonic acid in reaction buffer according to the assay kit manufacturer's instructions.

  • Assay Setup:

    • Add 10 µL of each probe dilution to the wells of a 96-well plate.

    • Include control wells:

      • Negative control: 10 µL of reaction buffer with DMSO (no probe).

      • Positive control: 10 µL of a known COX-2 inhibitor (e.g., celecoxib).

    • Add 20 µL of the COX-2 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the probe to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

  • Termination and Detection:

    • Stop the reaction by adding a stop solution as per the kit instructions.

    • Measure the amount of PGE₂ produced in each well using a PGE₂ ELISA kit. Follow the manufacturer's protocol for the ELISA.

  • Data Analysis:

    • Read the absorbance on a microplate reader.

    • Calculate the percentage of COX-2 inhibition for each probe concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the probe concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Data Analysis and Interpretation

The IC₅₀ value represents the concentration of the probe required to inhibit 50% of the COX-2 enzyme activity. A lower IC₅₀ value indicates a higher potency of the probe. To assess selectivity, the same assay should be performed with COX-1 enzyme.

Hypothetical IC₅₀ Data:

EnzymeIC₅₀ (nM)
COX-2 50
COX-1 >10,000
Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) >200

A high selectivity index indicates that the probe is significantly more potent for COX-2 than for COX-1, making it a valuable tool for studying COX-2-specific processes.

Experimental Workflow

A Prepare Probe Dilutions B Add Probe and COX-2 to Plate A->B C Pre-incubate (15 min, 37°C) B->C D Add Arachidonic Acid C->D E Incubate (10 min, 37°C) D->E F Stop Reaction E->F G Measure PGE₂ via ELISA F->G H Calculate % Inhibition G->H I Determine IC₅₀ H->I

Caption: Workflow for the in vitro COX-2 inhibition assay.

Troubleshooting

IssuePossible CauseSolution
High variability between replicates Pipetting errors; improper mixing.Use calibrated pipettes; ensure thorough mixing of reagents.
Low signal in all wells Inactive enzyme; degraded substrate.Use fresh enzyme and substrate; verify storage conditions.
No inhibition at high probe concentrations Probe insolubility; incorrect probe concentration.Check probe solubility in the assay buffer; confirm stock solution concentration.

Conclusion

Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is a promising candidate for a selective molecular probe for COX-2. Its pyrazole core is a well-established pharmacophore for potent COX-2 inhibition. The described protocol provides a framework for researchers to characterize its inhibitory activity and utilize it as a tool in the study of inflammatory processes and the development of novel anti-inflammatory agents.

References

  • Kamble RD, Meshram RJ, Hese SV, More RA, Kamble SS, Gacche RN, Dawane BS (2016) Synthesis and in silico investigation of thiazoles bearing pyrazoles derivatives as anti-inflammatory agents. Intractable Rare Dis Res 7:141–144.
  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (n.d.). PubMed.
  • Faisal M, Saeed A, Hussain S, Dar P, Larik FA (2019)
  • Synthesis, Cyclooxygenase Inhibition, Anti-Inflammatory Evaluation and Ulcerogenic Liability of New 1-phenylpyrazolo[3,4-d]pyrimidine Deriv
  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). (n.d.). PubMed.
  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025). Molecular Diversity.
  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (n.d.). Taylor & Francis Online.
  • Naim MJ, Alam O, Nawaz F, Alam MJ, Alam P (2016) Current status of pyrazole and its biological activities.
  • Karrouchi K, Radi S, Ramli Y, Taoufik J, Mabkhot YN, Al-aizari FA, Ansar M (2018)
  • Fustero S, Sánchez-Roselló M, Barrio P, Simón-Fuentes A (2011) From 2000 to Mid-2010: a fruitful decade for the synthesis of pyrazoles.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (n.d.). PubMed.
  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (n.d.). Taylor & Francis Online.
  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025).
  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflamm
  • Synthesis, Cyclooxygenase Inhibition, Anti-Inflammatory Evaluation and Ulcerogenic Liability of New 1-phenylpyrazolo[3,4-d]pyrimidine Deriv
  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). (n.d.). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot the common challenges encountered during this specific synthesis. The following frequently asked questions (FAQs) and troubleshooting protocols are based on established chemical principles and field-proven insights to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant isomeric impurity in my final product. How can I identify it, and what is the best strategy to control its formation?

A1: The most common and often most challenging impurity in this synthesis is the regioisomer, Methyl 3-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate .

Causality of Formation: This issue is inherent to the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl precursor and a substituted hydrazine like phenylhydrazine.[1][2] Phenylhydrazine has two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl starting material has two distinct carbonyl groups. The initial nucleophilic attack can occur at either carbonyl carbon, leading down two different reaction pathways to form a mixture of the desired 5-cyclopropyl isomer and the undesired 3-cyclopropyl isomer.[3]

Identification:

  • HPLC-MS: The two regioisomers will have identical mass-to-charge (m/z) ratios but will typically exhibit different retention times on a reverse-phase HPLC column.

  • NMR Spectroscopy: 1H and 13C NMR are definitive. The chemical shifts of the cyclopropyl protons and the pyrazole ring proton will differ significantly between the two isomers due to the varying electronic environments.

Control & Troubleshooting Strategies:

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly favor the formation of one regioisomer over the other, often by stabilizing one of the reaction intermediates.[4]

  • pH Control: The acidity of the reaction medium affects the nucleophilicity of the two nitrogen atoms in phenylhydrazine.[3] Careful, systematic screening of the reaction pH, often by using buffered systems or specific amounts of an acid catalyst (e.g., acetic acid), can help direct the reaction towards the desired isomer.

  • Temperature Management: Reaction temperature can influence the kinetic vs. thermodynamic control of the initial addition step. Running the reaction at a lower temperature may favor the kinetically preferred product.

Q2: My reaction mixture and isolated product have a persistent yellow or reddish-brown color. What causes this, and how can I obtain a clean, colorless product?

A2: This discoloration is almost always attributable to the instability of the phenylhydrazine starting material.

Causality of Formation: Phenylhydrazine is susceptible to oxidation and can form highly colored byproducts, especially when exposed to air, light, or elevated temperatures.[5] These impurities can be difficult to remove from the final product through simple crystallization.

Troubleshooting Strategies:

  • Reagent Quality: Always use high-purity phenylhydrazine from a reputable supplier. If the reagent is old or discolored, it should be distilled under vacuum before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. This is a critical step for preventing the formation of these colored impurities.

  • Purification:

    • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can effectively adsorb many colored impurities.

    • Silica Plug Filtration: For stubborn coloration, dissolving the crude product and passing it through a short plug of silica gel can strip away polar, colored byproducts.[5] Elute with a non-polar solvent first to wash away the color, then switch to a more polar solvent to recover your product.

Q3: My impurity profile shows the presence of unreacted starting materials. What are the best practices to ensure the reaction goes to completion?

A3: The presence of unreacted starting materials is a common process-related issue that can typically be resolved by optimizing reaction parameters and monitoring.[6][7]

Troubleshooting Strategies:

  • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] The reaction is complete only when the limiting starting material is no longer detectable.

  • Stoichiometry Adjustment: While a 1:1 stoichiometry is theoretical, empirically adjusting the ratio can drive the reaction to completion. Try using a slight excess (e.g., 1.05 to 1.1 equivalents) of phenylhydrazine.

  • Temperature and Time: If the reaction stalls, a modest increase in temperature or extending the reaction time may be necessary.[8] For condensation reactions, refluxing in a suitable solvent is a common practice.[1]

  • Catalysis: Ensure the appropriate catalyst (typically a protic acid like acetic acid) is used in the correct amount to facilitate the condensation.[8]

Q4: I've identified 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid as an impurity. How is this formed and prevented?

A4: The presence of the corresponding carboxylic acid is due to the hydrolysis of the methyl ester functional group.

Causality of Formation: The methyl ester can be cleaved under either acidic or basic conditions, especially in the presence of water and at elevated temperatures during the reaction or aqueous workup.

Prevention & Troubleshooting:

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction to minimize the presence of water.

  • Controlled Workup: During the workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases. If an aqueous extraction is performed, use a saturated sodium bicarbonate solution cautiously and work quickly.

  • Purification pH: When performing purification via chromatography, avoid highly acidic or basic mobile phase modifiers if the product is sensitive.

Summary of Common Impurities
Impurity NameCommon SourceIdentification MethodMitigation Strategy
Regioisomer: Methyl 3-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylateInherent to Knorr synthesis with unsymmetrical precursors[2][3]HPLC-MS, NMROptimize solvent (e.g., TFE)[4], control pH and temperature, preparative chromatography for separation.
Unreacted Starting Materials Incomplete reaction[8]TLC, HPLCMonitor reaction completion, adjust stoichiometry, optimize temperature/time.
Phenylhydrazine Degradation Products Oxidation of phenylhydrazine[5]Visual (color), HPLCUse high-purity reagents, run under an inert atmosphere, purify with charcoal or a silica plug.[5]
Hydrolysis Product: 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acidHydrolysis of the methyl esterHPLC-MS, IRUse anhydrous conditions, control pH during workup, avoid excessive heat.
Residual Solvents Trapped during crystallization/purification[9]GC-HS, 1H NMRDry the final product thoroughly under high vacuum and gentle heat.
Visualized Synthesis and Impurity Pathways

The following diagram illustrates the primary synthesis route and the formation pathways of key impurities.

G SM1 Phenylhydrazine Product Desired Product Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate SM1->Product Main Reaction Path (Knorr Condensation) Imp1 Regioisomeric Impurity Methyl 3-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate SM1->Imp1 Alternative Cyclization Imp3 Degradation Impurities (Colored) SM1->Imp3 Oxidation Imp4 Unreacted Starting Materials SM1->Imp4 Incomplete Reaction SM2 1,3-Dicarbonyl Precursor SM2->Product Main Reaction Path (Knorr Condensation) SM2->Imp1 Alternative Cyclization SM2->Imp4 Incomplete Reaction Imp2 Hydrolysis Impurity Carboxylic Acid Product->Imp2 Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Reaction scheme showing the desired synthesis pathway and the origins of common impurities.

Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method for separating the target product from its common impurities. Method optimization will be required for specific instrumentation.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 30% B

    • 19-22 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of Acetonitrile/Water (1:1) to a final concentration of 1 mg/mL.

Protocol 2: Troubleshooting Workflow for Low Purity

If your final product shows low purity due to multiple impurities, follow this systematic troubleshooting guide.

G start Low Purity Detected (via HPLC/NMR) check_reagents Step 1: Verify Reagent Purity - Distill Phenylhydrazine? - Check 1,3-dicarbonyl quality? start->check_reagents repurify_reagents Purify/Replace Reagents check_reagents->repurify_reagents Impure check_conditions Step 2: Review Reaction Conditions - Inert atmosphere used? - Temperature controlled? check_reagents->check_conditions Reagents OK repurify_reagents->check_conditions rerun_optimized Re-run reaction with strict controls check_conditions->rerun_optimized Deficient check_monitoring Step 3: Analyze In-Process Controls - Was reaction monitored to completion (TLC/LCMS)? check_conditions->check_monitoring Conditions OK end Purity Issue Resolved rerun_optimized->end extend_reaction Increase reaction time/temp and monitor closely check_monitoring->extend_reaction No check_purification Step 4: Evaluate Purification Method - Recrystallization solvent optimal? - Chromatography gradient effective? check_monitoring->check_purification Yes extend_reaction->check_purification repurify_product Re-purify product using optimized method check_purification->repurify_product No check_purification->end Yes repurify_product->end

Caption: A logical workflow for troubleshooting and improving the purity of the final product.

References
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications.
  • Troubleshooting common issues in pyrazole synthesis. Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Impurities in APIs and Their Effects on Products. Contract Pharma.
  • Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate.
  • Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH.
  • The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech.
  • Ideas And Trends Of Controlling Organic Impurities In APIs. Senieer.
  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Alfa Chemistry.
  • strategies to avoid unwanted isomer formation in pyrazole synthesis. Benchchem.
  • Research on Impurities in APIs. BOC Sciences.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Knorr Pyrazole Synthesis advice. Reddit.
  • Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with.... ResearchGate.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
  • Where Do Impurities In Pharmaceutical Analysis Come From?. Senieer.
  • Pharmaceutical Impurity Analysis of Raw Materials and Final Product by using analytical techniques. Allied Academies.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
  • Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. Santa Cruz Biotechnology.
  • Pharmaceutical Impurity Analysis Overview. Chemass.
  • Pharmaceutical impurity analysis of raw materials and final product by using analytical techniques. Hilaris Publisher.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Review on Synthesis of pyrazole and pyrazolines. ResearchGate.
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. ResearchGate.
  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate.
  • Cyclopropyl pyrazole. Sigma-Aldrich.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
  • Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. ResearchGate.

Sources

Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing your pyrazole synthesis workflows. As a cornerstone heterocyclic motif in medicinal chemistry and materials science, the efficient construction of the pyrazole ring is paramount. This guide is designed to provide researchers, chemists, and drug development professionals with field-proven insights and actionable troubleshooting strategies to address the common challenge of low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is consistently resulting in a low yield. What are the most probable causes?

Low yields in pyrazole synthesis can be attributed to several factors, ranging from reaction kinetics to product stability. The most common culprits include incomplete reactions, formation of side products, degradation of the target molecule, and losses during purification.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Incomplete Reaction: The reaction may not be reaching completion. This can be verified by monitoring the consumption of starting materials using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Side Reactions: The formation of undesired byproducts can significantly consume starting materials and reduce the yield of the desired pyrazole.[1] A classic example is in the Knorr synthesis, where intermediates such as hydroxylpyrazolidine can be formed.

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions. This is particularly relevant if harsh acidic or basic conditions are employed.[1]

  • Purification Losses: Significant product loss can occur during workup and purification steps like extraction, chromatography, or recrystallization.[1]

Q2: I'm performing a Knorr-type synthesis with an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of regioisomers, which lowers the yield of my desired product. How can I improve regioselectivity?

Poor regioselectivity is a well-documented challenge in pyrazole synthesis, especially when using unsymmetrical diketones.[2][3] The reaction can lead to two different regioisomers that are often difficult to separate, thereby reducing the isolated yield of the target compound.[4]

Several strategies can be employed to control the regioselectivity:

  • Solvent Choice: The solvent can have a profound impact on the reaction's regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly favor the formation of one regioisomer over another compared to conventional solvents like ethanol.[2][5] Aprotic dipolar solvents can also provide better results than polar protic solvents, particularly with aryl hydrazines.[6][7]

  • Catalyst Selection: The choice of acid or base catalyst can influence which carbonyl group of the 1,3-dicarbonyl is more readily attacked by the hydrazine.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of one isomer.

Q3: Could the quality of my starting materials, particularly the hydrazine, be the cause of my low yield?

Absolutely. The purity of your starting materials is a critical and often overlooked factor that directly influences reaction yield and byproduct formation.[6]

  • Hydrazine Quality: Hydrazine and its derivatives can be unstable and prone to oxidation. Using old or improperly stored hydrazine can lead to the formation of impurities that may inhibit the reaction or lead to side products. It is advisable to use freshly opened or purified hydrazine.

  • Dicarbonyl Purity: Impurities in the 1,3-dicarbonyl compound, such as mono-carbonyl compounds, can lead to the formation of undesired side products, complicating purification and reducing the overall yield.[8]

Q4: My reaction seems to stall or proceed very slowly. What adjustments can I make to the reaction conditions?

Slow or stalled reactions are often a sign of suboptimal reaction conditions. Here are several parameters to investigate:

  • Temperature: Many pyrazole syntheses require heating to proceed at a reasonable rate. Consider increasing the temperature or refluxing the reaction mixture.[1] Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[9]

  • Catalyst: The choice and concentration of the catalyst are critical. For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often necessary.[10] In some cases, Lewis acids or other catalysts have been shown to be more effective.[3]

  • Solvent: The solvent not only affects regioselectivity but also reaction rate. Experimenting with different solvents can lead to significant improvements.[11]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting Workflow for Low Pyrazole Yield

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in your pyrazole synthesis.

G start Low Pyrazole Yield Observed check_completion Monitor Reaction Progress (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete? check_completion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Time - Change Catalyst/Solvent incomplete->optimize_conditions Yes byproducts Significant Byproducts Observed? incomplete->byproducts No optimize_conditions->check_completion modify_conditions Modify Conditions: - Adjust Stoichiometry - Change Solvent - Lower Temperature byproducts->modify_conditions Yes check_purity Analyze Purity of Starting Materials byproducts->check_purity No modify_conditions->check_completion impure_sm Impurities Detected? check_purity->impure_sm purify_sm Purify/Replace Starting Materials impure_sm->purify_sm Yes workup_loss Evaluate Workup & Purification impure_sm->workup_loss No purify_sm->check_completion optimize_purification Optimize Purification: - Milder Extraction - Alternative Chromatography - Recrystallization workup_loss->optimize_purification success Improved Yield optimize_purification->success G start Poor Regioselectivity solvent_screen Screen Alternative Solvents start->solvent_screen fluorinated Try Fluorinated Alcohols (TFE, HFIP) solvent_screen->fluorinated aprotic Evaluate Aprotic Dipolar Solvents (DMF, DMSO) solvent_screen->aprotic temp_study Conduct Temperature Study fluorinated->temp_study aprotic->temp_study lower_temp Lower Temperature (Kinetic Control) temp_study->lower_temp higher_temp Increase Temperature (Thermodynamic Control) temp_study->higher_temp catalyst_screen Screen Different Catalysts lower_temp->catalyst_screen higher_temp->catalyst_screen lewis_acid Test Lewis Acids (e.g., Sc(OTf)₃) catalyst_screen->lewis_acid bronsted_acid Vary Brønsted Acid (e.g., p-TsOH) catalyst_screen->bronsted_acid separation Optimize Separation of Isomers lewis_acid->separation bronsted_acid->separation chromatography Modified Chromatography separation->chromatography crystallization Fractional Crystallization separation->crystallization

Caption: A decision-making guide for improving regioselectivity.

Data Presentation

Table 1: Influence of Reaction Parameters on Pyrazole Synthesis Yield
ParameterCondition AYield (%)Condition BYield (%)Rationale
Solvent Ethanol45TFE85Fluorinated alcohols can enhance regioselectivity and reaction rates. [2]
Temperature Room Temp30Reflux (80 °C)75Increased temperature often accelerates the condensation reaction. [1]
Catalyst None20Acetic Acid (cat.)65Acid catalysis is crucial for the Knorr pyrazole synthesis. [10]
Time 2 hours4012 hours80Reactions may require extended time to reach completion. [1]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis
  • To a solution of the 1,3-dicarbonyl compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine derivative (1.0-1.1 equiv.).

  • Add a catalytic amount of an acid (e.g., 2-3 drops of glacial acetic acid).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole. [12]

Protocol 2: Purification of Pyrazoles by Salt Formation and Crystallization
  • Dissolve the crude pyrazole mixture in a suitable organic solvent (e.g., acetone, ethanol). [13]2. Add an equimolar amount of an inorganic or organic acid (e.g., hydrochloric acid, phosphoric acid) to the solution. [14]3. Stir the mixture to allow for the formation of the pyrazole salt, which may precipitate.

  • If precipitation occurs, collect the salt by filtration. If not, slowly add a less polar co-solvent or cool the solution to induce crystallization.

  • Wash the collected salt with a cold solvent and dry it.

  • The purified pyrazole can be liberated from its salt by neutralization with a base.

References

  • Singh, B., Hussain, M. K., Farhanaz, & Gupta, A. (2025). Visible Light‐Driven, Solvent‐Free Pyranopyrazole Synthesis: Anticancer Potential and Computational ADMET Assessment. CHEM BIODIVERS.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Available from: [Link]

  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(15), 4995.
  • NIH. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-539.
  • ACS Publications. (2023). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters, 25(4), 629–634.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • NIH. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Available from: [Link]

  • NIH. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(45), 29285–29307.
  • Europe PMC. (2011). Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations.
  • NIH. (2017).
  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions.
  • JBCS. (2013). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1435-1473.
  • Bentham Science. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-732.
  • Slideshare. (2022). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available from: [Link]

  • Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Available from: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]

  • NIH. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • Canadian Journal of Chemistry. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. 78(1), 16-25.
  • NIH. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • CUTM Courseware. (n.d.). pyrazole.pdf. Available from: [Link]

  • NIH. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(3), 1321–1325.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Available from: [Link]

  • NIH. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Available from: [Link]

Sources

"Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate solubility issues and solutions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound. While specific experimental solubility data for Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is not extensively published, its chemical structure—featuring a substituted pyrazole core, a phenyl ring, and a cyclopropyl group—suggests it is a lipophilic molecule with likely low aqueous solubility.

This resource provides a structured, question-and-answer-based approach to troubleshooting, offering both theoretical explanations and practical, step-by-step protocols to help you overcome solubility hurdles in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate in my aqueous buffer. What are the first steps I should take?

A1: Initial Troubleshooting for Aqueous Solubility Issues

When a compound like Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, a solid with a molecular weight of 242.278 g/mol , fails to dissolve in aqueous solutions, the initial approach should be systematic. The likely cause is the compound's low polarity. Here is a logical workflow to address this common issue.

Workflow for Initial Solubility Testing

start Start: Undissolved Compound in Aqueous Buffer organic_solvent Step 1: Test Solubility in Common Organic Solvents (e.g., DMSO, DMF, Ethanol) start->organic_solvent cosolvent Step 2: Use a Co-solvent System (e.g., DMSO/Buffer) organic_solvent->cosolvent If soluble... heat_sonicate Step 3: Apply Gentle Heating and/or Sonication cosolvent->heat_sonicate ph_adjust Step 4: Evaluate pH Adjustment (if ionizable groups are present) heat_sonicate->ph_adjust success Result: Solubilized Compound ph_adjust->success If dissolved fail Further Strategies Needed ph_adjust->fail If still insoluble

Caption: Initial solubility troubleshooting workflow.

Step-by-Step Protocol for Preparing a Stock Solution using a Co-solvent:

  • Initial Dissolution: Weigh out a precise amount of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate and place it in a clean vial. Add a minimal amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to dissolve the compound completely. This will be your concentrated stock solution.

  • Vortexing: Vortex the vial until the solid is fully dissolved.

  • Serial Dilution: Perform serial dilutions of this stock solution into your aqueous buffer to reach the desired final concentration. It is crucial to add the stock solution to the buffer and not the other way around, while vortexing, to avoid precipitation.

  • Observation: Observe the solution for any signs of precipitation. If the solution remains clear, the compound is soluble at that concentration in the co-solvent system.

Causality: The organic solvent acts as a "carrier" to break the crystal lattice energy of the solid compound. When this concentrated solution is diluted into the aqueous buffer, the organic solvent disperses, allowing the compound to be solvated by the mixture of water and organic solvent molecules.[1]

Q2: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A2: Addressing Precipitation Upon Dilution

Precipitation upon dilution is a classic sign of a compound with poor aqueous solubility. The final concentration of the organic solvent (like DMSO) may be too low to keep the compound in solution. Here are several strategies to mitigate this issue.

StrategyMechanism of ActionKey Considerations
Increase Co-solvent Percentage Increases the overall solvent polarity to better match the solute.May affect biological assays. Always run a vehicle control.
Use of Surfactants Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[2]Can interfere with cell membranes or protein activity. Choose non-ionic surfactants like Tween® 80 or Pluronic® F-68 where possible.
pH Adjustment If the compound has ionizable groups, adjusting the pH can increase its charge and thus its aqueous solubility.The pyrazole ring is weakly basic. Adjusting the pH to be more acidic might protonate the ring, increasing solubility. However, the ester group could be susceptible to hydrolysis at extreme pH values.
Use of Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the drug molecule.[3]Can alter the free concentration of the compound.

Experimental Protocol: Using a Surfactant to Enhance Solubility

  • Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of a non-ionic surfactant (e.g., Tween® 80) in your aqueous buffer.

  • Determine Critical Micelle Concentration (CMC): If possible, find the CMC of your chosen surfactant in your buffer system. You will want to work at concentrations above the CMC.

  • Formulation: Prepare your aqueous buffer containing the surfactant at a suitable concentration (e.g., 0.1% - 1% Tween® 80).

  • Dilution: Add your concentrated DMSO stock of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate to the surfactant-containing buffer while vortexing.

  • Equilibration: Allow the solution to equilibrate for a period (e.g., 30 minutes) before use.

Q3: For in vivo studies, I need to formulate this compound without using DMSO. What are my options?

A3: In Vivo Formulation Strategies for Poorly Soluble Compounds

For in vivo applications, avoiding potentially toxic excipients like DMSO is often necessary. Advanced formulation strategies are required to create a stable and bioavailable preparation.

Formulation Decision Tree

start Need for In Vivo Formulation (DMSO-free) oral Oral Administration start->oral parenteral Parenteral Administration start->parenteral lipid Lipid-Based Formulations (e.g., SEDDS, Nanoemulsions) success success lipid->success Improved Bioavailability amorphous Amorphous Solid Dispersions (e.g., with PVP, HPMC) amorphous->success nanoparticles Nanoparticle Formulations (Nanosuspensions) nanoparticles->success oral->lipid Good option oral->amorphous Good option parenteral->lipid Feasible (Nanoemulsions) parenteral->nanoparticles Good option

Caption: Decision tree for in vivo formulation strategies.

1. Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the compound in a mixture of oils, surfactants, and co-solvents.[4] Upon gentle agitation in an aqueous medium (like the gastrointestinal tract), they form a fine oil-in-water emulsion, which enhances drug solubilization and absorption.

2. Amorphous Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[4][5] The amorphous form has higher kinetic solubility than the stable crystalline form. Common methods to prepare solid dispersions include spray drying and hot-melt extrusion.[5]

3. Nanosuspensions: Nanosuspensions consist of the pure, poorly soluble drug suspended in a dispersion medium, stabilized by surfactants or polymers.[6] The small particle size increases the surface area, leading to a higher dissolution rate according to the Noyes-Whitney equation.[4]

Protocol Outline: Preparation of a Nanosuspension via Anti-Solvent Precipitation

  • Solvent Phase: Dissolve Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate in a suitable water-miscible organic solvent (e.g., acetone or ethanol).

  • Anti-Solvent Phase: Prepare an aqueous solution containing a stabilizer (e.g., Pluronic® F-127 or Tween® 80).

  • Precipitation: Under high shear stirring or sonication, inject the solvent phase into the anti-solvent phase.[7] The rapid change in solvent polarity causes the compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent using a method like rotary evaporation.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential to ensure stability.

Summary of Key Physicochemical Properties (Inferred)

PropertyInferred Value/CharacteristicRationale
Chemical Structure C14H14N2O2As per supplier data.[8]
Molecular Weight 242.278 g/mol As per supplier data.[8]
Physical State SolidAs per supplier data.[8]
Aqueous Solubility PoorThe molecule is largely non-polar due to the phenyl and cyclopropyl groups. Pyrazole itself has limited water solubility.[9]
Organic Solvent Solubility Good in polar aprotic solvents (DMSO, DMF), moderate in alcohols (Ethanol, Methanol)General characteristic of similar heterocyclic compounds.[9]
pKa (predicted) Weakly basicThe pyrazole ring system can be protonated under acidic conditions.

References

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. Available at: [Link]

  • Gautam, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(9), 2849. Available at: [Link]

  • Di Meo, C., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceutics, 13(10), 1656. Available at: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(9). Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Available at: [Link]

  • Solubility of Things. Pyrazole. Available at: [Link]

  • Homann-Josten, P., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(6), 795. Available at: [Link]

Sources

"stability testing of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate under different conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate. The information herein is designed to help you anticipate and address challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate?

A1: The stability of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, like many complex organic molecules, is susceptible to several environmental factors. The most critical are:

  • pH: The ester functional group is prone to hydrolysis under both acidic and basic conditions.[1][2] The pyrazole ring itself is generally stable, but extreme pH can catalyze degradation.[3]

  • Light (Photostability): Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation.[1][2][4] Compounds with aromatic rings, like the phenyl and pyrazole groups in this molecule, can absorb UV light, leading to the formation of reactive species.

  • Temperature (Thermal Stability): Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways like hydrolysis and oxidation.[1][5] The intrinsic thermal stability of the molecule will dictate its susceptibility to heat-induced decomposition.

  • Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen, can lead to oxidative degradation of the molecule.[1][2] While the pyrazole ring is relatively stable, other parts of the molecule may be more susceptible.[6][7]

Q2: What are the likely degradation pathways for this molecule?

A2: Based on the structure of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, the most probable degradation pathways are:

  • Hydrolysis: The methyl ester is the most likely site of hydrolysis, which would yield 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid and methanol. This reaction can be catalyzed by both acid and base.

  • Oxidation: Oxidation could potentially occur at the cyclopropyl ring, the phenyl ring, or the pyrazole ring, leading to hydroxylated or other oxidized derivatives.[6][7]

  • Photodegradation: UV light absorption could lead to complex degradation pathways, including ring rearrangements or cleavage.

  • Thermal Degradation: At high temperatures, decomposition of the pyrazole ring or cleavage of the substituent groups could occur.[5][8]

Q3: How can I proactively assess the stability of my compound?

A3: A forced degradation study, also known as stress testing, is the standard approach to proactively assess the stability of a drug substance.[1][9][10] This involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[9] The goal is to identify potential degradation products and establish the intrinsic stability of the molecule.[9][11] These studies are crucial for developing stability-indicating analytical methods.[9]

Troubleshooting Guide

Issue 1: I am observing a new, unexpected peak in my HPLC analysis during a stability study.
  • Potential Cause: This is a classic sign of degradation. The new peak likely represents a degradation product of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate.

  • Troubleshooting Steps:

    • Characterize the new peak: Use mass spectrometry (LC-MS) to determine the molecular weight of the unknown peak.[12] This will provide crucial clues about the degradation pathway. For example, a mass corresponding to the carboxylic acid would strongly suggest hydrolysis.

    • Review your storage conditions: Were the samples exposed to light, elevated temperatures, or non-neutral pH? Cross-reference your observations with the conditions known to promote degradation.

    • Perform a forced degradation study: Systematically expose your compound to acidic, basic, oxidative, photolytic, and thermal stress conditions to see if you can intentionally generate the unknown peak.[1][10] This will help confirm the degradation pathway.

Issue 2: The concentration of my compound is decreasing over time, even under recommended storage conditions.
  • Potential Cause: This indicates that the compound is not sufficiently stable under the current storage conditions. There might be slow, ongoing degradation.

  • Troubleshooting Steps:

    • Re-evaluate storage conditions:

      • Temperature: Are you storing it at the appropriate temperature? Consider storing at a lower temperature (e.g., refrigerated or frozen) if currently at room temperature.

      • Light: Is the container protecting the compound from light? Use amber vials or store in the dark.

      • Atmosphere: Is the compound sensitive to oxygen? Consider storing under an inert atmosphere (e.g., nitrogen or argon).

    • Check for container interactions: Is it possible the compound is adsorbing to the surface of the storage container? Try using a different type of container material (e.g., glass vs. polypropylene).

    • Analyze for low-level degradants: Use a highly sensitive analytical method to look for the appearance of small degradation peaks that might not have been obvious in initial analyses.

Issue 3: I am seeing poor recovery of my compound after exposing it to oxidative stress conditions (e.g., H₂O₂).
  • Potential Cause: This indicates that your compound is susceptible to oxidation.

  • Troubleshooting Steps:

    • Identify the oxidation products: Use LC-MS to identify the major degradation products formed under oxidative stress. This will help you understand the specific sites of oxidation on the molecule.

    • Incorporate antioxidants: If this compound is being formulated, the addition of an antioxidant may be necessary to protect it from oxidative degradation.

    • Control the atmosphere: For storage and handling of the pure compound, minimizing exposure to oxygen by working under an inert atmosphere can prevent oxidation.

Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14] A control sample should be kept in the dark.[4]

  • Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a suitable analytical method, such as HPLC with UV and mass spectrometric detection.[12]

Data Summary Table:

Stress ConditionExpected Degradation PathwayPotential Major Degradant(s)
Acid Hydrolysis Ester Hydrolysis5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Base Hydrolysis Ester Hydrolysis5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Oxidation Oxidation of rings or substituentsHydroxylated derivatives, N-oxides
Thermal Degradation Ring cleavage, substituent lossVarious smaller fragments
Photodegradation Photochemical reactionsVarious photoproducts

Visualizations

Stability Testing Workflow

StabilityTestingWorkflow cluster_planning Planning & Preparation cluster_execution Execution of Forced Degradation cluster_analysis Data Analysis & Interpretation cluster_outcome Outcome start Define Stability Study Objectives prep_sample Prepare Compound (Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate) start->prep_sample select_methods Select Analytical Methods (HPLC, LC-MS) prep_sample->select_methods stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) select_methods->stress_conditions analyze_samples Analyze Stressed Samples stress_conditions->analyze_samples identify_degradants Identify Degradation Products analyze_samples->identify_degradants quantify_degradation Quantify Degradation identify_degradants->quantify_degradation pathway_elucidation Elucidate Degradation Pathways quantify_degradation->pathway_elucidation stability_profile Establish Stability Profile pathway_elucidation->stability_profile method_validation Validate Stability- Indicating Method stability_profile->method_validation storage_recommendations Recommend Storage Conditions method_validation->storage_recommendations

Caption: Workflow for a forced degradation study.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Forced Degradation Studies. Creative Biolabs. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation (ICH). Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. PubMed. Available at: [Link]

  • Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PubMed Central. Available at: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at: [Link]

  • Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Available at: [Link]

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). PubMed. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology. Available at: [Link]

  • core components of analytical method validation for small molecules-an overview. ResearchGate. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Royal Society of Chemistry. Available at: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]

  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. Available at: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • B Pharmacy 4th Semester Syllabus. Carewell Pharma. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation (ICH). Available at: [Link]

  • Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Institutes of Health (NIH). Available at: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

  • 5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. National Institutes of Health (NIH). Available at: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. Available at: [Link]

  • 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-phenyl-1H-pyrazole-4-carboxylates. This guide is designed to provide researchers, medicinal chemists, and process development scientists with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of this important synthetic transformation. Our focus is on providing practical, field-tested insights rooted in established chemical principles to help you overcome common challenges and optimize your reaction outcomes.

Introduction: The Challenge of Regioselectivity and Purity

The synthesis of 1-phenyl-1H-pyrazole-4-carboxylates, most commonly achieved through the Knorr pyrazole synthesis, is a cornerstone reaction in the preparation of a wide array of biologically active molecules. The fundamental reaction involves the condensation of a phenylhydrazine with a β-ketoester (a type of 1,3-dicarbonyl compound). While seemingly straightforward, this reaction is often plagued by a critical side reaction: the formation of the undesired 1-phenyl-1H-pyrazole-5-carboxylate regioisomer. The control of regioselectivity, along with the mitigation of other side products, is paramount for an efficient and scalable synthesis.

This guide will dissect the common pitfalls in this synthesis and provide actionable solutions to enhance the yield, purity, and regioselectivity of your desired product.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted in a question-and-answer style to directly address problems you may be encountering at the bench.

Issue 1: My reaction is producing a mixture of regioisomers. How can I favor the formation of the desired 1-phenyl-1H-pyrazole-4-carboxylate?

The formation of a regioisomeric mixture is the most prevalent side reaction in the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[1][2] This occurs because the initial nucleophilic attack of the phenylhydrazine can happen at either of the two non-equivalent carbonyl carbons of the β-ketoester, leading to two different hydrazone intermediates that then cyclize to form the respective pyrazole regioisomers.[2]

Root Cause Analysis and Solutions:

  • Understanding the Mechanism: The regioselectivity is governed by the relative reactivity of the two carbonyl groups in the β-ketoester and the two nitrogen atoms of phenylhydrazine. The more nucleophilic nitrogen of phenylhydrazine will preferentially attack the more electrophilic carbonyl carbon.

  • Solvent Effects: The choice of solvent can significantly influence the regioselectivity.

    • Protic Solvents (e.g., Ethanol, Acetic Acid): These are commonly used but can lead to poor regioselectivity, sometimes resulting in nearly equimolar mixtures of isomers.[1][3]

    • Aprotic Dipolar Solvents (e.g., N,N-Dimethylacetamide): These solvents have been shown to improve regioselectivity in some cases.[1]

    • Fluorinated Alcohols (e.g., 2,2,2-Trifluoroethanol - TFE, 1,1,1,3,3,3-Hexafluoroisopropanol - HFIP): These non-nucleophilic, polar solvents can dramatically enhance regioselectivity. They do not compete with the hydrazine in attacking the carbonyl group, allowing the inherent electronic differences in the dicarbonyl to dictate the reaction pathway more effectively.[4]

  • pH Control: The pH of the reaction medium is a critical parameter.

    • Acid Catalysis: An acidic medium is generally required to catalyze the formation of the initial hydrazone and the subsequent cyclization.[5][6] A few drops of glacial acetic acid are often sufficient.[7][8]

    • Nature of the Hydrazine Salt: Using phenylhydrazine hydrochloride versus free phenylhydrazine can invert the regioselectivity. For instance, in the synthesis of related pyrazoles, arylhydrazine hydrochlorides favored the 1,3-regioisomer, while the free base led to the 1,5-isomer.[9] This is a powerful tool to selectively synthesize one regioisomer over the other.

  • Temperature and Reaction Time: While often exothermic and fast, lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.[7][8] Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and temperature profile.

Diagram of Reaction Pathways

G Reactants β-Ketoester + Phenylhydrazine IntermediateA Hydrazone Intermediate A Reactants->IntermediateA Pathway A IntermediateB Hydrazone Intermediate B Reactants->IntermediateB Pathway B Product_Desired 1-Phenyl-1H-pyrazole-4-carboxylate (Desired Product) IntermediateA->Product_Desired Cyclization Product_Side 1-Phenyl-1H-pyrazole-5-carboxylate (Side Product) IntermediateB->Product_Side Cyclization G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Combine β-ketoester, phenylhydrazine HCl, KOAc in flask B Add TFE as solvent A->B C Stir under N₂ at RT B->C D Monitor by TLC C->D E Heat gently if needed D->E F Concentrate in vacuo E->F G Dissolve in EtOAc, wash with NaHCO₃ & brine F->G H Dry, filter, concentrate G->H I Purify by column chromatography H->I

Sources

Technical Support Center: Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for improving the purity of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving the desired purity levels for this compound. Here, we synthesize fundamental chemical principles with field-proven troubleshooting strategies to provide a comprehensive resource for your purification workflows.

Quick Reference: Purity Analysis Techniques

Before initiating any purification protocol, it is critical to have a reliable analytical method to assess purity. The choice of technique provides different insights into the nature and quantity of impurities.

Technique Primary Use Information Provided Key Considerations
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment (% area)Detects and quantifies impurities, provides retention time (tR) for tracking. Ideal for establishing >95% purity for biological testing.[1][2][3]Method development (column, mobile phase, detector wavelength) is crucial. Assumes all components have a similar response factor at the chosen wavelength unless calibrated.
¹H Nuclear Magnetic Resonance (¹H-NMR) Structural confirmation and impurity identificationConfirms the chemical structure of the desired compound. Can identify and quantify impurities if their signals are resolved from the product peaks.[4]Quantitative NMR (qNMR) is a powerful, non-destructive method for determining absolute purity against a certified internal standard.[5][6][7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity identificationSeparates components like HPLC and provides the mass-to-charge ratio (m/z) of each, enabling the determination of molecular weights for unknown impurities.Ionization efficiency can vary significantly between compounds. Not inherently quantitative without appropriate standards.

Frequently Asked Questions (FAQs)

Q1: My initial synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate shows multiple spots on TLC/peaks in HPLC. What are the most likely impurities?

A1: Based on common pyrazole synthesis routes, such as the Knorr synthesis which involves the condensation of a β-dicarbonyl compound with a hydrazine, impurities typically fall into three categories[9][10][11]:

  • Unreacted Starting Materials: Depending on the specific route, this could include phenylhydrazine or a cyclopropyl-containing β-ketoester. These are often more polar than the final product.

  • Regioisomers: The reaction can sometimes produce the isomeric Methyl 3-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate. Regioisomers often have very similar polarities, making them challenging to separate. Their presence must be confirmed by careful NMR analysis (e.g., 2D NMR like HMBC or NOESY).[12]

  • Side-Products: Byproducts from self-condensation of starting materials or degradation can also be present.

Q2: Should I use recrystallization or column chromatography as the primary purification method?

A2: The choice depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is the most convenient and scalable method for purifying solid organic compounds.[13][14] It is highly effective for removing impurities that have significantly different solubility profiles from your product. It is the preferred first-pass method for multi-gram scale purification.

  • Flash Column Chromatography is ideal for removing impurities with similar polarity to the product and for smaller-scale (<5 g) purifications where material loss is a greater concern.[15][16] It offers higher resolution but is more labor-intensive and uses more solvent.

Q3: My compound appears pure by ¹H-NMR, but HPLC analysis shows a purity of <95%. Why?

A3: This is a common scenario. ¹H-NMR is excellent for structural elucidation but may not detect impurities that lack protons (e.g., inorganic salts), have overlapping signals, or are present at low levels (<1-2%).[4] HPLC, particularly with a UV detector, is often more sensitive to organic, UV-active impurities.[1] The Journal of Medicinal Chemistry requires purity of >95% for all tested compounds, and established methods like HPLC or absolute qNMR are the standard for this determination.[6] Always use an orthogonal method like HPLC to confirm the purity of compounds that appear clean by NMR.

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique driven by the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[17][18][19] The ideal solvent will dissolve the target compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures.[14][17]

Workflow for Developing a Recrystallization Protocol

Caption: Workflow for Recrystallization Protocol Development.

Protocol: Recrystallization Solvent Screening

This protocol should be performed on a small scale (10-20 mg) to identify a suitable solvent system before committing a large amount of material.

Step Action Rationale & Expert Insight
1 Place ~15 mg of crude product into a small test tube.Starting with a small amount minimizes material loss during optimization.
2 Add a potential solvent (e.g., isopropanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition.Goal: Find a solvent where the compound is poorly soluble at room temperature. If it dissolves easily, the solvent is "too good," and recovery will be low.[17]
3 If the solid does not dissolve in ~0.5 mL of cold solvent, heat the mixture gently (e.g., in a hot water bath) while adding more solvent dropwise until the solid fully dissolves.Goal: The compound should be highly soluble in the hot solvent. Use the minimum amount of boiling (or near-boiling) solvent to create a saturated solution; using too much will drastically reduce your yield.[13]
4 Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities in the crystal lattice.[17]
5 Observe the result.Ideal Outcome: A large crop of crystals forms upon cooling. Poor Outcomes: No crystals form (compound is too soluble), or the compound "oils out" (see troubleshooting).
6 Repeat with different solvents or solvent mixtures (e.g., Ethanol/Water, Hexane/Ethyl Acetate) to find the optimal system.A mixed solvent system is often required. Dissolve the compound in a minimum of the "good" solvent (hot), then add the "bad" (anti-solvent) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool.[18]
Troubleshooting Common Recrystallization Issues
Problem Probable Cause Solution
"Oiling Out" (Product separates as a liquid)The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of additional hot solvent to reduce saturation. If the problem persists, choose a lower-boiling point solvent.
No Crystals Form Upon Cooling The compound is too soluble, or the solution is not saturated enough. Too much solvent was used.1. Scratch: Scratch the inside of the flask with a glass rod to create nucleation sites.[17] 2. Seed: Add a tiny crystal of pure product ("seed crystal"). 3. Concentrate: Gently evaporate some solvent and allow it to cool again.
Very Low Recovery/Yield Too much solvent was used; compound has significant solubility in cold solvent; crystals were washed with room-temperature solvent.Use the absolute minimum amount of hot solvent for dissolution.[13] Ensure the filtration and washing steps are done with ice-cold solvent to minimize re-dissolving the product.[13][17]
Colored Impurities Remain in Crystals Impurities are co-crystallizing with the product.If the impurities are highly colored and polar, you can add a small amount of activated charcoal to the hot solution before filtration. Caution: Charcoal will also adsorb some of your product, reducing yield.[14]

Troubleshooting Guide 2: Flash Column Chromatography

Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent). For Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, a moderately polar compound, normal-phase chromatography on silica gel is the standard approach.

Protocol: Step-by-Step Flash Column Chromatography
  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product a Retention Factor (Rf) of 0.25 - 0.35 .

    • Impurities should be well-separated, with some having a higher Rf (less polar) and others a lower Rf (more polar).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[16] A poorly packed column with cracks or channels will lead to poor separation.[20][21]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of mobile phase (or a slightly more polar solvent like dichloromethane if necessary) and carefully pipette it onto the top of the silica bed.[16]

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a strong solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column.[16] This method often provides sharper bands and better separation.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing polarity if a gradient is needed.

    • Collect fractions and monitor them by TLC to determine which contain the pure product.[16]

  • Combine and Concentrate:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Recommended Starting Conditions for Chromatography
Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase separation of moderately polar organic molecules.
Mobile Phase (Eluent) Hexanes / Ethyl Acetate (EtOAc)Start with a low polarity mixture (e.g., 9:1 Hex/EtOAc) and increase the proportion of EtOAc based on TLC results. This system provides a good polarity range.
Alternative Mobile Phase Dichloromethane (DCM) / Methanol (MeOH)Use for more polar compounds that do not move in Hex/EtOAc. Caution: Use no more than 5-10% MeOH, as higher concentrations can dissolve the silica gel.[21]
Loading Method Dry LoadingGenerally preferred as it prevents issues from using a strong solvent for dissolution, leading to sharper bands and better resolution.[15][16]
Troubleshooting Common Flash Chromatography Issues
Problem Probable Cause Solution
Poor Separation / Overlapping Peaks Incorrect solvent system; column overloaded with sample; column packed improperly.Re-optimize the mobile phase with TLC to achieve better spot separation. Reduce the amount of crude material loaded (a common rule of thumb is 1g of sample per 20-40g of silica). Repack the column carefully.[20]
Compound Won't Elute from Column Mobile phase is not polar enough; compound is unstable on silica.Increase the polarity of the mobile phase. If the compound is acid-sensitive, it may be decomposing on the acidic silica gel.[15][21] Pre-treat the silica by flushing with a solvent containing 1% triethylamine, or switch to a different stationary phase like alumina.
Compound Elutes in the Solvent Front Mobile phase is too polar.Re-run the column with a significantly less polar mobile phase. Always check the first few fractions, as the product may have eluted undetected.[15]
Cracked or Dry Column Bed Solvent level dropped below the top of the silica bed.This is a critical error that ruins separation.[21] The column must be repacked. Always ensure the silica bed is covered with solvent.

Advanced Purity Assessment & Troubleshooting

When standard methods fail or a definitive purity value is required, more advanced analysis is necessary.

Quantitative NMR (qNMR) for Absolute Purity

For drug development applications, confirming purity with an orthogonal method is often required. qNMR provides an exact purity value (e.g., 98.7% w/w) by comparing the integral of a product's proton signal to that of a known mass of a certified internal standard.[8] It is non-destructive and highly accurate, serving as an excellent alternative or confirmation to HPLC purity analysis.[5][6]

Troubleshooting Workflow for Failed Purity Analysis

If a purified sample fails to meet the >95% purity threshold by HPLC, a systematic approach is needed to identify and remove the offending impurity.

Caption: Decision tree for identifying and removing impurities.

References

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Several Problems of Flash Column Chromatography. (2025). Hawach. Retrieved from [Link]

  • Process for the purification of pyrazoles. (2011). Google Patents. DE102009060150A1.
  • Recrystallization. (n.d.). Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry, 57(22), 9220–9221. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2023). ResearchGate. Retrieved from [Link]

  • Why do we use NMR spectroscopy in purity analysis? (2023). Quora. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017). Retrieved from [Link]

  • Method for purifying pyrazoles. (2011). Google Patents. WO2011076194A1.
  • Chromatography Troubleshooting. (2019). YouTube. Retrieved from [Link]

  • Rookie Mistakes: Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Pyrazole-3-Carboxylic Acid 98.0%(HPLC). (n.d.). PureSynth. Retrieved from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate. Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). IJCPA. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. Retrieved from [Link]

  • Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Nuclear Medicine & Radiation Therapy, 5(250). Retrieved from [Link]

  • 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Technical Support Center: Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the foundational knowledge and practical methodologies required to anticipate, identify, and characterize its degradation pathways.

Introduction: Why Degradation Pathways Matter

Understanding the degradation profile of an active pharmaceutical ingredient (API) or a key intermediate like Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is a cornerstone of drug development and chemical research.[1][2] Forced degradation studies are intentionally designed to accelerate the chemical and physical breakdown of a molecule under conditions more severe than standard stability testing.[1][3] The insights gained are critical for several reasons:

  • Stability-Indicating Method Development: It helps in developing and validating analytical methods that can accurately separate the intact molecule from its degradation products.[2][3]

  • Formulation and Storage: Knowledge of degradation pathways informs the development of stable formulations and the definition of appropriate storage conditions.[1][2]

  • Safety and Efficacy: Identifying potential degradants is crucial, as they could be inactive or, in some cases, possess undesirable toxicological properties.

  • Regulatory Compliance: Regulatory bodies like the FDA and ICH mandate forced degradation studies as part of the drug approval process.[1]

This guide will walk you through the most common degradation scenarios for this pyrazole derivative, drawing parallels from related chemical structures to provide a predictive framework.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this molecule under hydrolytic stress (acidic and basic conditions)?

Answer: The most susceptible functional group to hydrolysis in Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is the methyl ester.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., 0.1N HCl) and heat, the ester will likely hydrolyze to its corresponding carboxylic acid, 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid . The pyrazole ring itself is generally stable under these conditions, but prolonged exposure to harsh acidic conditions could potentially lead to further, more complex degradation.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., 0.1N NaOH), the ester will undergo rapid saponification to form the carboxylate salt of the aforementioned carboxylic acid. This reaction is typically much faster than acid-catalyzed hydrolysis. The pyrazole core is generally robust to basic conditions.

The primary product to monitor in both cases is the carboxylic acid derivative.

Q2: My HPLC analysis shows a new, significant peak after exposing my sample to laboratory light. What could be happening?

Answer: Phenylpyrazole derivatives are often susceptible to photodegradation.[4][5][6] The energy from UV or even high-intensity visible light can induce photochemical reactions. While the exact pathway for your specific molecule needs experimental confirmation, we can infer likely pathways from similar compounds like the insecticide Fipronil.[4][5][6]

Potential photodegradation pathways include:

  • Pyrazole Ring Cleavage: This is a known degradation pathway for some phenylpyrazole pesticides, leading to a variety of smaller, more polar fragments.[4][5]

  • Oxidative Reactions: Light can catalyze oxidation, potentially leading to hydroxylation on the phenyl ring or modification of the pyrazole ring.

  • Rearrangements and Isomerization: Photochemical energy can sometimes induce complex molecular rearrangements.

Troubleshooting Steps:

  • Confirm the identity of the new peak using LC-MS to obtain its mass.

  • Conduct a controlled photostability study (as outlined in ICH Q1B) to systematically evaluate the impact of light.[1]

  • Compare the degradation profile with samples stressed under oxidative and thermal conditions to see if there is any overlap in the degradant profile.

Q3: What degradation products should I anticipate from oxidative stress?

Answer: Oxidative degradation, typically simulated using hydrogen peroxide (H₂O₂), can target several sites on the molecule.[2]

  • N-Oxide Formation: The nitrogen atoms in the pyrazole ring can be oxidized to form N-oxides.

  • Ring Hydroxylation: The pyrazole ring can be oxidized to form hydroxylated derivatives, such as 4-hydroxypyrazole, a known metabolite of pyrazole itself in biological systems.[7][8]

  • Phenyl Ring Hydroxylation: The phenyl ring can be hydroxylated, typically at the ortho or para positions relative to the pyrazole ring substituent.

  • Oxidative Cleavage: In very harsh oxidative conditions, cleavage of the pyrazole or cyclopropyl ring could occur, though this is less common than hydroxylation.

The formation of 4-hydroxy-5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate or various phenyl-hydroxylated isomers are plausible primary oxidative degradants.

Troubleshooting Guide

Scenario 1: I am not observing any degradation under my chosen stress conditions.

This can happen if the molecule is particularly stable or the stress conditions are too mild.

  • Expert Insight: The goal of a forced degradation study is to achieve appropriate degradation, typically in the range of 5-20%.[2] No degradation provides limited information for validating the stability-indicating nature of your analytical method.

  • Recommended Actions:

    • Increase Stressor Concentration: If using 0.1N HCl/NaOH, consider increasing the concentration or using a stronger acid/base.[2]

    • Increase Temperature: If running the experiment at 60°C, try increasing it, but be mindful not to use conditions so harsh that they produce irrelevant "secondary" degradation products.

    • Extend Exposure Time: Double the duration of the stress test and re-analyze.

    • For Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 30%) or add a metal catalyst if scientifically justified.

Scenario 2: My chromatogram is showing multiple small peaks, and the mass balance is poor.

This suggests extensive or "secondary" degradation, where the initial degradation products are themselves breaking down.

  • Expert Insight: Overly harsh conditions can lead to a degradation profile that is not representative of what might occur under normal storage or handling. The degradation pathway becomes convoluted and difficult to interpret.

  • Recommended Actions:

    • Reduce Stress Severity: Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor.

    • Time-Course Study: Take samples at multiple time points (e.g., 2, 4, 8, 24 hours) to observe the formation and subsequent degradation of the primary products. This helps in identifying the initial, most relevant degradants.

    • Check Analytical Method: Ensure your analytical method is capable of detecting all degradants. Some may not have a chromophore and might be missed by UV detection. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel.

Predicted Degradation Pathways and Summary

The following diagram illustrates the primary predicted degradation pathways based on the chemical nature of the molecule and data from related pyrazole compounds.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent Methyl 5-cyclopropyl-1-phenyl- 1H-pyrazole-4-carboxylate HydrolysisProduct 5-Cyclopropyl-1-phenyl- 1H-pyrazole-4-carboxylic Acid Parent->HydrolysisProduct Acid (H+) or Base (OH-) OxidationProduct1 Hydroxylated Phenyl Ring Isomers Parent->OxidationProduct1 H₂O₂ OxidationProduct2 Hydroxylated Pyrazole Ring (e.g., 4-OH derivative) Parent->OxidationProduct2 H₂O₂ PhotoProduct1 Ring Cleavage Products Parent->PhotoProduct1 UV/Vis Light (hν) PhotoProduct2 Photorearrangement Products Parent->PhotoProduct2 UV/Vis Light (hν)

Caption: Predicted degradation pathways for Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate.

Summary of Potential Degradation Products

The table below summarizes the expected outcomes from a forced degradation study. Percent degradation is hypothetical and serves as a target for method validation.

Stress ConditionStressor ExamplePredicted Primary Degradation Product(s)Target Degradation
Acid Hydrolysis 0.1 M HCl at 80°C5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid5-15%
Base Hydrolysis 0.1 M NaOH at 60°C5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid (as salt)10-20%
Oxidation 10% H₂O₂ at RTHydroxylated derivatives (phenyl or pyrazole ring)10-20%
Photolysis UV light (e.g., 254 nm)Ring cleavage products, photo-isomers5-15%
Thermal 105°C (solid state)Potential decarboxylation or ring cleavage< 5% (often stable)

Experimental Protocols

Protocol: Forced Degradation Study Workflow

This protocol outlines a general workflow for conducting a forced degradation study. It must be adapted based on the specific stability of the compound and the capabilities of the analytical instrumentation.

Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization Prep Prepare stock solution of Parent Compound in suitable solvent (e.g., ACN:H₂O) StressSamples Aliquot stock into separate vials for each stress condition Prep->StressSamples Acid Add 0.1N HCl, heat (e.g., 80°C) StressSamples->Acid Base Add 0.1N NaOH, heat (e.g., 60°C) StressSamples->Base Oxid Add 10% H₂O₂, keep at RT StressSamples->Oxid Photo Expose to UV light StressSamples->Photo Thermal Heat solid sample (e.g., 105°C) StressSamples->Thermal Control Prepare unstressed control and blank samples Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to working concentration Oxid->Dilute Photo->Dilute Thermal->Dilute Neutralize->Dilute HPLC Analyze by validated stability- indicating HPLC-UV method Dilute->HPLC LCMS Characterize degradants using LC-MS/MS HPLC->LCMS

Caption: General experimental workflow for a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh and dissolve Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Stress Conditions (execute in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N HCl (final concentration 0.1N HCl). Heat at 80°C for 8 hours. Cool, then neutralize with an equivalent amount of 0.2N NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N NaOH (final concentration 0.1N NaOH). Keep at 60°C for 4 hours. Cool, then neutralize with an equivalent amount of 0.2N HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 20% H₂O₂ (final concentration 10%). Store in the dark at room temperature for 24 hours.

    • Photolytic Degradation: Place 1 mL of stock solution in a quartz cuvette or a transparent vial. Expose to a photostability chamber with a light source capable of emitting UV and visible light (ICH Q1B conditions). Keep a control sample wrapped in aluminum foil at the same temperature.

    • Thermal Degradation: Place a few milligrams of the solid compound in a glass vial and store it in an oven at 105°C for 48 hours. After exposure, cool and dissolve in the solvent to the target concentration.

  • Sample Analysis:

    • After the specified stress period, dilute all samples (including the unstressed control) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Inject onto a stability-indicating HPLC-UV system.

    • Analyze the resulting chromatograms for new peaks, loss of the parent peak, and peak purity.

    • Calculate the percentage of degradation.

    • For identification, analyze the stressed samples using a validated LC-MS method to obtain the mass-to-charge ratio (m/z) of the degradation products.

References

  • Elucidation of fipronil photodegradation pathways. (n.d.). PubMed.
  • Thermal Degradation Analysis of Dichlorobenzenesulphonate Pyrazole Compounds: A Technical Guide. (2025). BenchChem.
  • Hainzl, D., & Casida, J. E. (1996). Elucidation of Fipronil Photodegradation Pathways. Journal of Agricultural and Food Chemistry, 44(7), 1709–1717. ACS Publications.
  • Hirashima, S., Amimoto, T., Iwamoto, Y., & Takeda, K. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research, 31(40), 53447–53457. PubMed.
  • Hirashima, S., Amimoto, T., Iwamoto, Y., & Takeda, K. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research, 31(40), 53447–53457. PubMed Central.
  • Leo, M. A., & Lieber, C. S. (1985). Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. PubMed.
  • Leo, M. A., Lowe, N., & Lieber, C. S. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed.
  • Hirashima, S., Amimoto, T., Iwamoto, Y., & Takeda, K. (2023). Photodegradation of the insecticide fipronil in aquatic environments: photo-dechlorination processes and products. QxMD.
  • Sinditskii, V. P., Smirnov, S. P., & Egorshev, V. Y. (2020). Thermal Decomposition of Nitropyrazoles. ResearchGate.
  • Zhang, J., Zhang, J., & Wang, G. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Materials Chemistry and Physics, 278, 125607. Beijing Institute of Technology.
  • Kurt, A., & Koca, M. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Acta Chimica Slovenica, 69(2), 466–477. PubMed.
  • K. Uhl, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Singh, S., & Junwal, M. (2016). Forced degradation studies. MedCrave online.
  • Anjali, T., & Nuwad, J. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.

Sources

Technical Support Center: Characterization of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers to frequently asked questions, detailed troubleshooting advice for common experimental issues, and validated protocols to navigate the complexities of pyrazole analysis.

Introduction: The Challenge of the Pyrazole Scaffold

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Their prevalence is due to their unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility.[4][5][6] However, the very features that make pyrazoles so valuable also present significant characterization challenges. Annular tautomerism, the formation of regioisomers during synthesis, and complex spectroscopic behavior can often lead to ambiguous or misleading data.[7][8][9] This guide provides a systematic, expert-led approach to overcoming these hurdles.

Section 1: NMR Spectroscopy - The Tautomerism Problem

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of pyrazole derivatives. However, the phenomenon of annular tautomerism, a rapid proton exchange between the N1 and N2 positions, is a frequent source of confusion.

Frequently Asked Questions (FAQs)

Q1: Why are the signals for the C3 and C5 positions in my ¹³C NMR spectrum broad or appearing as a single averaged signal?

This is a classic sign of annular tautomerism occurring at a rate that is fast on the NMR timescale.[10] The rapid exchange between the two tautomeric forms means the spectrometer detects an average of the C3 and C5 environments. Instead of two sharp signals for the distinct C3 and C5 carbons of a single tautomer, you observe either a single, time-averaged signal or two very broad signals that may be difficult to distinguish from the baseline.[7][11]

Q2: The N-H proton signal in my ¹H NMR spectrum is very broad and I can't integrate it reliably. Where is it?

The broadening of the N-H proton signal is also a direct consequence of chemical exchange.[10] This exchange can occur between pyrazole molecules or with trace amounts of water or other protic impurities in the NMR solvent. This rapid exchange broadens the signal, sometimes to the point where it becomes indistinguishable from the baseline. In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will exchange with deuterium, rendering it completely invisible in the ¹H NMR spectrum.[10]

Q3: How can I definitively determine the major tautomer of my N-unsubstituted pyrazole in solution?

While room temperature NMR in common solvents like CDCl₃ or DMSO-d₆ often shows an averaged structure, you can manipulate the experimental conditions to slow the proton exchange and resolve the individual tautomers.[7][12]

  • Low-Temperature NMR: Decreasing the temperature of the experiment is the most effective way to slow the rate of proton exchange.[10] As the exchange rate decreases, you can reach a point where it becomes slow on the NMR timescale, allowing the distinct signals for each tautomer to be observed.[13]

  • Solvent Effects: The choice of solvent has a profound impact on the tautomeric equilibrium. Aprotic, non-polar solvents can help slow the exchange, whereas protic solvents or those that are strong hydrogen bond acceptors (like DMSO-d₆) can accelerate it.[7][10]

  • 2D NMR Spectroscopy: If signals can be resolved, 2D NMR techniques are invaluable. Heteronuclear Multiple Bond Correlation (HMBC) experiments can show long-range (2-3 bond) correlations between protons and carbons, helping to unambiguously assign the C3 and C5 positions based on correlations to known protons (e.g., H4).[10]

Troubleshooting Guide: Resolving Tautomeric Ambiguity

Problem: The room-temperature ¹H and ¹³C NMR spectra of your 3(5)-substituted pyrazole show broad, averaged signals for the C3/C5 positions, making unambiguous structural assignment impossible.

Workflow: Low-Temperature NMR Experiment

  • Initial Assessment: Acquire standard ¹H and ¹³C NMR spectra at room temperature (e.g., 25 °C) in a suitable deuterated solvent (CDCl₃ is a good starting point). Confirm that the signals for C3 and C5 are indeed averaged or severely broadened.[7]

  • Sample Preparation: Ensure your sample is sufficiently concentrated and that the NMR solvent is as dry as possible to minimize exchange with water.[10]

  • Instrument Setup:

    • Select a starting low temperature, for example, 0 °C. Allow the instrument's temperature control unit to equilibrate for at least 10-15 minutes.

    • Re-shim the probe at the new temperature, as temperature changes will affect magnetic field homogeneity.

  • Incremental Cooling & Acquisition:

    • Acquire a ¹³C NMR spectrum at the current temperature.

    • Analyze the spectrum. Are the signals for C3 and C5 beginning to sharpen or resolve into two distinct peaks?

    • If not, decrease the temperature by another 10-20 °C (e.g., to -20 °C, then -40 °C).

    • Repeat the equilibration, shimming, and acquisition process at each new temperature.

  • Data Analysis: Once you observe two distinct sets of signals for the pyrazole ring, you have reached the slow-exchange regime. Integrate the signals in the ¹H spectrum to determine the ratio of the two tautomers at that temperature. Use 2D NMR (HSQC, HMBC) at this temperature to assign all proton and carbon signals for each tautomer.

Logical Workflow for Tautomer Analysis

G start Acquire RT ¹H & ¹³C NMR check_signals Are C3/C5 signals sharp and distinct? start->check_signals avg_signals Broad or averaged signals observed. Indicates rapid tautomerism. check_signals->avg_signals No assign_2d Perform 2D NMR (HMBC, NOESY) for full assignment. check_signals->assign_2d Yes slow_exchange Perform Low-Temperature NMR avg_signals->slow_exchange analyze_low_temp Analyze spectra at decreasing temperatures slow_exchange->analyze_low_temp check_resolved Are tautomer signals resolved? analyze_low_temp->check_resolved no_change Exchange still too fast. Consider solid-state NMR. check_resolved->no_change No resolved Signals resolved! check_resolved->resolved Yes resolved->assign_2d quantify Integrate signals to determine tautomer ratio. resolved->quantify

Caption: Decision workflow for NMR analysis of pyrazole tautomerism.

Section 2: Synthesis & Chromatography - The Isomer Challenge

The classic Knorr synthesis of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, frequently yields a mixture of regioisomers if the dicarbonyl is unsymmetrical.[14][15] Separating and identifying these isomers is a critical challenge.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating pyrazole regioisomers?

Regioisomers often have very similar physical and chemical properties, particularly polarity. This results in very close retention factors (Rf) on TLC and co-elution during column chromatography, making separation difficult.[9][16]

Q2: How can I reliably distinguish between two synthesized regioisomers?

While mass spectrometry confirms the molecular weight, it often cannot distinguish between regioisomers. The definitive method is 2D NMR spectroscopy.[17]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. A cross-peak between the protons of a substituent (e.g., an N-methyl group) and a specific proton on an adjacent ring can unambiguously identify which nitrogen the substituent is attached to.[18]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals 2- and 3-bond correlations between protons and carbons. For example, observing a correlation from the N-H proton to both C3 and C5 can help identify these carbons.[10]

Q3: My pyrazole isomers are co-eluting on a standard silica gel column. What should I do?

This is a common problem that requires systematic optimization.

  • Optimize the Mobile Phase: The first step is to screen a variety of solvent systems with different polarities and selectivities using TLC. Try switching from a standard ethyl acetate/hexane system to one incorporating dichloromethane, ether, or a small amount of methanol or acetone to alter the interactions with the silica surface. Running a shallower solvent gradient during the column separation can also improve resolution.[16]

  • Change the Stationary Phase: If mobile phase optimization fails, consider a different stationary phase. Alumina (basic or neutral) or reverse-phase (C18) silica can offer different selectivities that may resolve your isomers.

Troubleshooting Guide: Separating Regioisomer Mixtures

Problem: A Knorr pyrazole synthesis has produced a mixture of two regioisomers that are inseparable by standard silica gel chromatography (e.g., 20% Ethyl Acetate in Hexane).

Workflow: Systematic Chromatography Optimization

  • TLC Screening (Mandatory First Step):

    • Spot the isomer mixture on multiple TLC plates.

    • Develop each plate in a different solvent system, systematically varying polarity and solvent type. The goal is to maximize the difference in Rf values (ΔRf) between the two spots.

    • Document the results in a table.

  • Column Chromatography:

    • Select the solvent system that provided the best separation on TLC.

    • Use an isocratic (single solvent mixture) elution with a polarity slightly lower than that which gave an Rf of ~0.3 for the lower spot on TLC. A gradient elution that slowly increases polarity can also be effective.

    • Ensure proper column packing and sample loading (dry loading is often preferred for difficult separations).

    • Collect small fractions and monitor them by TLC to identify the separated isomers.[16]

Data Presentation: Example TLC Solvent Screening

Eluent System (v/v)Rf (Isomer 1)Rf (Isomer 2)ΔRfComments
20% EtOAc/Hexane0.450.420.03Poor separation
50% DCM/Hexane0.300.250.05Moderate separation
5% Acetone/DCM0.500.350.15Good separation
2% MeOH/DCM0.600.580.02Poor separation, streaking

Workflow for Isomer Separation and Identification

G synthesis Pyrazole Synthesis (e.g., Knorr) mixture Mixture of Regioisomers Obtained synthesis->mixture tlc Systematic TLC Screening (Vary Solvents & Polarity) mixture->tlc check_tlc Adequate ΔRf achieved? tlc->check_tlc column Optimized Flash Column Chromatography check_tlc->column Yes fail Separation Failed. Consider alternative stationary phase or preparative HPLC. check_tlc->fail No fractions Collect & Analyze Fractions column->fractions pure_iso1 Pure Isomer 1 fractions->pure_iso1 pure_iso2 Pure Isomer 2 fractions->pure_iso2 nmr_id Structural ID via 2D NMR (NOESY, HMBC) pure_iso1->nmr_id pure_iso2->nmr_id

Caption: Workflow for the separation and identification of pyrazole regioisomers.

Section 3: Mass Spectrometry - Confirming the Skeleton

Mass spectrometry (MS) is essential for confirming the molecular weight of a synthesized pyrazole. Understanding its fragmentation patterns can provide additional structural confirmation.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns for a pyrazole ring under electron impact (EI) ionization?

While highly dependent on the substituents, some general fragmentation patterns are observed. These often involve cleavage of the pyrazole ring itself or the loss of substituents. The molecular ion peak (M+) is typically strong due to the aromatic nature of the ring. Common fragmentation pathways can include the loss of radicals from substituents or complex ring rearrangements.[19][20]

Q2: Can mass spectrometry be used to differentiate between regioisomers?

Sometimes, but not always reliably. Regioisomers can occasionally exhibit different fragmentation patterns or different relative abundances of fragment ions. However, these differences may be subtle. MS is best used to confirm the mass of the isolated isomers after separation, with NMR being the definitive tool for structural assignment.[19]

Troubleshooting Diagram: Interpreting a Mass Spectrum

G start Obtain Mass Spectrum find_m Identify Molecular Ion (M+) Peak. Does it match expected MW? start->find_m m_ok Molecular Weight Confirmed. find_m->m_ok Yes m_bad MW Mismatch. Check for impurities, unexpected reactions, or isotope patterns. find_m->m_bad No analyze_frag Analyze Major Fragment Ions m_ok->analyze_frag propose Propose Fragmentation Pathways (e.g., loss of NO₂, CH₃, ring cleavage) analyze_frag->propose compare Compare pattern to known pyrazole fragmentation literature. propose->compare confirm Structure Supported compare->confirm

Caption: A logical guide to interpreting a pyrazole mass spectrum.

Section 4: Solid-State Characterization - Polymorphism and Crystal Structure

The characterization of pyrazoles in the solid state is crucial, as properties like solubility and stability are dictated by the crystal packing and intermolecular interactions.

Frequently Asked Questions (FAQs)

Q1: What are the common hydrogen-bonding motifs found in solid N-unsubstituted pyrazoles?

Due to the presence of both a hydrogen-bond donor (pyrrole-like N-H) and acceptor (pyridine-like N), pyrazoles self-assemble into various supramolecular structures. Common motifs include cyclic dimers, trimers, tetramers, and linear chains known as catemers.[7][21] The specific motif adopted depends on the steric and electronic nature of the substituents on the pyrazole ring.[21]

Q2: When is single-crystal X-ray crystallography absolutely necessary?

X-ray crystallography provides the only unambiguous determination of a molecule's structure in the solid state. It is essential for:

  • Confirming Regiochemistry: It can definitively distinguish between regioisomers when NMR data is ambiguous.[22]

  • Identifying the Tautomeric Form: It provides a snapshot of the dominant (often single) tautomer present in the crystal lattice.[13][23]

  • Studying Polymorphism: It can identify different crystalline forms (polymorphs) of the same compound, which can have different physical properties.

  • Analyzing Intermolecular Interactions: It reveals the precise nature of the hydrogen-bonding network.[21]

References

  • BenchChem Technical Support Team. (2025). Column chromatography conditions for separating pyrazole isomers. Benchchem.
  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.
  • Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 28. Available from: [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available from: [Link]

  • Faria, J. V., et al. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 18-32. Available from: [Link]

  • Shaaban, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(45), 30523–30535. Available from: [Link]

  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
  • Rouzi, K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. Available from: [Link]

  • Shapi, O., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(23), 7334. Available from: [Link]

  • UAB Divulga. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available from: [Link]

  • Shaikh, S. K., & Ahmad, M. R. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences, 2(3). Available from: [Link]

  • Bohrium. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. Available from: [Link]

  • ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available from: [Link]

  • Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 28. Available from: [Link]

  • Tan, C. E., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 14(12), 24103–24114. Available from: [Link]

  • Saad, E. F., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available from: [Link]

  • Sieler, J., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2755. Available from: [Link]

  • ResearchGate. (n.d.). Gas Chromatograph of Pyrazole Isomer Mixture. ResearchGate. Available from: [Link]

  • BenchChem. (n.d.). Strategies to avoid unwanted isomer formation in pyrazole synthesis. Benchchem.
  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass spectrometric investigation of some pyronylpyrazole derivatives. Spectroscopy Letters, 26(2), 261-270. Available from: [Link]

  • Gryl, M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5433. Available from: [Link]

  • Faure, R., et al. (1988). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry, 26(8), 707-710. Available from: [Link]

  • Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences, 23(18), 10515. Available from: [Link]

  • Al-Issa, F. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4983. Available from: [Link]

  • Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 28. Available from: [Link]

  • Martin, A., et al. (2020). The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. Chemistry – A European Journal, 26(68), 15857-15870. Available from: [Link]

  • Elguero, J., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (4), 689-694. Available from: [Link]

  • Gomaa, A. M., & Ali, A. A. (2020). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 25(16), 3660. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. Available from: [Link]

  • Faure, R., et al. (1988). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 26(8), 707-710. Available from: [Link]

  • Savaliya, D. K. (2024). Design, synthesis, and bioevaluation of substituted pyrazoles. World Journal of Advanced Research and Reviews, 21(2), 1640-1647. Available from: [Link]

  • Silva, A. M. S., et al. (2011). Synthesis of Chromone-Related Pyrazole Compounds. Current Organic Chemistry, 15(22), 3946–3971. Available from: [Link]

  • Akhtar, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(21), 7536. Available from: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l. ResearchGate. Available from: [Link]

  • Scribd. (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based. Scribd. Available from: [Link]

  • Karam, N. H., et al. (2019). Synthesis and Characterization of Some New Pyrazole Derivatives. Journal of Global Pharma Technology, 11(2), 14-21. Available from: [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 691-699. Available from: [Link]

  • BenchChem. (n.d.). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions. Benchchem.
  • Alam, M. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Bioactive Compounds, 16(7), 932-957. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • ResearchGate. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. Available from: [Link]

Sources

"avoiding regioisomer formation in pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Pyrazoles are a cornerstone of modern drug discovery, but their synthesis, particularly from unsymmetrical 1,3-dicarbonyl precursors, is often plagued by the formation of difficult-to-separate regioisomeric mixtures.

This document provides in-depth, field-proven insights and troubleshooting protocols to help you gain control over your reaction outcomes. We will explore the mechanistic basis of regioselectivity and offer practical, evidence-based solutions to common experimental problems.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing regioisomer formation in the classical Knorr pyrazole synthesis and related methods.

Q1: What are the primary factors controlling regioselectivity in the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine?

The reaction of an unsymmetrical 1,3-dicarbonyl compound (R¹-CO-CH₂-CO-R²) with a substituted hydrazine (R³-NHNH₂) can yield two possible regioisomeric pyrazoles. The outcome is a delicate balance of several factors:

  • Electronic Effects: The initial and rate-determining step is typically the nucleophilic attack of the terminal, more nucleophilic -NH₂ group of the hydrazine onto one of the two carbonyl carbons.[1] The reaction kinetically favors attack at the more electrophilic (electron-deficient) carbonyl carbon. For instance, a carbonyl adjacent to an electron-withdrawing group like a trifluoromethyl (CF₃) group is significantly more reactive than one adjacent to an alkyl group.[1]

  • Steric Hindrance: Bulky substituents (R¹ or R²) near a carbonyl group can sterically impede the approach of the hydrazine nucleophile, directing the attack towards the less hindered carbonyl.

  • Reaction Conditions (pH, Solvent, Temperature): These parameters can dramatically shift the isomeric ratio. The reaction mechanism can be influenced by pH, and different solvents can selectively solvate intermediates or even participate in the reaction, altering the relative energy barriers of the competing pathways.[2] As will be discussed in the troubleshooting section, solvent choice is a powerful tool for controlling regioselectivity.[3]

The interplay between these factors determines the final product ratio. Under neutral or standard conditions (e.g., ethanol at reflux), the energy difference between the two pathways can be small, often resulting in poor selectivity.[1]

G cluster_start Starting Materials cluster_pathways Mechanistic Crossroads cluster_products Regioisomeric Products SMs Unsymmetrical 1,3-Diketone (R1 ≠ R2) + R3-NHNH2 P1 Pathway A: Attack at Carbonyl 1 (C1) SMs->P1 Favored by: - High electrophilicity at C1 - Low steric hindrance at C1 P2 Pathway B: Attack at Carbonyl 2 (C2) SMs->P2 Favored by: - High electrophilicity at C2 - Low steric hindrance at C2 Prod1 Regioisomer 1 P1->Prod1 Cyclization & Dehydration Prod2 Regioisomer 2 P2->Prod2 Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis.

Troubleshooting Guide: Regioisomer Formation

This section is for researchers actively facing challenges in controlling or separating regioisomers.

Q2: My reaction with an unsymmetrical 1,3-diketone in ethanol yields a nearly 1:1 mixture of regioisomers. How can I improve selectivity for the desired product?

This is a classic problem. A 1:1 ratio suggests that under your current conditions (likely thermal), the activation energies for attacking either carbonyl are nearly identical. To improve selectivity, you must modify the conditions to favor one pathway over the other.

Cause Analysis: Standard protic solvents like ethanol at elevated temperatures often provide enough energy to overcome the subtle electronic and steric differences between the two carbonyls, leading to what is effectively a thermodynamic mixture of products.

Solution 1: Strategic Solvent Modification (Kinetic Control)

Recent studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically enhance regioselectivity.[3]

  • Mechanism of Action: These highly acidic, non-nucleophilic solvents can preferentially form a stable hemiketal intermediate with the more electrophilic carbonyl group of the diketone. This reversible protection deactivates the more reactive carbonyl, forcing the hydrazine to attack the less reactive, but now more available, carbonyl center. This leads to the kinetic product with high selectivity.

  • Recommendation: Replace ethanol with TFE or HFIP and run the reaction at room temperature. HFIP is generally more effective due to its higher acidity. This method is particularly potent for reactions involving highly electron-deficient diketones (e.g., those with CF₃ groups).

Solution 2: Re-evaluate Reaction Temperature

  • Recommendation: Attempt the reaction at a lower temperature (e.g., 0 °C or room temperature) instead of reflux. Lowering the thermal energy can amplify the small differences in activation energy between the two competing pathways, favoring the kinetically preferred product.

The table below summarizes the powerful effect of solvent choice on a representative reaction between a fluorinated diketone and methylhydrazine.

1,3-Diketone SubstrateHydrazineSolventTemp.Product Ratio (Desired : Undesired)Reference
Ethyl 4,4,4-trifluoro-1-(2-furyl)-1,3-dioxobutanoateMethylhydrazineEtOHRT1 : 1.1[3]
Ethyl 4,4,4-trifluoro-1-(2-furyl)-1,3-dioxobutanoateMethylhydrazineTFERT12 : 1[3]
Ethyl 4,4,4-trifluoro-1-(2-furyl)-1,3-dioxobutanoateMethylhydrazineHFIPRT>99 : 1[3]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazine HClEtOHRTEquimolar mixture[1]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazine HClDMAcRT98 : 2[1]

Data Presentation: Effect of Solvent on Regioselectivity.

Q3: I have already produced a mixed batch of regioisomers and they are co-eluting during column chromatography. What can I do?

Separating regioisomers with very similar structures and polarities is a significant purification challenge.

Recommendation 1: Orthogonal Chromatography Techniques

  • If standard silica gel chromatography fails, consider alternative stationary phases. Reverse-phase chromatography (C18) can sometimes provide better separation based on subtle differences in hydrophobicity.

  • Supercritical fluid chromatography (SFC) is another powerful tool for separating closely related isomers.

Recommendation 2: Derivatization for Separation

  • If the pyrazole contains a reactive handle (e.g., a free N-H), you can derivatize the mixture. For example, reacting the mixture with a bulky protecting group (like Boc anhydride) or an acylating agent may introduce a significant structural difference between the two isomers, altering their physical properties (e.g., polarity, crystal packing) enough to allow for separation by chromatography or crystallization. The protecting group can then be removed post-separation.

Recommendation 3: Preparative HPLC

  • For high-value materials, preparative High-Performance Liquid Chromatography (HPLC) often has the resolving power to separate isomers that are inseparable by standard column chromatography.

G cluster_reaction Reaction Optimization cluster_purification Purification Strategy Start Poor Regioisomeric Ratio Obtained Solvent Change Solvent (e.g., EtOH -> HFIP) Start->Solvent Optimize Kinetics Chrom Try Orthogonal Chromatography (RP-HPLC, SFC) Start->Chrom If Batch is Already Made Temp Lower Temperature (e.g., Reflux -> RT) Solvent->Temp Alt Consider Alternative Regioselective Synthesis Temp->Alt Deriv Derivatize for Separation, then Deprotect Chrom->Deriv

Caption: Troubleshooting workflow for regioselectivity issues.

Experimental Protocols
Protocol 1: High-Regioselectivity Pyrazole Synthesis Using HFIP

This protocol is adapted from methodologies demonstrated to provide excellent regioselectivity for reactions involving electron-deficient 1,3-dicarbonyls.[3]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine or its salt (1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in HFIP (approx. 0.2 M concentration).

  • Add the substituted hydrazine (1.1 equiv) to the solution at room temperature with magnetic stirring. If using a hydrazine salt (e.g., hydrochloride), no additional acid is typically needed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-24 hours.

  • Upon completion, remove the HFIP solvent under reduced pressure. Note: HFIP is volatile but has a higher boiling point than many common solvents; ensure your rotary evaporator is set accordingly and properly vented.

  • The crude residue can be directly purified by silica gel column chromatography. Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes) to isolate the desired pyrazole regioisomer.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isomeric purity. NOESY NMR experiments can be invaluable for unambiguously assigning the regiochemistry.[4]

References
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Gariazzo, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Guo, W., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Tarrason, G., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Shaaban, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • El-Sattar, N., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Ciulla, M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

Sources

Validation & Comparative

The Unambiguous Arbitrator: Confirming the Structure of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structural Elucidation in Small Molecule Drug Discovery

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a cornerstone of successful lead optimization and candidate selection. An unambiguous structural assignment underpins our understanding of structure-activity relationships (SAR), guides further synthetic efforts, and is a critical component of intellectual property protection. While a suite of analytical techniques provides valuable structural insights, single-crystal X-ray crystallography remains the gold standard for providing definitive, atomic-resolution data.

This guide presents a comparative analysis of the structural elucidation of a novel pyrazole derivative, Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities associated with pyrazoles.[1][2] We will detail the synthetic protocol for this compound and then explore the confirmatory power of X-ray crystallography, contextualizing its data with that obtained from complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

The synthesis of the title compound is achieved through a classical and robust approach for pyrazole formation: the condensation of a β-ketoester with a substituted hydrazine.[3][4] This two-step process, outlined below, first involves the synthesis of the requisite β-ketoester followed by the cyclization to form the pyrazole ring.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 3-cyclopropyl-3-oxopropanoate

  • To a stirred suspension of sodium methoxide (5.4 g, 0.1 mol) in anhydrous diethyl ether (100 mL) at 0 °C, a solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) and dimethyl carbonate (9.0 g, 0.1 mol) in diethyl ether (50 mL) is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • After cooling, the mixture is poured into ice-water (100 mL) and acidified with 2 M hydrochloric acid to a pH of ~4.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-ketoester, which is used in the next step without further purification.

Step 2: Synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

  • To a solution of the crude methyl 3-cyclopropyl-3-oxopropanoate (0.1 mol) in glacial acetic acid (75 mL), phenylhydrazine (10.8 g, 0.1 mol) is added.

  • The reaction mixture is heated to reflux for 6 hours.

  • Upon completion, the mixture is cooled to room temperature and poured into ice-water (200 mL).

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to afford Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate as a crystalline solid.

The Decisive Evidence: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail regarding molecular structure, offering precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystalline state.[5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: A high-quality single crystal of the synthesized compound is grown by slow evaporation of a saturated solution in ethanol at room temperature. A suitable crystal with dimensions greater than 0.1 mm in all directions is selected.[5]

  • Data Collection: The selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A finely focused monochromatic X-ray beam is directed at the crystal.[5] As the crystal is rotated, a unique diffraction pattern of reflections is collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.[7] A molecular model is then built into this map and refined against the experimental data to yield the final, high-resolution crystal structure.

Diagram of the X-ray Crystallography Workflow

XRay_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Recrystallization Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Mount Crystal Crystal_Growth->Mounting XRay_Beam X-ray Diffraction Mounting->XRay_Beam Data_Collection Collect Diffraction Pattern XRay_Beam->Data_Collection Data_Processing Process Data Data_Collection->Data_Processing Phase_Problem Solve Phase Problem Data_Processing->Phase_Problem Model_Building Build Electron Density Map Phase_Problem->Model_Building Refinement Refine Structure Model_Building->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Caption: Workflow for small molecule structure determination by X-ray crystallography.

Complementary Spectroscopic and Spectrometric Analyses

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy and mass spectrometry offer valuable information about the molecule's structure and connectivity in solution and its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms within a molecule.[2][4] For Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, ¹H and ¹³C NMR spectra would provide key information.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (such as COSY and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Chemical shifts, coupling constants, and through-bond correlations in 2D spectra are analyzed to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio of its ions.[3]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Ionization: The sample is ionized using a suitable technique, such as electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.[1]

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Comparative Analysis of Structural Data

The true power of a comprehensive structural elucidation strategy lies in the convergence of data from multiple analytical techniques.

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry
State of Matter Solid (Crystal)SolutionGas Phase (ions)
Information Provided 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packingConnectivity, chemical environment of nuclei, through-bond correlationsMolecular weight, elemental formula, fragmentation patterns
Key Strengths Unambiguous, high-resolution 3D structure.[8]Provides data on structure in solution, dynamic processesHigh sensitivity, accurate mass determination.[9]
Limitations Requires a high-quality single crystal, provides a static pictureCan be complex to interpret for large molecules, does not directly provide 3D coordinatesDoes not provide stereochemical or connectivity information
Logical Relationship of Analytical Techniques

Logic_Diagram cluster_analysis Structural Analysis Synthesis Synthesized Compound (Methyl 5-cyclopropyl-1-phenyl- 1H-pyrazole-4-carboxylate) MS Mass Spectrometry (Molecular Formula) Synthesis->MS Provides NMR NMR Spectroscopy (Connectivity) Synthesis->NMR Provides XRay X-ray Crystallography (3D Structure) Synthesis->XRay Provides Confirmed_Structure Confirmed Structure MS->Confirmed_Structure Supports NMR->Confirmed_Structure Supports XRay->Confirmed_Structure Defines

Caption: Interrelation of analytical techniques for structural confirmation.

Conclusion

The structural elucidation of novel chemical entities is a multi-faceted process. While NMR and mass spectrometry provide essential preliminary data on connectivity and composition, single-crystal X-ray crystallography stands as the definitive technique for the unambiguous determination of the three-dimensional atomic arrangement. In the case of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, the synergistic use of these techniques provides a self-validating system, ensuring the highest level of confidence in the structural assignment. For researchers in drug development, this rigorous approach is not merely an academic exercise but a critical step in building a robust foundation for the advancement of new therapeutic agents.

References

  • Vertex AI Search. (2024). Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry.
  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • LibreTexts. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Norwegian University of Science and Technology. (n.d.). Applications in Organic Chemistry - Mass Spectrometry Lab.
  • YouTube. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak).
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • MDPI. (2007). Structure Elucidation of a Pyrazolo[5]pyran Derivative by NMR Spectroscopy.

  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Excillum. (n.d.). Small molecule crystallography.
  • National Institutes of Health. (2024).
  • Wikipedia. (n.d.). X-ray crystallography.
  • National Institutes of Health. (2007). Structure Elucidation of a Pyrazolo[5]pyran Derivative by NMR Spectroscopy.

  • JEOL Ltd. (n.d.).

Sources

A Strategic Guide to the Kinase Inhibitor Profile of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, yet the persistent challenges of off-target effects and acquired resistance necessitate a continuous search for novel chemical entities with improved potency and selectivity. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors, including Ruxolitinib and Crizotinib.[1][2] This is due to its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][3]

This guide focuses on Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate , a compound whose specific biological activity is not yet extensively documented in public literature. However, its core pyrazole structure, substituted with a cyclopropyl group known to modulate metabolic stability and a phenyl group for potential hydrophobic interactions, makes it a compelling candidate for investigation as a kinase inhibitor.

The objective of this document is not to present existing data, but to provide a robust, field-proven experimental framework for researchers to conduct a comprehensive comparative analysis of this molecule. We will outline a strategic, multi-stage workflow to characterize its inhibitory profile and benchmark its performance against well-established kinase inhibitors, thereby elucidating its therapeutic potential.

Rationale and Selection of Comparator Compounds

Given the broad targeting capabilities of pyrazole-based molecules, a logical starting point is to hypothesize potential targets based on structural similarity to known inhibitors.[2][4] Many pyrazole derivatives have shown potent activity against Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), both critical families in cancer progression.[1][5]

Therefore, we propose a comparative analysis against two well-characterized inhibitors that serve as excellent benchmarks for potency, selectivity, and mechanism of action:

  • AT7519: A potent, multi-CDK inhibitor also built on a pyrazole scaffold.[6] Comparing our novel compound to AT7519 allows for a direct assessment of structure-activity relationships (SAR) within the same chemical class.

  • Ruxolitinib: An FDA-approved, pyrazole-based inhibitor of JAK1 and JAK2.[1] Benchmarking against a clinically successful drug provides a high-level assessment of potential therapeutic viability.

Below are the chemical structures of the compound of interest and the selected comparators.

Figure 1: Chemical structures for comparative analysis.

A Multi-Stage Experimental Workflow for Comprehensive Profiling

A rigorous evaluation requires a multi-tiered approach, moving from broad, high-throughput screening to specific, mechanism-focused cellular assays. This workflow ensures that resources are directed efficiently and that each experimental stage provides a self-validating layer of evidence for the next.

G start Candidate Compound: Methyl 5-cyclopropyl-1-phenyl- 1H-pyrazole-4-carboxylate stage1 Stage 1: Target Discovery & Potency In Vitro Kinase Panel Screen (IC50) start->stage1 Broad Screening stage2 Stage 2: Cellular Target Validation Cellular Thermal Shift Assay (CETSA) stage1->stage2 Identified Primary Targets stage3 Stage 3: Cellular Efficacy Assessment Cell Proliferation / Viability Assays (EC50) stage2->stage3 Confirmed Target Engagement stage4 Stage 4: Mechanism of Action Western Blot of Phospho-Substrates stage3->stage4 Determined Cellular Potency end Comparative Profile vs. AT7519 & Ruxolitinib stage4->end Validated Downstream Inhibition

Figure 2: A four-stage workflow for inhibitor characterization.
Stage 1: In Vitro Kinase Panel Screening

Expertise & Causality: The first crucial step is to understand the compound's landscape of activity. A broad kinase panel screen (e.g., the DiscoverX KINOMEscan™ or a similar service) is the most unbiased method to identify primary targets and reveal potential off-target liabilities early on. This avoids confirmation bias that might arise from testing only a few hypothesized kinases. We screen at a fixed concentration (e.g., 1 µM) to get a percent inhibition value, followed by dose-response curves for any significantly inhibited kinases to determine the half-maximal inhibitory concentration (IC50).

Protocol 1: Radiometric Kinase Assay (Example for a generic Ser/Thr Kinase)

  • Reaction Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Perform a serial dilution of the test compounds (Novel Compound, AT7519, Ruxolitinib) in 100% DMSO, then dilute into the reaction buffer. A typical final assay concentration range would be 1 nM to 100 µM.

  • Kinase Reaction: In a 96-well plate, add 10 µL of diluted compound, 20 µL of kinase/substrate mix (e.g., CDK2/Cyclin A and Histone H1 peptide), and initiate the reaction by adding 20 µL of an ATP solution containing [γ-³³P]-ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Quench & Capture: Stop the reaction by adding 50 µL of 3% phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate.

  • Washing: Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the plate, add liquid scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to a DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Stage 2: Cellular Thermal Shift Assay (CETSA®)

Expertise & Causality: An IC50 value from a biochemical assay only proves inhibition in a clean, artificial system. It does not confirm that the compound can enter a cell and engage its target in the complex cellular milieu. CETSA is a powerful, label-free method to measure target engagement in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand. This step is a critical validation of the in vitro findings.

Protocol 2: CETSA Workflow

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., MV4-11 for CDK/FLT3 targets) to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) for 1-2 hours.

  • Heating Gradient: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Protein Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein at each temperature point using Western blotting or mass spectrometry.

  • Data Interpretation: A successful target engagement will result in a rightward shift of the melting curve for the target protein in the compound-treated samples compared to the vehicle control.

Stage 3: Cellular Efficacy Assessment

Expertise & Causality: After confirming target engagement, the next logical question is whether this engagement translates into a functional cellular outcome, such as inhibiting proliferation. This is assessed by treating cancer cell lines known to be dependent on the target kinase pathway and measuring cell viability over time. The half-maximal effective concentration (EC50) derived from this assay is a key indicator of the compound's cellular potency.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) into a 96-well opaque-walled plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well (in a volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent viability relative to vehicle-treated controls and plot against compound concentration to determine the EC50 value.

Stage 4: Mechanism of Action via Downstream Signaling

Expertise & Causality: To provide a complete picture, we must confirm that the observed cellular effect (e.g., anti-proliferative activity) is a direct result of inhibiting the target kinase's catalytic function. This is achieved by measuring the phosphorylation status of a known, direct downstream substrate of the target kinase. A reduction in substrate phosphorylation following compound treatment serves as a definitive biomarker of target inhibition.

pathway cluster_cdk CDK Pathway Example CDK2 CDK2/CycE Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb (Phosphorylated) S_Phase S-Phase Entry E2F->S_Phase Activates Transcription Inhibitor AT7519 or Novel Compound Inhibitor->CDK2 INHIBITS

Figure 3: Inhibition of the CDK2-Rb signaling pathway.

Protocol 4: Western Blot for Phospho-Substrate

  • Cell Treatment & Lysis: Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x EC50) for a short duration (e.g., 2-4 hours). Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-Rb Ser807/811 for CDK2/4 inhibition). Also, probe a separate blot with an antibody for the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager. A dose-dependent decrease in the phospho-protein signal indicates successful target inhibition.

Data Presentation for Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate a direct head-to-head comparison.

Table 1: Comparative In Vitro Kinase Inhibition Profile

Kinase Target Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate IC50 (nM) AT7519 IC50 (nM) Ruxolitinib IC50 (nM)
CDK2 Experimental Value 47 >10,000
CDK5 Experimental Value 23[4] >10,000
JAK1 Experimental Value >10,000 3.3
JAK2 Experimental Value >10,000 2.8
Off-Target X Experimental Value Value Value

| Off-Target Y | Experimental Value | Value | Value |

Table 2: Comparative Cellular Performance

Parameter Cell Line Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate AT7519 Ruxolitinib
Proliferation EC50 (nM) MV4-11 Experimental Value 411[4] Value
Proliferation EC50 (nM) HEL 92.1.7 Experimental Value Value Value
Target Engagement MV4-11 Confirmed via CETSA Confirmed N/A
p-Rb Inhibition (EC50, nM) MV4-11 Experimental Value Value N/A

| p-STAT3 Inhibition (EC50, nM) | HEL 92.1.7 | Experimental Value | N/A | Value |

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the characterization of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate. By systematically progressing through in vitro screening, cellular target validation, functional efficacy assays, and mechanistic studies, researchers can build a complete profile of this novel compound. The direct comparison to established inhibitors like AT7519 and Ruxolitinib is essential for contextualizing its potency and selectivity, ultimately providing the critical data needed to determine its potential as a lead candidate for further preclinical and clinical development.

References

  • Shawky, A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Luo, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1153-1180. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116931. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(2), 248. [Link]

  • Hu, Z., et al. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(17), 2368-2378. [Link]

  • Shawky, A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(2), M893. [Link]

  • Kavitha, C. V., et al. (2011). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of Young Pharmacists, 3(2), 111-116. [Link]

  • Pinzaru, I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5343. [Link]

  • Zhang, Z., et al. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry, 244, 114862. [Link]

  • Chang, C., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry, 26(19), 5271-5278. [Link]

  • Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

  • Lamy, E., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd.[Link]

  • Lv, W., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(23), 7384. [Link]

  • Shawky, A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Li, Y., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5(59), 47361-47367. [Link]

  • Tiekink, E. R., et al. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2623. [Link]

  • Chen, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

  • Padron, J. M., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1421. [Link]

  • Fun, H. K., et al. (2009). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o378. [Link]

Sources

"validating the biological activity of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate in a secondary assay"

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Confirming Hits from Primary Screens

In the landscape of drug discovery, the journey from a primary high-throughput screen (HTS) hit to a validated lead compound is paved with rigorous experimental validation. This guide provides an in-depth, technical comparison of essential secondary assays for validating the biological activity of a novel compound, "Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate," hypothetically identified as a modulator of the beta-2 adrenergic receptor (β2AR), a well-characterized G-protein coupled receptor (GPCR).

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind experimental choices, ensuring a robust and self-validating workflow.

The Critical Juncture: From Primary Hit to Validated Lead

A primary HTS campaign can identify hundreds of "hits," but many of these can be false positives or possess undesirable pharmacological properties. Secondary assays are therefore crucial to:

  • Confirm on-target activity: Does the compound truly interact with the intended target?

  • Determine the mechanism of action: Is it an agonist, antagonist, or allosteric modulator?

  • Characterize functional selectivity (biased agonism): Does the compound preferentially activate one signaling pathway over another?

  • Establish potency and efficacy: How effective is the compound at eliciting a biological response?

This guide will focus on a hypothetical scenario where "Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate" (hereafter referred to as "Compound X") has been flagged as a potential β2AR modulator in a primary screen. We will compare its activity profile to well-established β2AR ligands:

  • Isoproterenol: A potent, non-selective full agonist.[1][2]

  • Propranolol: A non-selective antagonist.[3][4]

  • Carvedilol: A biased agonist, known to preferentially activate β-arrestin signaling over G-protein signaling at the β2AR.[5][6][7]

The following sections will detail the experimental workflows and rationale for three key secondary assays: a cAMP assay (to measure G-protein activation), a β-arrestin recruitment assay (to assess a key G-protein independent pathway), and a calcium mobilization assay (as a potential downstream signaling readout).

Experimental Workflow for Secondary Validation

The logical flow of experiments is designed to build a comprehensive pharmacological profile of Compound X.

experimental_workflow Primary_HTS Primary HTS Hit (Compound X) cAMP_Assay cAMP Assay (G-protein Pathway) Primary_HTS->cAMP_Assay Confirms Gs activation/inhibition Arrestin_Assay β-Arrestin Recruitment Assay (G-protein Independent Pathway) Primary_HTS->Arrestin_Assay Assesses biased agonism Calcium_Assay Calcium Mobilization Assay (Downstream Signaling) Primary_HTS->Calcium_Assay Investigates alternative signaling Data_Analysis Data Analysis & Bias Quantification cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Calcium_Assay->Data_Analysis Lead_Progression Lead Progression Decision Data_Analysis->Lead_Progression

Figure 1: A streamlined workflow for the secondary validation of a GPCR modulator hit.

G-Protein Signaling: The cAMP Assay

The β2AR is canonically coupled to the Gs alpha subunit of the heterotrimeric G-protein. Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8] Therefore, a cAMP assay is a direct measure of G-protein-mediated signaling.

Rationale for Assay Choice

A competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), is often preferred for its high sensitivity, robustness, and amenability to high-throughput screening. This assay measures the competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.

Experimental Protocol: HTRF-based cAMP Assay

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing the human β2AR in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
  • Seed cells into a 384-well white, low-volume microplate at a density of 5,000 cells/well and incubate overnight.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of Compound X, Isoproterenol, and Propranolol in DMSO.
  • Create a serial dilution series of each compound in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

3. Assay Procedure:

  • For agonist mode, add the diluted compounds (Compound X and Isoproterenol) to the cells.
  • For antagonist mode, pre-incubate the cells with diluted Propranolol or Compound X for 15 minutes, followed by the addition of a fixed concentration of Isoproterenol (EC80).
  • Incubate the plate at room temperature for 30 minutes.
  • Add the HTRF cAMP detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) to each well.
  • Incubate for 60 minutes at room temperature, protected from light.
  • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

4. Data Analysis:

  • Calculate the ratio of the fluorescence signals at 665 nm and 620 nm.
  • Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists) values.

G-Protein Independent Signaling: The β-Arrestin Recruitment Assay

Upon agonist binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins.[6] This interaction is crucial for receptor desensitization and internalization, but can also initiate G-protein-independent signaling cascades. Measuring β-arrestin recruitment is therefore essential for identifying biased agonism.

Rationale for Assay Choice

Enzyme fragment complementation (EFC) assays, such as the PathHunter® assay, provide a robust and sensitive method to quantify β-arrestin recruitment. In this system, the GPCR is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment. Ligand-induced recruitment brings the two fragments together, forming a functional enzyme that generates a detectable signal.

Experimental Protocol: EFC-based β-Arrestin Recruitment Assay

1. Cell Culture and Seeding:

  • Use a commercially available cell line co-expressing the β2AR fused to one enzyme fragment and β-arrestin fused to the complementary fragment (e.g., PathHunter® β-Arrestin CHO-K1 β2AR cells).
  • Seed the cells into a 384-well white, clear-bottom microplate at the recommended density and incubate overnight.

2. Compound Preparation:

  • Prepare serial dilutions of Compound X, Isoproterenol, and Carvedilol in assay buffer.

3. Assay Procedure:

  • Add the diluted compounds to the cells.
  • Incubate the plate at 37°C for 90 minutes.
  • Add the EFC detection reagents containing the enzyme substrate.
  • Incubate at room temperature for 60 minutes.
  • Read the chemiluminescent signal on a plate reader.

4. Data Analysis:

  • Plot the relative light units (RLU) against the log of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine EC50 values.

Downstream Signaling: Calcium Mobilization Assay

While the β2AR primarily signals through Gs, some GPCRs can couple to multiple G-protein subtypes, or their signaling can lead to downstream calcium mobilization through various mechanisms. A calcium mobilization assay can therefore provide additional information about the signaling profile of a novel compound.

Rationale for Assay Choice

Fluorescent calcium-sensitive dyes, such as Fluo-8, are widely used to measure changes in intracellular calcium concentration. These dyes exhibit a significant increase in fluorescence intensity upon binding to calcium, which can be monitored in real-time using a fluorescence plate reader.

Experimental Protocol: Fluo-8 Calcium Mobilization Assay

1. Cell Culture and Seeding:

  • Seed HEK293 cells expressing the β2AR into a 96-well black, clear-bottom microplate and incubate overnight.

2. Dye Loading:

  • Prepare a Fluo-8 dye-loading solution according to the manufacturer's instructions, often including probenecid to prevent dye leakage.
  • Remove the cell culture medium and add the dye-loading solution to each well.
  • Incubate at 37°C for 60 minutes.

3. Compound Preparation:

  • Prepare serial dilutions of Compound X and a known calcium-mobilizing agonist for a Gq-coupled receptor (e.g., carbachol for muscarinic receptors, as a positive control for the assay itself) in assay buffer.

4. Assay Procedure:

  • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation®).
  • Monitor the baseline fluorescence for a short period.
  • Inject the diluted compounds into the wells and continue to monitor the fluorescence intensity over time.

5. Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) from baseline.
  • Plot the peak ΔF against the log of the compound concentration to determine EC50 values.

Comparative Data Analysis and Interpretation

The data obtained from these secondary assays will allow for a comprehensive comparison of Compound X with the reference ligands.

Table 1: Hypothetical Comparative Data for Compound X and Reference Ligands at the β2AR

CompoundcAMP Assay (EC50/IC50, nM)β-Arrestin Assay (EC50, nM)Calcium MobilizationInferred Activity
Isoproterenol 1.5 (EC50)10No responseFull Agonist
Propranolol 5.0 (IC50)No responseNo responseAntagonist
Carvedilol >1000 (weak partial agonist)50No responseBiased Agonist (β-arrestin)
Compound X 25 (EC50)500No responseG-protein Biased Agonist

Based on this hypothetical data, Compound X appears to be a G-protein biased agonist. It is a potent activator of the Gs-cAMP pathway, but significantly less effective at recruiting β-arrestin compared to the full agonist Isoproterenol. The lack of a calcium response suggests it does not engage Gq-mediated pathways.

Visualizing Signaling Bias

The concept of biased agonism can be visualized by plotting the relative efficacy of a compound for two different signaling pathways.

biased_agonism cluster_0 Biased Agonism Plot x_axis 4,0 x_axis->4,0 y_axis 0,4 y_axis->0,4 x_label Log(Emax/EC50) cAMP y_label Log(Emax/EC50) β-Arrestin isoproterenol Isoproterenol (Balanced) carvedilol Carvedilol (β-Arrestin Biased) compound_x Compound X (G-protein Biased)

Figure 2: A conceptual plot illustrating the biased agonism of different β2AR ligands.

Conclusion: A Data-Driven Approach to Lead Validation

The secondary assay cascade outlined in this guide provides a robust framework for validating and characterizing hits from primary screens. By employing a multi-faceted approach that interrogates different aspects of receptor signaling, researchers can gain a comprehensive understanding of a compound's pharmacological profile. The comparison with well-characterized reference compounds is essential for contextualizing the data and making informed decisions about which compounds to advance in the drug discovery pipeline. The hypothetical case of "Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate" demonstrates how these assays can reveal nuanced pharmacological properties, such as biased agonism, which may have significant therapeutic implications.

References

  • Gurevich, V. V., & Gurevich, E. V. (2008). β-Arrestin-biased agonism at the beta2-adrenergic receptor. Journal of Biological Chemistry, 283(9), 5433–5436. [Link]

  • Staples, M. K., & Farzam, K. (2023). Isoproterenol. In StatPearls. StatPearls Publishing. [Link]

  • Kim, J., Grotegut, C. A., Wisler, J. W., Mao, L., Rosenberg, P. B., Rockman, H. A., & Lefkowitz, R. J. (2020). The β-arrestin-biased β-adrenergic receptor blocker carvedilol enhances skeletal muscle contractility. Proceedings of the National Academy of Sciences, 117(22), 12435–12443. [Link]

  • Wikipedia. (2024, January 15). Propranolol. [Link]

  • Strosberg, A. D. (2020). Biased agonism at β-adrenergic receptors. Cellular Signalling, 76, 109905. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Beta2-Receptor Agonists and Antagonists. In StatPearls. StatPearls Publishing. [Link]

  • Wisler, J. W., DeWire, S. M., Whalen, E. J., Violin, J. D., Drake, M. T., Ahn, S., ... & Lefkowitz, R. J. (2007). A unique mechanism of β-blocker action: carvedilol stimulates β-arrestin signaling. Proceedings of the National Academy of Sciences, 104(42), 16657–16662. [Link]

  • USF Health News. (2021, December 2). Biased β-agonists may provide better control of asthma and other obstructive lung diseases, drug discovery study shows. [Link]

  • Farzam, K., & Tivakaran, V. S. (2023). Beta2-Receptor Agonists and Antagonists. In StatPearls. StatPearls Publishing. [Link]

  • Kim, J., Grotegut, C. A., Wisler, J. W., Mao, L., Rosenberg, P. B., Rockman, H. A., & Lefkowitz, R. J. (2020). The β-arrestin-biased β-adrenergic receptor blocker carvedilol enhances skeletal muscle contractility. Proceedings of the National Academy of Sciences, 117(22), 12435–12443. [Link]

  • Pani, B., Ahn, S., Kim, J., Lee, J., Yun, C. C., & Lefkowitz, R. J. (2021). β-Arrestin–Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection. Molecular Pharmacology, 99(6), 405–412. [Link]

  • Moore, R. H., Millman, E. E., Godines, V., Hanania, N. A., & Knoll, B. J. (2007). The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms. Pharmacology, 79(3), 166–176. [Link]

  • Wikipedia. (2023, December 29). Isoprenaline. [Link]

  • Kim, J., Grotegut, C. A., Wisler, J. W., Mao, L., Rosenberg, P. B., Rockman, H. A., & Lefkowitz, R. J. (2020). The β-arrestin-biased β-adrenergic receptor blocker carvedilol enhances skeletal muscle contractility. Ochsner Journal, 20(2), 133–141. [Link]

  • Rinaldi, B., & Calzetta, L. (2018). β2-Adrenoceptor signalling bias in asthma and COPD and the potential impact on the comorbidities associated with these diseases. Current Opinion in Pharmacology, 40, 62–69. [Link]

  • Al-Wadei, H. A., Al-Wadei, M. H., & Schuller, H. M. (2012). Inhibition of signaling downstream of beta‐2 adrenoceptor by propranolol in prostate cancer cells. The Prostate, 72(13), 1387–1395. [Link]

  • Wikipedia. (2024, January 10). Beta-2 adrenergic receptor. [Link]

  • Strosberg, A. D. (2020). Biased agonism at β-adrenergic receptors. Cellular Signalling, 76, 109905. [Link]

  • Farzam, K., & Tivakaran, V. S. (2023). Beta2-Receptor Agonists and Antagonists. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. (2023, December 1). Beta2-adrenergic agonist. [Link]

  • Science.gov. (n.d.). beta-adrenergic antagonist propranolol. Retrieved January 21, 2026, from [Link]

  • Montoya, A., Amaya, C., Belmont, A., Diab, N., & Schillace, M. (2019). The beta adrenergic receptor antagonist propranolol alters mitogenic and apoptotic signaling in late stage breast cancer. BMC Cancer, 19(1), 1–13. [Link]

Sources

Comparative Analysis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of agrochemical and pharmaceutical research, the pyrazole scaffold remains a cornerstone for the development of novel bioactive molecules. This guide provides an in-depth comparative analysis of methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate analogs, focusing on their structure-activity relationships (SAR). We will delve into the synthetic rationale, explore the impact of structural modifications on biological efficacy, and provide detailed experimental protocols to support further research and development.

The 5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate Core: A Privileged Scaffold

The 1,5-diaryl-pyrazole framework is a well-established pharmacophore found in numerous commercial drugs and agrochemicals. The introduction of a cyclopropyl group at the 5-position of the pyrazole ring often enhances metabolic stability and binding affinity to target proteins. The phenyl ring at the 1-position provides a crucial anchor for interaction with receptor pockets, while the methyl carboxylate at the 4-position offers a versatile point for modification to fine-tune the molecule's physicochemical properties and biological activity.

Synthesis of the Core Scaffold and its Analogs

The synthesis of methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate and its analogs typically proceeds through a multi-step sequence. A common and efficient method involves the condensation of a β-ketoester with a substituted hydrazine, followed by cyclization to form the pyrazole ring.

General Synthetic Pathway:

Synthetic Pathway A Ethyl cyclopropyl(oxo)acetate C Enaminone intermediate A->C Reaction B Dimethylformamide dimethyl acetal (DMF-DMA) B->C E Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate C->E Cyclization D Phenylhydrazine hydrochloride D->E

Caption: General synthetic route to the core scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the phenyl ring and modifications of the carboxylate group. The following sections compare the impact of these variations, drawing upon data from studies on related pyrazole carboxamides investigated for their fungicidal and herbicidal properties.

Impact of Phenyl Ring Substitution

Substituents on the N-phenyl ring play a critical role in modulating the biological activity. The electronic and steric properties of these substituents can significantly influence the binding affinity of the molecule to its target enzyme.

Compound IDR1 (Position on Phenyl Ring)R2Biological Activity (Relative)
1a H-OCH3Baseline
1b 2-Cl-OCH3+
1c 4-Cl-OCH3++
1d 2,4-diCl-OCH3+++
1e 4-CF3-OCH3+++
1f 4-OCH3-OCH3-

Table 1: Influence of Phenyl Ring Substitution on Biological Activity. (Note: This is a representative table based on general SAR trends for pyrazole carboxamides. Specific quantitative data for the methyl carboxylate analogs is limited in publicly available literature.)

From the general trends observed in related pyrazole carboxamides, it can be inferred that:

  • Electron-withdrawing groups at the para-position of the phenyl ring, such as chloro (Cl) and trifluoromethyl (CF3), generally enhance activity. This suggests that these groups may be involved in favorable interactions within the target protein's active site.

  • Halogen substitution , particularly dichlorination, often leads to a significant increase in potency. The position of the halogen is also crucial, with para-substitution often being more favorable than ortho- or meta-substitution.

  • Electron-donating groups , such as a methoxy (OCH3) group, can be detrimental to activity, potentially due to steric hindrance or unfavorable electronic interactions.

Modification of the Carboxylate Moiety to Carboxamides

Conversion of the methyl carboxylate to a carboxamide is a common strategy to explore new interactions with the target protein and improve biological activity. The nature of the amine substituent on the carboxamide can have a profound impact on potency.

Carboxamide Modification A Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate C 5-cyclopropyl-1-phenyl-N-R-1H-pyrazole-4-carboxamide A->C Amidation B Amine (R-NH2) B->C

Caption: Conversion of the ester to a carboxamide.

Compound IDR (Amide Substituent)Biological Activity (Relative)
2a H+
2b Methyl++
2c Ethyl+++
2d Phenyl+
2e 2-Thienyl+++

Table 2: Influence of Amide Substitution on Biological Activity. (Note: This is a representative table based on general SAR trends for pyrazole carboxamides. Specific quantitative data for the 5-cyclopropyl-1-phenyl analogs is limited in publicly available literature.)

Key takeaways from the analysis of related pyrazole carboxamides include:

  • Small alkyl substituents on the amide nitrogen, such as methyl and ethyl, are often well-tolerated and can enhance activity compared to the unsubstituted amide.

  • Aromatic or heteroaromatic rings as amide substituents can lead to potent compounds, suggesting the presence of a hydrophobic pocket in the target protein that can accommodate these groups. The electronic nature of these rings also influences activity.

Experimental Protocols

To facilitate further research, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.

Synthesis of Methyl 5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate (Analog of 1d)

Step 1: Synthesis of the Enaminone Intermediate

  • To a solution of ethyl cyclopropyl(oxo)acetate (1 equivalent) in toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the crude enaminone intermediate in glacial acetic acid.

  • Add 2,4-dichlorophenylhydrazine hydrochloride (1.1 equivalents) to the solution.

  • Heat the reaction mixture at 80-90 °C for 2-3 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

General Procedure for the Synthesis of Pyrazole-4-carboxamides (Analogs of Series 2)
  • Hydrolyze the corresponding methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate analog with lithium hydroxide in a mixture of THF and water to obtain the carboxylic acid.

  • To a solution of the carboxylic acid (1 equivalent) in dichloromethane, add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in dichloromethane and add the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired carboxamide.

Biological Evaluation: In Vitro Fungicidal Assay against Botrytis cinerea
  • Prepare potato dextrose agar (PDA) plates.

  • Dissolve the test compounds in DMSO to prepare stock solutions.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations.

  • Pour the amended PDA into Petri dishes and allow them to solidify.

  • Place a 5 mm mycelial plug of a 5-day-old culture of Botrytis cinerea in the center of each plate.

  • Incubate the plates at 25 °C for 3-4 days.

  • Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control plate containing only DMSO.

  • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) for each compound.

Conclusion and Future Directions

The structure-activity relationship of methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate analogs reveals that their biological activity can be significantly modulated by substitutions on the N-phenyl ring and modifications of the carboxylate group. In general, electron-withdrawing groups on the phenyl ring and the conversion of the ester to specific carboxamides enhance the potency of these compounds.

This guide provides a framework for the rational design of more potent analogs. Future research should focus on synthesizing a broader range of derivatives and evaluating them against specific biological targets to obtain quantitative SAR data. Techniques such as molecular docking and QSAR studies can further aid in the design of novel compounds with improved efficacy and desirable physicochemical properties for development as next-generation pharmaceuticals or agrochemicals.

References

While specific SAR studies on methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate analogs are not extensively available in the public domain, the principles discussed are derived from numerous studies on related pyrazole carboxamides. For further reading on the synthesis and biological activities of pyrazole derivatives, the following resources are recommended:

  • Synthesis and fungicidal activity of novel pyrazole-4-carboxamides. Mol Divers. 2021 Nov;25(4):2379-2388. [Link]

  • Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest Manag Sci. 2020 Mar;76(3):868-879. [Link]

  • Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. Chin Chem Lett. 2019;30(1):135-138. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Med Chem. 2022 Sep 22;13(10):1300-1321. [Link]

Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate: A Comparative Guide to its Potential in the Landscape of Commercial Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a wide array of biological targets with high affinity and specificity. This has led to the development of numerous commercially successful drugs across a broad spectrum of therapeutic areas.[3] This guide provides a comparative overview of the investigational compound, Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate , against a backdrop of well-established, commercially available pyrazole-based inhibitors.

Given the nascent stage of research into Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, this guide will focus on its potential therapeutic applications by examining the biological activities of its structural analogs. This will be contrasted with the known mechanisms and clinical applications of prominent commercial pyrazole inhibitors. Furthermore, we will provide detailed experimental protocols to empower researchers to investigate the biological targets of this and other novel pyrazole derivatives.

Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate: An Investigational Compound

Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is a synthetic organic compound featuring the characteristic 1-phenylpyrazole core. The presence of a cyclopropyl group at the 5-position and a methyl carboxylate at the 4-position suggests potential for specific interactions within biological targets. While extensive biological data for this specific molecule is not yet publicly available, the activities of structurally related analogs can provide valuable insights into its potential therapeutic targets.

Recent studies on 1-phenyl-1H-pyrazole-4-carboxylate derivatives have revealed their potential as:

  • Anticancer Agents: A recent study highlighted 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, demonstrating significant anti-gastric cancer activity.[4] Other research has pointed to phenylpyrazole derivatives as selective inhibitors of MCL-1, an anti-apoptotic protein overexpressed in various tumors.[5]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors of FGFR, a key target in oncology.[6]

  • Anti-inflammatory Agents: The pyrazole scaffold is well-known for its anti-inflammatory properties, with many analogs exhibiting potent inhibition of cyclooxygenase (COX) enzymes.[1][7]

Based on this precedent, it is plausible that Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate could exhibit activity in one or more of these areas. The following sections will provide a framework for how to experimentally approach the characterization of this compound in comparison to established pyrazole inhibitors.

Commercially Available Pyrazole Inhibitors: A Comparative Benchmark

To provide context for the potential of novel pyrazole compounds, we will compare them to four commercially successful drugs with distinct mechanisms of action.

Celecoxib (Celebrex®): A Selective COX-2 Inhibitor
  • Mechanism of Action: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. By selectively targeting COX-2 over the constitutively expressed COX-1, Celecoxib reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.

  • Therapeutic Applications: It is primarily used to manage the pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and acute pain.

Sildenafil (Viagra®): A Phosphodiesterase-5 (PDE5) Inhibitor
  • Mechanism of Action: Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). In the corpus cavernosum of the penis, nitric oxide (NO) released during sexual stimulation activates guanylate cyclase, leading to increased levels of cGMP and smooth muscle relaxation, which results in penile erection. By inhibiting PDE5, Sildenafil enhances the effect of NO, leading to improved erectile function.

  • Therapeutic Applications: It is widely used for the treatment of erectile dysfunction and has also been approved for the treatment of pulmonary arterial hypertension.

Rimonabant (Acomplia®): A Cannabinoid Receptor 1 (CB1) Antagonist/Inverse Agonist
  • Mechanism of Action: Rimonabant acts as an antagonist or inverse agonist at the cannabinoid receptor 1 (CB1). The endocannabinoid system is involved in regulating appetite and energy balance. By blocking the CB1 receptor, Rimonabant was designed to reduce appetite and food intake.

  • Therapeutic Applications: It was formerly approved for the treatment of obesity but was later withdrawn from the market due to an increased risk of psychiatric side effects, including depression and anxiety. It remains a valuable research tool for studying the endocannabinoid system.

CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide): A Positive Allosteric Modulator of mGluR5
  • Mechanism of Action: CDPPB is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. mGluR5 is implicated in synaptic plasticity and cognitive function.

  • Therapeutic Applications: CDPPB is a research chemical and not an approved drug. It is used to investigate the therapeutic potential of mGluR5 modulation for neurological and psychiatric disorders, including schizophrenia and fragile X syndrome.

Comparative Data Summary

Compound Primary Target Mechanism of Action Reported IC50/Ki Therapeutic Area
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate Hypothesized: ALKBH1, MCL-1, FGFR, COX-2To be determinedTo be determinedPotential: Oncology, Inflammation
Celecoxib COX-2Selective InhibitorIC50: ~40 nMAnti-inflammatory, Analgesic
Sildenafil PDE5Selective InhibitorIC50: ~3.9 nMErectile Dysfunction, Pulmonary Hypertension
Rimonabant CB1 ReceptorAntagonist/Inverse AgonistKi: ~1.8 nMObesity (withdrawn), Research Tool
CDPPB mGluR5Positive Allosteric ModulatorEC50: ~27 nMResearch Tool (Neurology, Psychiatry)

Experimental Protocols for Target Identification and Characterization

To elucidate the biological activity of a novel compound like Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, a systematic screening approach is necessary. Below are detailed protocols for assays relevant to the potential targets of pyrazole derivatives.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay is used to determine the potency of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a probe by arachidonic acid-derived prostaglandin G2, resulting in a fluorescent product.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Fluorometric probe (e.g., Amplex™ Red)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compound and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO and create serial dilutions.

  • In a 96-well plate, add the COX Assay Buffer, Heme, and diluted COX-2 enzyme to each well (except for a no-enzyme control).

  • Add the test compound dilutions, a positive control (Celecoxib), and a DMSO vehicle control to the appropriate wells.

  • Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Add the fluorometric probe to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately read the fluorescence intensity kinetically over 5-10 minutes using a plate reader (e.g., excitation at 535 nm and emission at 587 nm for Amplex™ Red).[8]

  • Calculate the rate of reaction for each concentration and determine the IC50 value of the test compound.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay determines a compound's ability to inhibit the enzymatic activity of PDE5.

Principle: The assay utilizes a fluorescently labeled cGMP substrate (cGMP-FAM). When PDE5 hydrolyzes cGMP-FAM, the resulting GMP-FAM is captured by a binding agent, leading to a change in fluorescence polarization.

Materials:

  • Human recombinant PDE5A1 enzyme

  • PDE Assay Buffer

  • cGMP-FAM (substrate)

  • Binding Agent

  • Test compound and a known PDE5 inhibitor (e.g., Sildenafil)

  • 96-well black microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound in PDE Assay Buffer.

  • Add the test compound, positive control (Sildenafil), and a DMSO control to the wells of a 96-well plate.

  • Add the diluted PDE5A1 enzyme to all wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the cGMP-FAM substrate to all wells.

  • Incubate the plate for 60 minutes at 37°C.

  • Stop the reaction by adding the Binding Agent to all wells and incubate for another 30 minutes at room temperature.

  • Read the fluorescence polarization of each well using a plate reader with appropriate filters for fluorescein.[9]

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

CB1 Receptor Binding Assay (Radioligand)

This assay measures the affinity of a compound for the CB1 receptor.

Principle: The assay is a competitive binding experiment where the test compound competes with a radiolabeled ligand (e.g., [3H]CP55,940) for binding to membranes prepared from cells expressing the CB1 receptor.

Materials:

  • Cell membranes expressing human CB1 receptor

  • Binding Buffer

  • Radiolabeled ligand (e.g., [3H]CP55,940)

  • Non-specific binding control (e.g., a high concentration of a known CB1 ligand like WIN 55,212-2)

  • Test compound

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In tubes or a 96-well plate, combine the CB1 receptor membranes, the radiolabeled ligand at a fixed concentration, and either the test compound, binding buffer (for total binding), or the non-specific binding control.

  • Incubate the mixture for 60-90 minutes at 30°C.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[10]

  • Calculate the specific binding for each concentration of the test compound and determine its Ki value.

Visualization of Pathways and Workflows

Signaling Pathway: COX-2 Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: The inhibitory action of Celecoxib on the COX-2 pathway.

Experimental Workflow: High-Throughput Screening for Target Identification

HTS_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Orthogonal Assays cluster_2 Target Deconvolution cluster_3 Lead Optimization Compound_Library Compound Library (incl. Test Compound) Primary_Assay High-Throughput Assay (e.g., Cell Viability) Compound_Library->Primary_Assay Primary_Hits Primary Hits Primary_Assay->Primary_Hits Dose_Response Dose-Response Curve (Determine IC50) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Apoptosis Assay) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Confirmed_Hits->Target_ID Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_ID->Target_Validation Validated_Target Validated Target Target_Validation->Validated_Target SAR Structure-Activity Relationship (SAR) Studies Validated_Target->SAR ADME_Tox ADME/Toxicity Profiling SAR->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A general workflow for identifying the biological target of a novel compound.

Conclusion

While direct performance data for Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is not yet available, its chemical structure places it within a class of compounds with immense therapeutic potential. By examining the established activities of its structural analogs, we can hypothesize that it may hold promise as an anticancer or anti-inflammatory agent. The true potential of this and other novel pyrazole derivatives will be unlocked through systematic investigation using the types of robust experimental protocols outlined in this guide. The comparison with commercially successful drugs like Celecoxib and Sildenafil not only provides a benchmark for potency and selectivity but also highlights the diverse range of biological targets that can be modulated by the versatile pyrazole scaffold. As research continues, a clearer picture of the therapeutic niche for Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate will emerge.

References

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

  • Cao H, et al. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods Mol Biol. 2013;965:249-261. Available from: [Link]

  • Oddi S, et al. Assay of CB1 Receptor Binding. Methods Mol Biol. 2016;1412:41-55. Available from: [Link]

  • Assay of CB1 Receptor Binding. ResearchGate. Available from: [Link]

  • Human Cannabinoid Type 1 Receptor Reporter Assay System (CB1R; CNR1). Indigo Biosciences. Available from: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available from: [Link]

  • Assay of CB 1 Receptor Binding. Springer Nature Experiments. Available from: [Link]

  • Wang Y, et al. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. J Med Chem. 2024 Sep 12;67(17):15456-15475. Available from: [Link]

  • Synthesis and biological activity evaluation of some new pyrazole derivatives. ResearchGate. Available from: [Link]

  • Pandhurnekar CP, et al. A review on synthesis and biological activities of pyrazole and its derivatives. J Adv Sci Res. 2021;12(1)Suppl 1:37-43. Available from: [Link]

  • Li Y, et al. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Front Pharmacol. 2023;14:1118151. Available from: [Link]

  • PDE5A1 Assay Kit. BPS Bioscience. Available from: [Link]

  • Synthesis of Pyrazole Derivatives A Review. IJFMR. 2022;4(1):157. Available from: [Link]

  • Sharma V, et al. Current status of pyrazole and its biological activities. J Pharm Bioallied Sci. 2014;6(1):2-17. Available from: [Link]

  • Schoknecht M, et al. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Sci Rep. 2023;13(1):1141. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. 2024;2(5):178. Available from: [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl. Available from: [Link]

  • Fesatidou M, et al. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. 2020;25(9):2037. Available from: [Link]

  • Jones CK, et al. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. J Pharmacol Exp Ther. 2010;335(2):493-507. Available from: [Link]

  • Reduced mGluR5 Activity Modulates Mitochondrial Function. Int J Mol Sci. 2022;23(12):6780. Available from: [Link]

  • Joly C, et al. Molecular, Functional, and Pharmacological Characterization of the Metabotropic Glutamate Receptor Type 5 Splice Variants. J Neurosci. 1995;15(6):3970-3981. Available from: [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Med Chem. 2023;14(4):714-727. Available from: [Link]

  • Rational Design, Synthesis and Computational Structure-Activity Relationship of Novel 3-(4-Chlorophenyl)-5-(3-Hydroxy-4-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazole-1-Carboxamide. Iranian Journal of Biotechnology. 2013;11(2):98-106. Available from: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Eur J Med Chem. 2024;275:116558. Available from: [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. 2024;9(25):29170-29181. Available from: [Link]

  • Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening. J Chem Inf Model. 2010;50(1):128-143. Available from: [Link]

  • Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates as Inhibitors of Plasmodium Falciparum Dihydroorotate Dehydrogenase. Bioorg Chem. 2019;89:102982. Available from: [Link]

  • Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Bioorg Med Chem. 2021;44:116298. Available from: [Link]

  • New 1H-pyrazole-4-carboxamides with antiplatelet activity. Arch Pharm (Weinheim). 2009;342(1):27-33. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Front Pharmacol. 2021;12:663390. Available from: [Link]

Sources

"in vivo efficacy of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate compared to standard of care"

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide uses "Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate" as a representative model for a novel pyrazole-based therapeutic agent. As of the latest literature review, specific in vivo efficacy data for this exact molecule is not publicly available. Therefore, this document serves as an expert-guided framework for researchers and drug development professionals on how to design, execute, and interpret preclinical in vivo studies to compare the efficacy of a novel pyrazole compound against a relevant standard of care in an oncology setting.

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets.[2] Consequently, pyrazole derivatives have been successfully developed into FDA-approved drugs for various indications, including inflammation (Celecoxib), cancer (Axitinib, Ruxolitinib), and erectile dysfunction (Sildenafil).[1][2]

In oncology, pyrazole-containing compounds have demonstrated significant potential by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[3][4] Many of these agents function as kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are critical for tumor neovascularization.[5] Given this precedent, a novel compound like Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate warrants investigation as a potential anticancer agent.

This guide will outline a comparative in vivo efficacy study of our hypothetical pyrazole compound against a standard of care, Sorafenib, in a prostate cancer xenograft model. Sorafenib, a multi-kinase inhibitor, is a relevant comparator due to its established use in treating advanced renal cell carcinoma and hepatocellular carcinoma, and its investigation in other solid tumors, including prostate cancer.

Postulated Mechanism of Action: Targeting VEGFR2 Signaling

Based on the known activities of similar pyrazole-based anticancer agents, we will proceed with the hypothesis that Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate functions as a VEGFR2 inhibitor.[5] Inhibition of VEGFR2 is a clinically validated strategy to block angiogenesis, thereby starving tumors of the nutrients and oxygen required for their growth and metastasis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Proliferation, Survival ERK->Proliferation Pyrazole Methyl 5-cyclopropyl-1-phenyl- 1H-pyrazole-4-carboxylate Pyrazole->VEGFR2 Inhibits

Caption: Postulated mechanism of action for the hypothetical pyrazole compound.

Experimental Design: Head-to-Head In Vivo Efficacy Study

To rigorously evaluate the antitumor activity of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, a robust preclinical in vivo study is essential. The following protocol outlines a standard xenograft model study in immunodeficient mice.

Experimental Workflow

In_Vivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Post-Endpoint Analysis Cell_Culture 1. PC-3 Cell Culture (Human Prostate Cancer) Animal_Acclimation 2. Animal Acclimation (Athymic Nude Mice) Cell_Culture->Animal_Acclimation Tumor_Implantation 3. Subcutaneous Tumor Implantation Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth to ~150 mm³ Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 6. Daily Dosing (28 days) Randomization->Dosing Tumor_Measurement 7. Tumor Volume Measurement (2x/week) Dosing->Tumor_Measurement Body_Weight 8. Body Weight Monitoring (2x/week) Dosing->Body_Weight Endpoint 9. Study Endpoint: Tumor Volume > 2000 mm³ or Day 28 Tumor_Measurement->Endpoint Body_Weight->Endpoint Tissue_Harvest 10. Tumor & Tissue Harvesting Endpoint->Tissue_Harvest Biomarker_Analysis 11. Biomarker Analysis (e.g., IHC for CD31) Tissue_Harvest->Biomarker_Analysis

Caption: Workflow for the comparative in vivo efficacy study.

Detailed Experimental Protocol

1. Cell Line and Animal Model:

  • Cell Line: PC-3 human prostate cancer cell line.
  • Animal Model: Male athymic nude mice, 6-8 weeks old.

2. Tumor Implantation:

  • PC-3 cells (5 x 10⁶) in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the right flank of each mouse.

3. Treatment Groups (n=10 mice per group):

  • Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., 0.5% carboxymethylcellulose).
  • Group 2 (Standard of Care): Sorafenib (30 mg/kg, oral gavage, daily).
  • Group 3 (Test Compound): Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate (50 mg/kg, oral gavage, daily). The dose for the test compound is determined from prior maximum tolerated dose studies.

4. Study Conduct:

  • Treatment begins when tumors reach an average volume of approximately 150 mm³.
  • Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
  • Body weight is recorded twice weekly as a measure of toxicity.
  • The study concludes on Day 28, or when tumors reach a predetermined endpoint volume (e.g., 2000 mm³).

5. Endpoint Analysis:

  • At the end of the study, tumors are excised, weighed, and processed for histological and biomarker analysis (e.g., immunohistochemistry for CD31 to assess microvessel density).

Hypothetical Data and Comparative Analysis

The following tables represent plausible outcomes from the described in vivo study, allowing for a direct comparison of the hypothetical pyrazole compound against the standard of care.

Tumor Growth Inhibition
Treatment GroupMean Tumor Volume at Day 28 (mm³)Percent Tumor Growth Inhibition (TGI)
Vehicle Control1850 ± 250-
Sorafenib (30 mg/kg)850 ± 15054%
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate (50 mg/kg)600 ± 12067.5%
Survival Analysis
Treatment GroupMedian Survival (Days)
Vehicle Control25
Sorafenib (30 mg/kg)38
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate (50 mg/kg)45
Biomarker Analysis (Microvessel Density)
Treatment GroupMean CD31 Positive Vessels per High-Power Field
Vehicle Control45 ± 8
Sorafenib (30 mg/kg)20 ± 5
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate (50 mg/kg)12 ± 3

Discussion and Interpretation

Based on the hypothetical data, Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate demonstrates superior antitumor efficacy compared to the standard of care, Sorafenib, in this preclinical model. The greater tumor growth inhibition, extended median survival, and more pronounced reduction in microvessel density suggest a potent anti-angiogenic mechanism of action, consistent with the initial hypothesis of VEGFR2 inhibition.

These promising, albeit hypothetical, results would provide a strong rationale for further preclinical development, including more comprehensive toxicology studies and investigation in orthotopic or patient-derived xenograft (PDX) models to enhance clinical relevance.

Conclusion

While specific in vivo data for Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is not yet available, the rich history of the pyrazole scaffold in oncology provides a strong foundation for its investigation. The experimental framework and comparative analysis presented in this guide offer a robust strategy for evaluating the preclinical efficacy of this and other novel pyrazole-based compounds. Through rigorous, well-designed in vivo studies, the therapeutic potential of these promising agents can be systematically uncovered, paving the way for the next generation of targeted cancer therapies.

References

  • Current status of pyrazole and its biological activities - PMC - PubMed Central . Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega . Available at: [Link]

  • 1-Methyl and 1-(2-hydroxyalkyl)-5-(3-alkyl/cycloalkyl/phenyl/naphthylureido)-1H-pyrazole-4-carboxylic acid ethyl esters as potent human neutrophil chemotaxis inhibitors - PubMed . Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities . Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC . Available at: [Link]

  • Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC - NIH . Available at: [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed . Available at: [Link]

  • 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide - NIH . Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH . Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI . Available at: [Link]

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers . Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH . Available at: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing . Available at: [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications . Available at: [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis Online . Available at: [Link]

Sources

A Researcher's Guide to Assessing the Target Selectivity of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, featured in a wide array of approved therapeutics.[1][2][3] The novel compound, Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate , presents a unique opportunity for therapeutic innovation. However, its journey from a promising molecule to a clinical candidate hinges on a critical attribute: target selectivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the target selectivity of this and other novel chemical entities. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to target deconvolution and selectivity profiling.

The Imperative of Selectivity

Target selectivity—the degree to which a compound binds to its intended target versus other biomolecules—is a primary determinant of both therapeutic efficacy and safety. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicity and potential failure in later-stage clinical trials.[4] For a novel pyrazole derivative, understanding its interaction landscape across the proteome is not just a characterization step; it is a fundamental prerequisite for advancing a drug discovery program.

Phase 1: Unbiased Target Deconvolution using Chemical Proteomics

Before we can speak of selectivity, we must first identify the primary biological targets. Phenotypic screens may reveal a compound's effect on a cell, but they do not elucidate the direct molecular interactions responsible. For this, we turn to unbiased, proteome-wide approaches.

Chemical proteomics has emerged as a powerful strategy for target identification without prior assumptions.[5][6][7] One of the most effective methods is affinity-based protein profiling.

Experimental Protocol: Affinity-Based Target Identification
  • Probe Synthesis: The first step is to synthesize an affinity probe by chemically modifying Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate. This involves attaching a linker arm and a reporter tag (e.g., biotin) to a position on the molecule that is predicted to be non-essential for target binding.

  • Affinity Capture:

    • Incubate the biotinylated probe with a relevant cell lysate or tissue extract.

    • As a crucial control, conduct a parallel incubation in the presence of a high concentration of the original, unmodified compound. This "competition" experiment is vital to distinguish specific binders from non-specific interactions.

    • Capture the probe-protein complexes using streptavidin-coated beads.

  • Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins and digest them into peptides using an enzyme like trypsin.

  • Mass Spectrometry (MS) Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are your high-confidence binding partners.

This approach provides a global, unbiased view of the compound's direct interactome within a complex biological milieu.[8][9]

cluster_workflow Affinity-Based Chemical Proteomics Workflow mol Synthesis of Biotinylated Probe lysate Incubate Probe with Cell Lysate mol->lysate capture Capture on Streptavidin Beads lysate->capture compete Parallel Incubation with Excess Free Compound (Control) compete->capture wash Wash to Remove Non-Specific Binders capture->wash elute Elute and Digest Proteins wash->elute ms LC-MS/MS Analysis elute->ms data Identify Enriched Proteins ms->data

Caption: Workflow for identifying protein targets via affinity capture.

Phase 2: Quantitative Selectivity Profiling Against a Primary Target Class

The pyrazole moiety is a common feature in kinase inhibitors.[10] Assuming our initial proteomics screen identifies one or more protein kinases as primary targets, the next logical step is to perform a broad, quantitative screen against the human kinome to assess selectivity within this major drug target family.

Services like Eurofins' KINOMEscan® or Reaction Biology's kinase panels offer comprehensive screening options.[11][12][13] The KINOMEscan® platform, for instance, utilizes a competition binding assay that is independent of enzyme activity.

Principle of Competition Binding Assays

These assays typically involve three components: the kinase of interest, an immobilized ligand that binds to the kinase's active site, and the test compound. The amount of kinase captured by the immobilized ligand is quantified. If the test compound binds to the kinase, it will compete with the immobilized ligand, reducing the amount of kinase captured.[14][15]

cluster_binding Competition Binding Assay Principle Kinase Ligand Immobilized Ligand Kinase->Ligand Binding Compound Compound->Kinase Competition

Caption: Competition between a test compound and an immobilized ligand.

Data Presentation and Interpretation

The output of such a screen is typically a quantitative measure of interaction, such as the dissociation constant (Kd) or the percent of control inhibition at a given concentration. This data allows for a direct comparison of binding affinity across hundreds of kinases.

Table 1: Hypothetical Kinase Selectivity Profile for Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Kinase TargetPercent of Control (%) @ 1 µMKd (nM)Target Class
Target Kinase A 0.5 15 Tyrosine Kinase
Kinase B85>10,000Ser/Thr Kinase
Kinase C92>10,000Tyrosine Kinase
Off-Target Kinase X 15 250 Ser/Thr Kinase
Kinase Y78>10,000Lipid Kinase
Kinase Z95>10,000Atypical Kinase

This data can be powerfully visualized using a TREEspot® diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an immediate visual representation of the compound's selectivity.

center Kinome TK TK center->TK STE STE center->STE CMGC CMGC center->CMGC AGC AGC center->AGC TargetA Target A TK->TargetA OffTargetX Off-Target X CMGC->OffTargetX

Caption: Simplified kinome tree showing a selective inhibitor.

Phase 3: Validating Target Engagement in a Cellular Context

Biochemical assays are invaluable, but they do not fully recapitulate the complex environment inside a living cell.[16][17] Cellular target engagement assays are essential to confirm that the compound can access its target within the cell and bind to it at physiologically relevant concentrations.[18][19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that a protein's thermal stability increases when a ligand is bound to it.

  • Cell Treatment: Treat intact cells with Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates direct target engagement.

cluster_cetsa CETSA® Experimental Workflow treat Treat Cells with Compound vs. Vehicle heat Heat Aliquots across a Temperature Gradient treat->heat lyse Lyse Cells & Centrifuge to Separate Soluble/Pellet Fractions heat->lyse quantify Quantify Soluble Target Protein (e.g., Western Blot) lyse->quantify plot Plot Melt Curves & Observe Thermal Shift quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Phase 4: Comparative Analysis with Alternative Compounds

To contextualize the selectivity profile of our novel compound, it is crucial to compare it against existing molecules with known mechanisms of action. This comparison provides a benchmark for its potential advantages or liabilities.

Table 2: Comparative Selectivity of Kinase Inhibitors (Hypothetical Data)

CompoundTarget Kinase A (Kd, nM)Off-Target Kinase X (Kd, nM)Selectivity Ratio (Kd Off-Target / Kd Target)Notes
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate 15 250 16.7 Moderately Selective
Compound Y (Known Selective Inhibitor)10>10,000>1,000Highly selective for Target A
Compound Z (Known Multi-Kinase Inhibitor)50751.5Broad activity, known off-target effects

This comparative analysis is fundamental for data-driven decision-making in a drug discovery pipeline. A compound with a superior selectivity profile may offer a better therapeutic window and a more favorable safety profile.

Conclusion

Assessing the target selectivity of a novel compound like Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is a multi-faceted process that requires an integrated, evidence-based approach. By combining unbiased proteomics for initial target discovery, broad-panel biochemical profiling for quantitative selectivity assessment, and cell-based assays for confirming target engagement, researchers can build a comprehensive and reliable understanding of a molecule's mechanism of action. This rigorous, self-validating workflow is essential to de-risk drug candidates and increase the probability of success in bringing safe and effective new medicines to patients.

References

  • A brief introduction to chemical proteomics for target deconvolution.PubMed.
  • Chemical Proteomics for Target Valid
  • Target Engagement Assays.DiscoverX.
  • Target Engagement Assay Services.Concept Life Sciences.
  • Drug target deconvolution by chemical proteomics.PubMed.
  • Target Engagement Assays in Early Drug Discovery.Journal of Medicinal Chemistry.
  • A Practical Guide to Target Engagement Assays.Selvita.
  • A brief introduction to chemical proteomics for target deconvolution.European Review for Medical and Pharmacological Sciences.
  • Chemistry-based functional proteomics for drug target deconvolution.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.PMC - PubMed Central.
  • Kinase Selectivity Panels.Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.PMC - NIH.
  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.Benchchem.
  • Kinase Panel Screening and Profiling Service.Reaction Biology.
  • KINOMEscan Technology.Eurofins Discovery.
  • KINOMEscan® Kinase Profiling Pl
  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology.YouTube.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.BMC Chemistry.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.Academic Strive.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.Journal of Chemical and Pharmaceutical Research.

Sources

A Comparative Guide to the Reproducible Synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its prevalence in blockbuster drugs highlights the importance of robust and reproducible synthetic routes to access structurally diverse pyrazole derivatives. This guide provides an in-depth, comparative analysis of two distinct and validated synthetic methodologies for the preparation of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound of interest for its potential applications in pharmaceutical research.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each synthetic choice, offering insights into potential challenges and strategies for ensuring reproducibility. The information presented herein is grounded in established chemical principles and supported by experimental data, providing a reliable resource for researchers navigating the synthesis of this important class of molecules.

Methodology 1: The Classic Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a time-honored and versatile method, stands as a primary route for the construction of the pyrazole ring.[1][2] This reaction proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3][4] For the synthesis of our target molecule, the key precursors are phenylhydrazine and a suitable cyclopropyl-substituted β-ketoester.

Rationale and Mechanistic Insight

The reaction is initiated by the nucleophilic attack of phenylhydrazine on one of the carbonyl groups of the β-ketoester, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization and another dehydration step lead to the formation of the aromatic pyrazole ring. The acidic catalyst plays a crucial role in activating the carbonyl groups towards nucleophilic attack.

A critical aspect of the Knorr synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used. However, in the case of Methyl 4-cyclopropyl-2,4-dioxobutanoate, the two carbonyl groups are electronically distinct. The ketone carbonyl adjacent to the cyclopropyl group is generally more electrophilic than the ester carbonyl, which directs the initial nucleophilic attack of the phenylhydrazine to this position, leading to the desired 5-cyclopropyl regioisomer.

Experimental Protocol: Knorr Synthesis

Step 1: Synthesis of the β-Ketoester Precursor (Methyl 4-cyclopropyl-2,4-dioxobutanoate)

While commercially available from some suppliers, the synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate can be achieved via a Claisen condensation between methyl cyclopropanecarboxylate and methyl acetate.

  • Materials: Methyl cyclopropanecarboxylate, Methyl acetate, Sodium methoxide, Diethyl ether, Hydrochloric acid.

  • Procedure:

    • To a solution of sodium methoxide (1.2 equivalents) in anhydrous diethyl ether, a mixture of methyl cyclopropanecarboxylate (1.0 equivalent) and methyl acetate (1.5 equivalents) is added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature for 12-18 hours.

    • The reaction is quenched by the addition of ice-cold dilute hydrochloric acid.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to yield Methyl 4-cyclopropyl-2,4-dioxobutanoate.

Step 2: Knorr Pyrazole Synthesis

  • Materials: Methyl 4-cyclopropyl-2,4-dioxobutanoate, Phenylhydrazine, Glacial acetic acid, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve Methyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 equivalent) in ethanol.

    • Add phenylhydrazine (1.05 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate as a solid.

Workflow Diagram: Knorr Synthesis

Knorr Synthesis Workflow Workflow for Knorr Synthesis cluster_precursor Precursor Synthesis cluster_knorr Knorr Pyrazole Synthesis Precursor_Start Start: Methyl cyclopropanecarboxylate & Methyl acetate Claisen Claisen Condensation (Sodium methoxide, Diethyl ether) Precursor_Start->Claisen Precursor_Workup Acidic Workup & Purification Claisen->Precursor_Workup Precursor_Product Methyl 4-cyclopropyl-2,4-dioxobutanoate Precursor_Workup->Precursor_Product Knorr_Start Start: β-Ketoester & Phenylhydrazine Precursor_Product->Knorr_Start Use as reactant Condensation Acid-Catalyzed Condensation (Glacial acetic acid, Ethanol, Reflux) Knorr_Start->Condensation Knorr_Workup Solvent Removal & Purification Condensation->Knorr_Workup Final_Product Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate Knorr_Workup->Final_Product

Caption: Workflow for the Knorr synthesis of the target molecule.

Methodology 2: 1,3-Dipolar Cycloaddition

An increasingly popular and powerful alternative for the synthesis of highly substituted pyrazoles is the [3+2] cycloaddition reaction between a nitrile imine and a suitable dipolarophile, such as an alkyne.[1][5] This approach offers excellent control over regioselectivity and can often be performed under mild conditions.

Rationale and Mechanistic Insight

In this synthetic strategy, the pyrazole ring is constructed by the concerted cycloaddition of a nitrile imine, generated in situ from a hydrazonoyl halide, with a cyclopropyl-containing alkyne. The regioselectivity of the cycloaddition is governed by the electronic properties of the nitrile imine and the alkyne. The reaction typically proceeds with high regioselectivity to yield a single pyrazole isomer.

Experimental Protocol: 1,3-Dipolar Cycloaddition

Step 1: Synthesis of the Alkyne Precursor (Methyl 4-cyclopropylbut-2-ynoate)

  • Materials: Cyclopropylacetylene, n-Butyllithium, Methyl chloroformate, Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of cyclopropylacetylene (1.0 equivalent) in anhydrous THF at -78 °C, n-butyllithium (1.05 equivalents) is added dropwise.

    • The mixture is stirred at -78 °C for 1 hour.

    • Methyl chloroformate (1.1 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours.

    • The reaction is quenched with saturated aqueous ammonium chloride solution.

    • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to give Methyl 4-cyclopropylbut-2-ynoate.

Step 2: Synthesis of the Hydrazonoyl Chloride (N-phenyl-2-oxopropanehydrazonoyl chloride)

  • Materials: Phenylhydrazine, Pyruvic acid, Thionyl chloride.

  • Procedure:

    • Phenylhydrazine (1.0 equivalent) is reacted with pyruvic acid (1.0 equivalent) in ethanol to form the corresponding hydrazone.

    • The hydrazone is then treated with thionyl chloride (1.1 equivalents) in a suitable solvent like dichloromethane at 0 °C to yield the hydrazonoyl chloride.

    • The product is typically used in the next step without extensive purification after removal of the solvent and excess thionyl chloride.

Step 3: 1,3-Dipolar Cycloaddition

  • Materials: Methyl 4-cyclopropylbut-2-ynoate, N-phenyl-2-oxopropanehydrazonoyl chloride, Triethylamine (TEA), Toluene.

  • Procedure:

    • A solution of N-phenyl-2-oxopropanehydrazonoyl chloride (1.0 equivalent) and Methyl 4-cyclopropylbut-2-ynoate (1.2 equivalents) in toluene is prepared.

    • Triethylamine (1.5 equivalents) is added dropwise to the solution at room temperature. The triethylamine serves as a base to generate the nitrile imine in situ.

    • The reaction mixture is stirred at 80-90 °C for 8-12 hours, monitoring by TLC.

    • After completion, the reaction mixture is cooled, and the triethylamine hydrochloride salt is filtered off.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate.

Workflow Diagram: 1,3-Dipolar Cycloaddition

Cycloaddition Workflow Workflow for 1,3-Dipolar Cycloaddition Synthesis cluster_alkyne Alkyne Synthesis cluster_nitrile_imine Nitrile Imine Precursor Synthesis cluster_cycloaddition 1,3-Dipolar Cycloaddition Alkyne_Start Start: Cyclopropylacetylene Lithiation Lithiation (n-BuLi) Alkyne_Start->Lithiation Carboxylation Carboxylation (Methyl chloroformate) Lithiation->Carboxylation Alkyne_Product Methyl 4-cyclopropylbut-2-ynoate Carboxylation->Alkyne_Product Cycloaddition_Start Start: Alkyne & Hydrazonoyl Chloride Alkyne_Product->Cycloaddition_Start Hydrazone_Formation Hydrazone Formation (Phenylhydrazine + Pyruvic acid) Chlorination Chlorination (Thionyl chloride) Hydrazone_Formation->Chlorination Hydrazonoyl_Chloride N-phenyl-2-oxopropanehydrazonoyl chloride Chlorination->Hydrazonoyl_Chloride Hydrazonoyl_Chloride->Cycloaddition_Start In_Situ_Generation In situ Nitrile Imine Generation (TEA) Cycloaddition_Start->In_Situ_Generation Cycloaddition_Reaction [3+2] Cycloaddition (Toluene, Heat) In_Situ_Generation->Cycloaddition_Reaction Cycloaddition_Workup Filtration & Purification Cycloaddition_Reaction->Cycloaddition_Workup Final_Product Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate Cycloaddition_Workup->Final_Product

Caption: Workflow for the 1,3-dipolar cycloaddition synthesis.

Comparative Analysis of Synthetic Routes

ParameterKnorr Pyrazole Synthesis1,3-Dipolar Cycloaddition
Starting Materials Phenylhydrazine, Methyl 4-cyclopropyl-2,4-dioxobutanoateCyclopropylacetylene, Methyl chloroformate, Phenylhydrazine, Pyruvic acid, Thionyl chloride
Number of Steps 2 (including precursor synthesis)3
Reaction Conditions Reflux in ethanol with acid catalyst-78 °C to room temperature for alkyne synthesis; 80-90 °C for cycloaddition
Typical Yield 75-85%65-75% (overall)
Key Advantages Well-established, readily available starting materials (or precursors), generally good yields.High regioselectivity, milder conditions for the key cycloaddition step.
Potential Challenges Potential for regioisomer formation (though minimized in this case), requires heating.Multi-step synthesis, requires handling of organolithium reagents and thionyl chloride.
Reproducibility High, with careful control of reaction conditions.High, with strict adherence to anhydrous conditions in the alkyne synthesis step.

Troubleshooting and Ensuring Reproducibility

For Knorr Pyrazole Synthesis:

  • Low Yield: Ensure the β-ketoester is of high purity. Incomplete reaction can be addressed by increasing the reaction time or the amount of acid catalyst.

  • Side Reactions: Phenylhydrazine can be prone to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes improve the outcome.

  • Purification: The polarity of the product is moderate. A gradient elution during column chromatography is recommended for effective separation from any unreacted starting materials or byproducts.

For 1,3-Dipolar Cycloaddition:

  • Alkyne Synthesis: The lithiation step is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere.

  • Nitrile Imine Generation: Triethylamine should be of good quality and freshly distilled if necessary. The hydrochloride salt byproduct must be efficiently removed by filtration to simplify purification.

  • Cycloaddition: If the reaction is sluggish, a higher boiling point solvent such as xylene can be considered, with appropriate temperature adjustment.

Conclusion

Both the Knorr pyrazole synthesis and the 1,3-dipolar cycloaddition represent viable and reproducible methods for the synthesis of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate. The choice between the two routes will likely depend on the specific capabilities of the laboratory, the availability and cost of starting materials, and the desired scale of the synthesis.

The Knorr synthesis offers a more direct route with potentially higher overall yields, provided the β-ketoester precursor is readily accessible. The 1,3-dipolar cycloaddition, while involving more steps, provides excellent control over regioselectivity and may be more amenable to the synthesis of a wider range of analogs by varying the alkyne and hydrazonoyl halide components.

By understanding the mechanistic details and potential pitfalls of each method, researchers can confidently select and execute the most appropriate synthetic strategy to reproducibly obtain this valuable pyrazole derivative for their research and development endeavors.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Shawali, A. S. (2010). Nitrile Imines: A Decade of Advances in Synthesis and Cycloaddition Chemistry. Chemical Reviews, 110(1), 361-423.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles. Longman.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug development, the identification of a potent "hit" molecule is merely the beginning. The journey from a promising compound to a safe and effective therapeutic is paved with rigorous evaluation, a critical component of which is selectivity profiling. A molecule's biological effect is not solely determined by its interaction with the intended therapeutic target; its unforeseen interactions with other proteins, known as "off-targets," can lead to a spectrum of consequences, from diminished efficacy to severe adverse drug reactions (ADRs).[1][2] Toxicity due to off-target binding is a significant cause of failure for drug candidates during clinical development.[1][3] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a fundamental pillar of a rational and cost-effective drug discovery program.[2][4]

This guide provides an in-depth, comparative framework for assessing the cross-reactivity of a novel chemical entity, Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate (herein referred to as "MC-Pyraz"). The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[5][6][7][8][9] This very versatility, however, necessitates a thorough investigation of selectivity to ensure that a new pyrazole derivative is precisely tuned to its intended target.

We will explore the strategic design of an off-target screening panel, provide detailed, field-tested protocols for key assays, and compare the hypothetical profile of MC-Pyraz against two representative pyrazole-containing drugs: Celecoxib , a selective COX-2 inhibitor, and Rimonabant , a cannabinoid receptor 1 (CB1) antagonist that was withdrawn from the market due to severe psychiatric side effects, underscoring the importance of this analysis.[10]

Strategic Design of a Cross-Reactivity Screening Panel

Screening a compound against every protein in the human proteome is impractical.[4] A knowledge-based approach is essential for designing an informative and cost-effective screening panel.[4] This strategy involves a tiered approach, beginning with a broad screen against targets known to be associated with ADRs, followed by more focused investigations based on structural similarity and the intended target class of the new chemical entity.

The Rationale for Panel Selection

The choice of targets for a cross-reactivity panel is guided by several factors:

  • Regulatory Guidance: Regulatory bodies like the FDA recommend nonclinical safety studies to characterize potential adverse effects.[11][12][13] These often include safety pharmacology assessments against a panel of targets associated with known clinical liabilities.[2]

  • Structural Precedent: The pyrazole core is present in drugs targeting a wide range of proteins, including enzymes (e.g., COX-2, kinases) and G-protein coupled receptors (GPCRs) (e.g., CB1).[5][9][10] Therefore, a panel should include representative members from these families.

  • Common "Problem" Targets: Certain proteins are notoriously promiscuous or are linked to common ADRs. A standard safety panel, such as the Eurofins SafetyScreen44, includes targets like the hERG ion channel (cardiotoxicity), various GPCRs (neurological and cardiovascular side effects), and key kinases and phosphatases.[14][15][16]

A Proposed Tiered Screening Strategy

Our strategy for profiling MC-Pyraz will follow a logical, tiered progression, as illustrated below.

G cluster_0 Tier 1: Broad Safety Screening cluster_1 Tier 2: Dose-Response Confirmation cluster_2 Tier 3: Functional & Cellular Relevance T1 Primary Screen (e.g., SafetyScreen44 Panel) Single High Concentration (10 µM) T1_Result Identify Initial 'Hits' (e.g., >50% Inhibition) T1->T1_Result Assay Execution T2 Secondary Screen (IC50/Ki Determination) 10-point dose-response curve for 'Hits' T1_Result->T2 Progress Hits T2_Result Quantify Off-Target Potency (IC50/Ki Values) T2->T2_Result Assay Execution T3 Functional Assays (Enzyme Activity or Cell-Based Assays) Confirm biochemical hits in a biological context T2_Result->T3 Confirm Potent Hits T3_Result Assess Functional Impact (EC50/IC50 in functional context) T3->T3_Result Assay Execution Final Risk Assessment & Lead Optimization Decisions T3_Result->Final Final Selectivity Profile

Caption: Tiered workflow for cross-reactivity profiling.

Comparative Analysis: Experimental Methodologies & Data

To contextualize the performance of MC-Pyraz, we will compare its hypothetical data with that of Celecoxib and Rimonabant. The primary screening will be conducted at a single high concentration (10 µM) to identify potential interactions.[15][16] Any target showing significant inhibition (>50%) will be subjected to a full dose-response analysis to determine the potency (IC50 or Ki).

Methodology 1: Broad Panel Radioligand Binding Assays

Radioligand binding assays are a robust and high-throughput method for screening compounds against a wide array of GPCRs, ion channels, and transporters.[17] The principle relies on measuring the displacement of a specific, high-affinity radioligand from its receptor by the test compound.[18]

Step-by-Step Protocol: Competitive Radioligand Binding Assay

  • Reagent Preparation:

    • Prepare assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

    • Prepare cell membrane homogenates expressing the target receptor. Protein concentration should be predetermined via a BCA assay.[19]

    • Dilute the test compound (MC-Pyraz, Celecoxib, Rimonabant) to the desired concentration (e.g., a 4X stock for a final assay concentration of 10 µM).

    • Prepare the radioligand (e.g., [3H]-CP-55940 for CB1 receptor) at a 4X concentration, typically at or below its Kd value for the receptor.

  • Assay Incubation:

    • In a 96-well plate, add 50 µL of assay buffer.

    • For total binding, add 50 µL of vehicle (e.g., DMSO). For non-specific binding (NSB), add 50 µL of a high concentration of a known, non-labeled ligand. For test compound wells, add 50 µL of the 4X compound stock.

    • Add 50 µL of the 4X radioligand solution to all wells.

    • Initiate the binding reaction by adding 100 µL of the membrane homogenate suspension to all wells. The final volume is 200 µL.

  • Equilibration & Termination:

    • Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration onto a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.[18][19]

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove residual unbound radioligand.

  • Detection & Analysis:

    • Dry the filter mats completely.

    • Add liquid scintillation cocktail to each filter spot.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter (e.g., a MicroBeta counter).[20]

    • Calculate Percent Inhibition: 100 * (1 - [(CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)])

Methodology 2: Kinase Inhibition Assays

Given that many pyrazole-containing drugs are kinase inhibitors, assessing MC-Pyraz against a representative kinase panel is crucial.[10] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are a common and robust non-radioactive method.[21][22]

Step-by-Step Protocol: LanthaScreen® Kinase Binding Assay

  • Reagent Preparation:

    • Prepare 4X stocks of test compounds in kinase buffer.

    • Prepare a 2X kinase/Europium-anti-tag antibody mixture.

    • Prepare a 4X Alexa Fluor™ 647-labeled tracer (an ATP-competitive ligand).

  • Assay Procedure (384-well plate):

    • Add 4 µL of the 4X test compound or vehicle control to the appropriate wells.[23]

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[23]

    • Initiate the reaction by adding 4 µL of the 4X tracer to all wells.[23]

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.[24]

  • Detection & Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor).

    • Calculate the TR-FRET ratio (Emission 665 / Emission 615).

    • Calculate Percent Inhibition based on the ratio in control wells (0% inhibition = vehicle, 100% inhibition = no enzyme or high concentration of a known inhibitor).

Comparative Data Summary (Hypothetical)

The following tables summarize the hypothetical cross-reactivity data for MC-Pyraz compared to Celecoxib and Rimonabant.

Table 1: Tier 1 - Primary Screen at 10 µM (% Inhibition) Significant inhibition (>50%) is highlighted in bold.

Target ClassTargetMC-PyrazCelecoxibRimonabant
GPCRs CB1 (Cannabinoid)12%5%98%
CB2 (Cannabinoid)8%3%75%
5-HT2B (Serotonin)65% 15%45%
M1 (Muscarinic)4%2%11%
H1 (Histamine)9%18%22%
Enzymes COX-118%25%3%
COX-285% 95% 5%
Lck (Kinase)58% 10%7%
PDE3A22%30%1%
Ion Channels hERG15%7%35%
Transporters SERT3%1%19%

Table 2: Tier 2 - Dose-Response Analysis for 'Hits' (IC50 / Ki in nM)

TargetMC-PyrazCelecoxibRimonabant
COX-2250 nM40 nM>10,000 nM
5-HT2B1,200 nM>10,000 nM>10,000 nM
Lck850 nM>10,000 nM>10,000 nM
CB1>10,000 nM>10,000 nM10 nM
CB2>10,000 nM>10,000 nM450 nM

Interpretation and Risk Assessment

The hypothetical data provides a clear selectivity profile for each compound.

  • MC-Pyraz: This compound shows primary activity against COX-2, similar to Celecoxib, but with approximately 6-fold lower potency. Critically, it also demonstrates moderate off-target activity against the Lck kinase and the 5-HT2B receptor. While the potency at these off-targets is in the high nanomolar to low micromolar range, these interactions warrant further investigation.

    • Lck Inhibition: Lck is a tyrosine kinase involved in T-cell signaling. Inhibition could lead to immunomodulatory effects.

    • 5-HT2B Agonism/Antagonism: Interaction with the 5-HT2B receptor has been linked to valvular heart disease, a serious safety concern. A functional assay is mandatory to determine if the binding translates to receptor activation or blockade.

  • Celecoxib: As expected, Celecoxib is a potent and selective COX-2 inhibitor with minimal off-target activity in this panel, reflecting its well-established safety profile in this context.

  • Rimonabant: This profile clearly shows high potency for the CB1 receptor, its intended target. However, its history of causing psychiatric side effects (depression, anxiety) highlights that even a seemingly selective compound can have profound adverse effects if its primary target is involved in critical physiological processes that are not fully understood or desired for modulation.

The relationship between on-target and off-target activity can be visualized to guide decision-making.

G cluster_MC MC-Pyraz Profile cluster_Rim Rimonabant Profile MC MC-Pyraz COX2_MC On-Target: COX-2 (IC50 = 250 nM) Therapeutic Effect MC->COX2_MC Primary Activity Lck_MC Off-Target: Lck (IC50 = 850 nM) Potential Immunomodulation MC->Lck_MC Secondary Activity HT2B_MC Off-Target: 5-HT2B (IC50 = 1,200 nM) Potential Cardiotoxicity MC->HT2B_MC Secondary Activity Rim Rimonabant CB1_Rim On-Target: CB1 (Ki = 10 nM) Therapeutic Effect (intended) Rim->CB1_Rim Psych_SE Adverse Effect (Psychiatric) Mechanism via On-Target Activity in CNS CB1_Rim->Psych_SE Leads to

Caption: On-target vs. Off-target activity profiles.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of a novel pyrazole-containing compound, MC-Pyraz. The comparative analysis reveals that while MC-Pyraz has a potentially useful primary activity against COX-2, its off-target interactions with Lck and 5-HT2B must be addressed.

Key Recommendations for the MC-Pyraz Program:

  • Functional Validation: Immediately conduct functional assays for the 5-HT2B receptor to determine if MC-Pyraz is an agonist or antagonist. Agonism is a major red flag for cardiotoxicity.

  • Structure-Activity Relationship (SAR) Studies: Initiate medicinal chemistry efforts to modify the MC-Pyraz structure. The goal is to improve COX-2 potency while simultaneously eliminating or significantly reducing affinity for Lck and 5-HT2B.

  • Expanded Kinase Profiling: Given the Lck hit, it is prudent to screen MC-Pyraz against a broader kinase panel (e.g., a kinome scan) to assess its selectivity within the kinase family.

By embedding this rigorous, comparative cross-reactivity profiling early in the drug discovery process, research teams can make more informed decisions, mitigate risks, and ultimately increase the probability of developing a safe and effective medicine.

References

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA). [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Small Molecule Drug Discovery | CRO Chemistry Services. Symeres. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health (NIH). [Link]

  • SafetyScreen44 Panel. Eurofins Discovery. [Link]

  • Small Molecule Bioanalysis. Frontage Laboratories. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. [Link]

  • Knowledge-Based Approaches to Off-Target Screening. PubMed. [Link]

  • Calculations and Instrumentation used for Radioligand Binding Assays. National Center for Biotechnology Information (NCBI). [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Regulations.gov. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Oncology Therapeutic Radiopharmaceuticals: Nonclinical Studies and Labeling Recommendations Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG LABTECH. [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information (NCBI). [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Small Molecule Drug Development Services. Altasciences. [Link]

  • Results of Eurofin Cerep Safety-Screen 44 Panel. ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information (NCBI). [Link]

  • Selectivity data panels. opnMe by Boehringer Ingelheim. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Off-Target Profiling. Creative Biolabs. [Link]

  • M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. GovInfo. [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Thermo Fisher Scientific. [Link]

  • Radioligand binding methods: practical guide and tips. American Physiological Society. [Link]

  • Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. ACS Publications. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. U.S. Food and Drug Administration (FDA). [Link]

  • Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). bioRxiv. [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

Sources

"benchmarking the antioxidant activity of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate against known antioxidants"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antioxidants and the Role of Pyrazole Scaffolds

In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a cornerstone of drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This has spurred significant research into the discovery and development of novel antioxidants.

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] Notably, various pyrazole derivatives have demonstrated significant antioxidant potential, attributed to their ability to donate hydrogen atoms and stabilize free radicals.[1][2] This guide focuses on a specific pyrazole derivative, Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate , and provides a comprehensive framework for benchmarking its antioxidant activity against established antioxidant standards.

While a significant body of research highlights the antioxidant potential of the pyrazole class of compounds, to date, specific experimental data on the antioxidant activity of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is not extensively available in the public domain. Therefore, this guide is structured as a comprehensive experimental proposal, providing researchers, scientists, and drug development professionals with the necessary protocols and rationale to conduct a thorough and scientifically rigorous evaluation. By following the methodologies outlined herein, researchers can generate robust and comparable data to ascertain the antioxidant potential of this novel compound.

Choosing the Benchmarks: A Rationale for Comparator Selection

To meaningfully assess the antioxidant capacity of a novel compound, it is imperative to benchmark it against well-characterized standards with known mechanisms of action. For this purpose, we have selected three widely recognized antioxidants:

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant that acts as a potent reducing agent and free radical scavenger.[3] It directly donates electrons to neutralize a wide variety of ROS.

  • Trolox: A water-soluble analog of Vitamin E, Trolox is a potent antioxidant commonly used as a standard in antioxidant capacity assays due to its stable phenoxyl radical and clear antioxidant mechanism.[4][5]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant widely used as a preservative in food and cosmetics.[1] Its primary mechanism involves the donation of a hydrogen atom from its phenolic group to free radicals, thereby terminating lipid peroxidation chain reactions.

By comparing Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate against these standards, we can gain insights into its relative potency, potential mechanism of action (hydrogen atom vs. electron transfer), and its potential applicability in different biological environments (hydrophilic vs. lipophilic).

Experimental Design: A Multi-faceted Approach to Antioxidant Capacity Assessment

No single assay can fully capture the complex nature of antioxidant activity. Therefore, a battery of in vitro assays, each with a distinct chemical principle, is essential for a comprehensive evaluation. This guide details the protocols for three widely accepted and complementary assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. It is applicable to both hydrophilic and lipophilic compounds.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). It provides a direct measure of the total antioxidant power or reducing capacity of a sample.

The following sections provide detailed, step-by-step protocols for each of these assays, along with the rationale behind key experimental choices.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, resulting in the discoloration of the violet DPPH solution to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) R1 Mix Test Compound/Standard Dilutions with DPPH Solution P1->R1 P2 Prepare Test Compound Stock Solution P3 Prepare Standard Antioxidant Stock Solutions (Ascorbic Acid, Trolox, BHT) P4 Prepare Serial Dilutions of Test Compound and Standards P4->R1 R2 Incubate in the Dark (30 minutes at room temperature) R1->R2 M1 Measure Absorbance at 517 nm R2->M1 M2 Calculate Percentage Inhibition M1->M2 M3 Determine IC50 Value M2->M3 ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare ABTS Stock Solution (7 mM) P3 Generate ABTS Radical Cation (ABTS•+) P1->P3 P2 Prepare Potassium Persulfate Solution (2.45 mM) P2->P3 R1 Mix Test Compound/Standard Dilutions with ABTS•+ Solution P3->R1 P4 Prepare Test Compound and Standard Dilutions P4->R1 R2 Incubate at Room Temperature R1->R2 M1 Measure Absorbance at 734 nm R2->M1 M2 Calculate Percentage Inhibition M1->M2 M3 Determine IC50 Value M2->M3

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution should then be diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Standard Solutions: Prepare serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the various concentrations of the test compound and standard solutions to separate wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Shake the plate gently and incubate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value.

Causality Behind Experimental Choices:

  • Generation of ABTS•+: The reaction between ABTS and potassium persulfate generates the stable radical cation, which is the basis of the assay. The overnight incubation ensures complete radical formation.

  • Absorbance at 734 nm: This is the wavelength of maximum absorbance for the ABTS•+ radical cation.

  • Short Incubation Time: The reaction in the ABTS assay is generally faster than in the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm. The FRAP assay provides a direct measure of the reducing power of a sample.

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare Acetate Buffer (300 mM, pH 3.6) P4 Prepare FRAP Reagent (10:1:1 ratio of A:B:C) P1->P4 P2 Prepare TPTZ Solution (10 mM in 40 mM HCl) P2->P4 P3 Prepare Ferric Chloride Solution (20 mM) P3->P4 R1 Mix Test Compound/Standard Dilutions with FRAP Reagent P4->R1 P5 Prepare Ferrous Sulfate Standard Solutions M2 Construct Standard Curve P5->M2 P6 Prepare Test Compound and Standard Dilutions P6->R1 R2 Incubate at 37°C for 4 minutes R1->R2 M1 Measure Absorbance at 593 nm R2->M1 M3 Determine FRAP Value (in Fe²⁺ equivalents) M1->M3

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of deionized water. Add 16 mL of glacial acetic acid and adjust the volume to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

    • Ferrous Sulfate (FeSO₄) Standard Solutions: Prepare a series of standard solutions of FeSO₄ (e.g., 100 to 2000 µM) in deionized water.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound, standard antioxidants, or FeSO₄ standard solutions to separate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Shake the plate and incubate at 37°C for 4 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 593 nm.

    • Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Use the standard curve to determine the FRAP value of the test compound and standard antioxidants, expressed as µM Fe(II) equivalents.

Causality Behind Experimental Choices:

  • Acidic pH (3.6): The low pH is crucial for maintaining iron solubility and driving the reduction of the Fe³⁺-TPTZ complex.

  • Incubation at 37°C: This temperature helps to accelerate the reaction rate.

  • Ferrous Sulfate Standard: FeSO₄ is used to create a standard curve, allowing for the quantification of the reducing power of the samples in terms of ferrous iron equivalents.

Data Presentation and Interpretation

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. The primary metric for the DPPH and ABTS assays will be the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency. For the FRAP assay, the results will be expressed as FRAP values in µM of Fe(II) equivalents.

Table 1: Hypothetical Comparative Antioxidant Activity Data

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II) Equivalents)
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate To be determinedTo be determinedTo be determined
Ascorbic AcidReference ValueReference ValueReference Value
TroloxReference ValueReference ValueReference Value
Butylated Hydroxytoluene (BHT)Reference ValueReference ValueReference Value

Note: The reference values for the standard antioxidants should be determined concurrently with the test compound for accurate comparison under identical experimental conditions.

Anticipated Outcomes and Discussion

By conducting these experiments, we anticipate being able to position the antioxidant activity of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate relative to the established benchmarks.

  • Potency: A direct comparison of the IC50 values will reveal the relative potency of the test compound. An IC50 value comparable to or lower than that of Ascorbic Acid or Trolox would indicate significant antioxidant potential.

  • Mechanism of Action: The performance in the different assays can provide clues about the mechanism of action. Strong activity in the DPPH and ABTS assays would suggest a radical scavenging mechanism, likely through hydrogen atom donation. A high FRAP value would indicate a strong reducing capacity, suggesting an electron transfer mechanism.

  • Structure-Activity Relationship: The presence of the cyclopropyl and phenyl groups on the pyrazole core may influence its antioxidant activity. The experimental data will provide a basis for understanding the structure-activity relationship of this class of compounds.

Conclusion

This guide provides a robust and comprehensive framework for the systematic evaluation of the antioxidant activity of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate. By employing a multi-assay approach and benchmarking against well-characterized standards, researchers can obtain reliable and comparable data to assess the potential of this novel compound as an antioxidant. The detailed protocols and the rationale behind the experimental design are intended to ensure the scientific integrity and reproducibility of the findings. The data generated from these studies will be invaluable for the drug discovery and development community in the ongoing search for new and effective therapeutic agents to combat oxidative stress-related diseases.

References

  • Butylated Hydroxytoluene (BHT) mechanism of action. Consensus. Available at: [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). Assay Genie. Available at: [Link]

  • Is Vitamin C an Antioxidant? Exploring the Power of Ascorbic Acid. (2023). BUBS Naturals. Available at: [Link]

  • Padayatty, S. J., & Levine, M. (2016). Vitamin C: the known and the unknown and Goldilocks. Oral diseases, 22(6), 463–493. [Link]

  • Butylated Hydroxytoluene (BHT) mechanism of action. Consensus. Available at: [Link]

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. (2021). PubMed. Available at: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2020). SpringerLink. Available at: [Link]

  • Vitamin C. Wikipedia. Available at: [Link]

  • Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). (2018). ResearchGate. Available at: [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. Available at: [Link]

  • Vitamin C (Ascorbic Acid). (2023). StatPearls. Available at: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2021). PubMed. Available at: [Link]

  • Antioxidant activity of pyrazoles 1 and 4. ResearchGate. Available at: [Link]

  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. (2015). PubMed. Available at: [Link]

  • Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2021). ResearchGate. Available at: [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2022). ResearchGate. Available at: [Link]

  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (2016). PubMed. Available at: [Link]

  • Butylated hydroxytoluene. Wikipedia. Available at: [Link]

  • DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. Available at: [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (2022). ResearchGate. Available at: [Link]

  • FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. ResearchGate. Available at: [Link]

  • DPPH radical scavenging activity. Marine Biology. Available at: [Link]

  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. (2015). ScienceDirect. Available at: [Link]

  • ABTS Radical Scavenging Assay Method. Scribd. Available at: [Link]

  • DPPH Radical Scavenging Assay. (2020). MDPI. Available at: [Link]

  • ABTS Tree Radical Scavenging Activity Assay Kit. Sunlong Biotech. Available at: [Link]

  • Trolox. Wikipedia. Available at: [Link]

  • Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. (1996). PubMed. Available at: [Link]

  • Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. (2020). National Institutes of Health. Available at: [Link]

  • Trolox: Significance and symbolism. (2025). Consensus. Available at: [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2023). Food Science and Technology. Available at: [Link]

  • Antioxidant activity expressed with different standard compounds. ResearchGate. Available at: [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (2019). PubMed. Available at: [Link]

  • Antioxidant activity values of standard compounds determined by ORAC and FRAP methods. ResearchGate. Available at: [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. (2014). National Institutes of Health. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate is a solid organic compound with the molecular formula C14H14N2O2[1]. As a member of the phenylpyrazole class of compounds, which includes insecticides like fipronil, we must approach its disposal with a degree of caution, particularly concerning potential environmental persistence and ecotoxicity. Phenylpyrazole insecticides are known to be potent disruptors of the insect central nervous system[2]. While mammalian toxicity is generally lower, some studies indicate potential adverse health effects in humans.

Safety data sheets for similar pyrazole carboxylic acid derivatives highlight risks such as skin and eye irritation, and potential respiratory irritation[3][4][5]. Therefore, it is prudent to handle Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate as a potentially hazardous substance.

Table 1: Inferred Hazard Profile and Physical Properties

PropertyValue/InformationSource
Physical State Solid[1]
Molecular Formula C14H14N2O2[1]
Potential Hazards Skin Irritation, Serious Eye Irritation, Respiratory IrritationInferred from similar pyrazole derivatives[3][4][5]
Environmental Concerns Potential for persistence and ecotoxicity, similar to other phenylpyrazoles.[2][6]Inferred from the phenylpyrazole chemical class

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate for disposal, the following personal protective equipment must be worn to minimize exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile glovesTo prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and potential splashes.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated.To prevent inhalation of airborne particles.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Containerization
  • Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of solid Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate waste. The container should be made of a material compatible with the chemical. The original product container is often a suitable choice[7][8].

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate," and the associated hazards (e.g., "Irritant").

  • Solid Waste: Collect any unused or waste solid powder in the designated container.

  • Liquid Waste (Solutions): If the compound is in a solvent, collect it in a separate, appropriately labeled hazardous waste container for liquid organic waste. Do not mix with aqueous waste streams.

  • Contaminated Materials: Any materials used in handling the compound, such as contaminated gloves, weigh boats, or absorbent paper from spill clean-up, should also be placed in the designated solid hazardous waste container.

Step 2: Handling Empty Containers
  • Triple Rinsing: "Empty" containers that held Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous liquid waste[9].

  • Container Disposal: After triple rinsing, the container can be disposed of in the regular laboratory glass or plastic recycling, provided the label has been defaced.

Step 3: Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Place all contaminated absorbent material and cleaning supplies into the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_procedure Disposal Procedure cluster_final Final Disposition Waste Methyl 5-cyclopropyl-1-phenyl- 1H-pyrazole-4-carboxylate Waste Solid Solid Waste (Unused chemical, contaminated PPE) Waste->Solid Liquid Liquid Waste (Solutions, rinsate) Waste->Liquid Empty Empty Container Waste->Empty SolidContainer Collect in labeled Hazardous Solid Waste Container Solid->SolidContainer LiquidContainer Collect in labeled Hazardous Liquid Waste Container Liquid->LiquidContainer TripleRinse Triple rinse with appropriate solvent Empty->TripleRinse EHS Arrange for pickup by Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer->EHS CollectRinsate Collect rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate DisposeContainer Deface label and dispose of container in appropriate recycling TripleRinse->DisposeContainer CollectRinsate->LiquidContainer

Caption: Disposal decision workflow for Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate.

Regulatory Compliance and Institutional Procedures

It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal. Furthermore, your institution's Environmental Health and Safety (EHS) office is the primary resource for specific guidance and procedures. Always consult your institution's chemical hygiene plan and waste disposal guidelines.[7][10] Academic laboratories, for instance, have specific regulations regarding hazardous waste management.[10]

Environmental Considerations

The phenylpyrazole chemical structure suggests a potential for environmental persistence. Studies on related compounds like fipronil show that they can degrade slowly in soil and water.[2][6] Photodegradation is a known pathway for the breakdown of some phenylpyrazoles in aquatic environments.[11] However, some degradation products can be more toxic than the parent compound.[2] These factors underscore the importance of preventing the release of Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate into the environment by following proper disposal protocols.

By adhering to these guidelines, researchers can ensure that their valuable work in the laboratory is matched by a commitment to safety and environmental stewardship in all aspects of their practice.

References

  • Balança, G., & De Visscher, M. N. (n.d.). Fate of a Phenylpyrazole in Vegetation and Soil under Tropical Field Conditions. ACS Publications.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). Fluorochem.
  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2011, June 27). Fisher Scientific.
  • 1-Methyl-1H-pyrazole-5-carboxylic acid Safety Data Sheet. (2016, December 8). Synquest Labs.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2024, August 27). PubMed Central.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Safety Data Sheet. (n.d.).
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, October 31). ResearchGate.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Safety Data Sheet. (2021, May 18).
  • Phenylpyrazole insecticides. (n.d.). Wikipedia.
  • Fipronil: environmental fate, ecotoxicology, and human health concerns. (n.d.). PubMed.
  • Laboratory Hazardous Waste Accumulation and Treatment. (n.d.). Department of Toxic Substances Control.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. (n.d.). Santa Cruz Biotechnology.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Safety Data Sheet. (2025, June 2). TCI Chemicals.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry.
  • Fipronil: Environmental Fate, Ecotoxicology, and Human Health Concerns. (2025, August 7). ResearchGate.
  • 1-Methyl-1H-pyrazole-5-carboxylic acid 97. (n.d.). Sigma-Aldrich.
  • 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). Chem-Impex.
  • Pyrazoles database - synthesis, physical properties. (n.d.). ChemSynthesis.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.